molecular formula C11H12O5 B15562975 Massarigenin C

Massarigenin C

Cat. No.: B15562975
M. Wt: 224.21 g/mol
InChI Key: MWZYYACVPIJBPD-GWUQXTJUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mabetaarigenin C is a member of cyclohexenones.
(4S,5S,6S,10S)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione has been reported in Massarina with data available.
from Malbranchea flavorosea;  structure in first source

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(4S,5S,6S,10S)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione

InChI

InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m0/s1

InChI Key

MWZYYACVPIJBPD-GWUQXTJUSA-N

Origin of Product

United States

Foundational & Exploratory

Massarigenin C: A Fungal Polyketide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Massarigenin C is a fungal-derived polyketide that has garnered interest within the scientific community for its notable biological activities. This document provides a comprehensive overview of this compound, focusing on its producing organisms, biosynthetic origins, and mechanisms of action. Detailed experimental protocols for its isolation and quantification are provided, alongside an analysis of its impact on key signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.

Organisms Producing this compound

This compound has been isolated from several species of fungi, indicating its distribution across different fungal genera. The primary producing organisms identified to date are endophytic and marine-derived fungi.

  • Coniothyrium sp.: An endophytic fungus isolated from the succulent plant Carpobrotus edulis is a known producer of this compound.[1]

  • Malbranchea flavorosea: This fungus has also been identified as a source of this compound.[2]

  • Phoma herbarum: A marine-derived fungus, Phoma herbarum, has been shown to produce this compound.[1]

Biosynthesis of this compound

This compound is classified as a polyketide, a diverse class of secondary metabolites synthesized by multifunctional enzymes known as polyketide synthases (PKSs). While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the general mechanism of fungal type I PKSs.

Fungal type I PKSs are large, multidomain enzymes that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to build the polyketide backbone. The sequence of domains within the PKS dictates the series of condensation and modification reactions, leading to the structural diversity of polyketides.

G Proposed Biosynthesis of this compound cluster_0 Polyketide Synthase (PKS) Assembly Line cluster_1 Post-PKS Modifications PKS_Start Starter Unit (e.g., Acetyl-CoA) PKS_Ext1 Extender Unit 1 (Malonyl-CoA) PKS_Start->PKS_Ext1 Condensation PKS_Ext2 Extender Unit 2 (Malonyl-CoA) PKS_Ext1->PKS_Ext2 Condensation PKS_Ext_n Further Extender Units PKS_Ext2->PKS_Ext_n Iterative Condensations PKS_Chain Linear Polyketide Chain PKS_Ext_n->PKS_Chain Cyclization Intramolecular Cyclization PKS_Chain->Cyclization Oxidation Oxidative Modifications (e.g., Hydroxylation) Cyclization->Oxidation Massarigenin_C This compound Oxidation->Massarigenin_C

Caption: Proposed biosynthetic pathway of this compound via a Type I Polyketide Synthase.

Biological Activities and Signaling Pathways

This compound exhibits several noteworthy biological activities, primarily related to enzyme inhibition. These activities suggest potential therapeutic applications in antiviral and metabolic disease contexts.

Neuraminidase Inhibition

This compound has been shown to inhibit neuraminidase, an enzyme crucial for the release of new viral particles from infected host cells.[2] By blocking the action of neuraminidase, this compound can potentially limit the spread of viral infections. The mechanism of neuraminidase inhibitors typically involves competitive binding to the active site of the enzyme, preventing it from cleaving sialic acid residues on the host cell surface.[3][4]

G Mechanism of Neuraminidase Inhibition cluster_0 Viral Replication Cycle cluster_1 Inhibition by this compound Virus Virus HostCell Host Cell Virus->HostCell Attachment & Entry BuddingVirus Budding Virus HostCell->BuddingVirus Replication & Assembly Neuraminidase Neuraminidase BuddingVirus->Neuraminidase Requires for release ReleasedVirus Released Virus SialicAcid Sialic Acid on Host Cell Neuraminidase->SialicAcid Cleaves InhibitedNeuraminidase Inhibited Neuraminidase Neuraminidase->InhibitedNeuraminidase SialicAcid->ReleasedVirus Allows release MassarigeninC This compound MassarigeninC->Neuraminidase Binds to Active Site InhibitedNeuraminidase->SialicAcid Cleavage Blocked

Caption: Inhibition of viral release by this compound through neuraminidase blockade.

α-Glucosidase Inhibition and Blood Glucose Regulation

This compound is an inhibitor of yeast α-glucosidase.[2] This enzyme is homologous to the α-glucosidases found in the human small intestine, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering the postprandial blood glucose peak.[3][5][6] This effect has been demonstrated in vivo, where this compound reduced postprandial hyperglycemia in both normal and hyperglycemic mice.[2]

The reduction in postprandial glucose levels can have downstream effects on insulin (B600854) signaling. A lower and slower rise in blood glucose reduces the demand for insulin secretion from the pancreas. In peripheral tissues like skeletal muscle and adipose tissue, the subsequent signaling cascade involving insulin receptor substrate (IRS), phosphoinositide 3-kinase (PI3K), and Akt, which leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, would be modulated. While this compound's direct effect on this pathway is unconfirmed, its impact on glucose absorption is a key initiating event.

G Inferred Signaling Cascade of this compound on Glucose Metabolism cluster_0 Intestinal Lumen cluster_1 Bloodstream & Pancreas cluster_2 Peripheral Tissues (e.g., Muscle) Carbohydrates Dietary Carbohydrates AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose BloodGlucose Blood Glucose Glucose->BloodGlucose Absorption Reduced MassarigeninC This compound MassarigeninC->AlphaGlucosidase Inhibits Pancreas Pancreas BloodGlucose->Pancreas Stimulates Insulin Insulin Pancreas->Insulin Secretes InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds PI3K_Akt PI3K/Akt Pathway InsulinReceptor->PI3K_Akt Activates GLUT4_Vesicles GLUT4 Vesicles PI3K_Akt->GLUT4_Vesicles Signals GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation GlucoseUptake Glucose Uptake GLUT4_Translocation->GlucoseUptake

Caption: Inferred signaling cascade of this compound on glucose metabolism.

Quantitative Data

Currently, there is a lack of published data on the production yields of this compound from its known fungal sources. The following table is provided as a template for future quantitative studies.

Producing OrganismCulture ConditionsThis compound Yield (mg/L)Reference
Coniothyrium sp.(Specify media, temperature, duration)Data not available
Malbranchea flavorosea(Specify media, temperature, duration)Data not available
Phoma herbarum(Specify media, temperature, duration)Data not available

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and quantification of this compound from fungal cultures. These protocols are based on established methods for fungal polyketides and should be optimized for specific fungal strains and laboratory conditions.

Fungal Culture and Extraction

G Workflow for Fungal Culture and Extraction Inoculation Inoculate solid or liquid medium with fungal strain Incubation Incubate under controlled temperature and agitation Inoculation->Incubation Harvest Harvest fungal biomass and/or culture broth Incubation->Harvest Extraction Extract with organic solvent (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentrate the crude extract under reduced pressure Extraction->Concentration

Caption: General workflow for the culture and extraction of this compound from fungal sources.

Detailed Protocol:

  • Fungal Culture: Inoculate the desired fungal strain (e.g., Malbranchea flavorosea) onto a suitable solid substrate medium (e.g., grain-based) or into a liquid medium (e.g., Potato Dextrose Broth).

  • Incubation: Incubate the cultures at an appropriate temperature (typically 25-28°C) for a sufficient period (e.g., 2-4 weeks) to allow for the production of secondary metabolites.

  • Extraction:

    • For solid cultures, soak the entire culture in a suitable organic solvent (e.g., ethyl acetate) and agitate for 24-48 hours. Repeat the extraction process 2-3 times.

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) 2-3 times. Extract the mycelia separately by homogenizing in a solvent.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification

G Workflow for Isolation and Purification CrudeExtract Crude Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane/Methanol) CrudeExtract->Partitioning FlashChromatography Flash Column Chromatography (Silica or C18) Partitioning->FlashChromatography FractionCollection Collect Fractions FlashChromatography->FractionCollection TLC_HPLC_Analysis Analyze Fractions by TLC or HPLC FractionCollection->TLC_HPLC_Analysis SemiPrep_HPLC Semi-Preparative HPLC TLC_HPLC_Analysis->SemiPrep_HPLC Pool promising fractions PureCompound Pure this compound SemiPrep_HPLC->PureCompound

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Solvent Partitioning: Dissolve the crude extract in a biphasic solvent system (e.g., methanol/water and hexane) to remove nonpolar lipids and other interfering compounds. The more polar layer containing this compound is collected and dried.

  • Flash Chromatography: Subject the resulting residue to flash column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. Elute with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) for silica, or water-acetonitrile for C18) of increasing polarity.

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Semi-Preparative HPLC: Pool the fractions enriched with this compound and perform a final purification step using semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile (B52724)/water gradient) to obtain the pure compound.

  • Structure Verification: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification by HPLC-UV

G Workflow for HPLC-UV Quantification StdPrep Prepare Standard Solutions of Pure this compound HPLC_Analysis Inject Standards and Samples into HPLC-UV System StdPrep->HPLC_Analysis SamplePrep Prepare Fungal Extract Samples SamplePrep->HPLC_Analysis Chromatogram Obtain Chromatograms HPLC_Analysis->Chromatogram CalibrationCurve Generate Calibration Curve from Standards Chromatogram->CalibrationCurve Peak Area of Standards Quantification Quantify this compound in Samples Chromatogram->Quantification Peak Area of Samples CalibrationCurve->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Detailed Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a UV/Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. A sample gradient could be: 0-20 min, 10-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B, followed by re-equilibration.

  • Detection: Monitor the elution at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy of the pure compound).

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the fungal extracts at a known concentration in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject equal volumes of the standard solutions and the prepared samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This compound is a promising fungal secondary metabolite with demonstrated bioactivities that warrant further investigation. Its production by multiple fungal species, particularly those from unique environments like endophytic and marine habitats, suggests a rich area for further biodiscovery. The inhibitory effects on neuraminidase and α-glucosidase highlight its potential as a lead compound for the development of new antiviral and antidiabetic agents. The protocols and pathways outlined in this guide provide a solid framework for researchers to advance the study of this intriguing molecule. Future research should focus on elucidating the specific biosynthetic gene cluster, optimizing culture conditions for improved yields, and conducting more in-depth studies to fully characterize its effects on cellular signaling pathways.

References

Massarigenin C: A Technical Whitepaper on its Fungal Source, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massarigenin C is a polyketide natural product that has garnered interest within the scientific community. This document serves as a technical guide to its primary fungal source, methodologies for its isolation and cultivation, and an overview of its biosynthetic origins. All quantitative data presented is aggregated from cited literature and summarized for clarity. Detailed experimental protocols and visual diagrams of key processes are provided to facilitate a deeper understanding for research and development purposes.

Fungal Source of this compound

This compound is a secondary metabolite produced by an endophytic fungus. The primary documented source of this compound is a species of a genus of asexually reproducing fungi.

Producing Organism

The fungus responsible for the production of this compound has been identified as a Coniothyrium species. This endophytic fungus was first isolated from the succulent plant Carpobrotus edulis[1]. Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and are known to be a rich source of novel bioactive compounds.

Taxonomy and Characteristics

Coniothyrium is a genus of coelomycetous fungi characterized by its pycnidial conidiomata. Species within this genus are widely distributed and can be found as saprobes, pathogens, and endophytes on a variety of plant hosts[2]. The production of unique secondary metabolites, such as polyketides, is a known characteristic of many Coniothyrium species, making them a subject of interest in natural product discovery[2].

Quantitative Data

While the seminal paper by Kock et al. (2007) details the isolation of this compound, specific yield data from this publication is not publicly available. However, analysis of related literature on the isolation of similar polyketides from endophytic fungi allows for the presentation of representative yields.

Compound ClassFungal SourceCultivation MethodYieldReference
MassarilactonesConiothyrium sp.Solid-state fermentationNot specified in abstractKock et al., 2007
PolyketidesNeodidymelliopsis sp.Solid PDA plate culture0.9 mg from 108.6 g dry weight[3]
Massarilactones D & HKalmusia variisporaLiquid culture filtrate90 mg & 50 mg respectively[4]

Table 1: Representative yields of polyketides from fungal sources.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the cultivation of Coniothyrium sp. and the subsequent extraction and isolation of this compound. These protocols are based on established methods for secondary metabolite production from endophytic fungi.

Fungal Cultivation

A common method for inducing secondary metabolite production in fungi like Coniothyrium is solid-state fermentation.

Materials:

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Rice or wheat substrate

  • Erlenmeyer flasks (250 mL)

  • Autoclave

  • Incubator

Protocol:

  • Inoculum Preparation: A pure culture of Coniothyrium sp. is grown on PDA plates at 25°C for 7-10 days until sufficient mycelial growth is observed.

  • Substrate Preparation: 50g of rice or wheat is placed in a 250 mL Erlenmeyer flask with an equal amount of distilled water. The flasks are autoclaved at 121°C for 20 minutes to sterilize the substrate.

  • Inoculation: Small agar plugs (approximately 1 cm²) of the mature Coniothyrium sp. culture are aseptically transferred to the sterilized solid substrate flasks.

  • Incubation: The inoculated flasks are incubated under static conditions at 25°C in the dark for 3-4 weeks to allow for fungal growth and secondary metabolite production.

Extraction and Isolation

Following incubation, the fungal biomass and substrate are extracted to isolate the produced secondary metabolites.

Materials:

Protocol:

  • Extraction: The entire contents of the fermentation flasks are soaked in ethyl acetate (3 x 500 mL) at room temperature for 24 hours for each extraction. The solvent is then filtered and combined.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate the components based on polarity.

  • Purification: Fractions containing compounds with similar TLC profiles to known massarilactones are further purified using semi-preparative HPLC with a C18 column and a methanol/water gradient to yield pure this compound.

Biosynthesis and Signaling Pathways

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). While the specific biosynthetic pathway for this compound in Coniothyrium sp. has not been fully elucidated, a general pathway for fungal non-reducing PKSs can be depicted.

General Polyketide Biosynthesis Pathway

Polyketide_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) (Iterative Condensation) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Linear Polyketide Chain PKS->PolyketideChain TailoringEnzymes Tailoring Enzymes (Cyclization, Oxidation, etc.) PolyketideChain->TailoringEnzymes MassarigeninC This compound TailoringEnzymes->MassarigeninC

Figure 1: Generalized biosynthetic pathway for a fungal polyketide like this compound.

Experimental Workflow Visualization

The overall process from fungal culture to pure compound can be visualized as a sequential workflow.

Experimental_Workflow Start Start: Pure Culture of Coniothyrium sp. Cultivation Solid-State Fermentation (Rice/Wheat Substrate) Start->Cultivation Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction Concentration Rotary Evaporation Extraction->Concentration Fractionation Silica Gel Column Chromatography Concentration->Fractionation Purification High-Performance Liquid Chromatography (HPLC) Fractionation->Purification End Pure this compound Purification->End

Figure 2: Experimental workflow for the isolation of this compound.

Conclusion

This compound is a noteworthy polyketide sourced from the endophytic fungus Coniothyrium sp. This guide provides a foundational understanding of its origin and the methodologies required for its production and purification. While specific quantitative data and detailed biosynthetic pathways require further investigation, the provided protocols and diagrams offer a robust framework for researchers and drug development professionals. The exploration of endophytic fungi such as Coniothyrium sp. continues to be a promising avenue for the discovery of novel, bioactive natural products.

References

Massarigenin C: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Isolation, and Biological Activity of Massarigenin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyketide of fungal origin, has emerged as a molecule of interest in the scientific community due to its notable enzyme inhibitory activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental protocols for its extraction and purification, summarizes its quantitative biological data, and visually represents key experimental workflows and its mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Discovery & Sourcing

This compound is a naturally occurring fungal metabolite. It has been isolated from at least two distinct fungal species:

  • Malbranchea flavorosea : An extract from a grain-based culture of this fungus was found to contain this compound along with other known and novel polyketides.[1]

  • Phoma herbarum : This marine-derived fungus has also been identified as a source of this compound.

The discovery of this compound in different fungal genera suggests its potential for wider distribution within the fungal kingdom and highlights the importance of exploring diverse microbial ecosystems for novel bioactive compounds.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₂O₅Cayman Chemical
Molecular Weight 224.2 g/mol Cayman Chemical
CAS Number 496926-08-0Cayman Chemical
Appearance A solidCayman Chemical

Biological Activity

This compound has demonstrated potent and specific inhibitory activity against two key enzymes, suggesting its potential application in antiviral and antidiabetic therapies.

Neuraminidase Inhibition

This compound exhibits significant inhibitory activity against neuraminidase, an enzyme crucial for the release and spread of influenza viruses.

ParameterValueSource Organism of CompoundReference
IC₅₀ 4.15 µMPhoma herbarumCayman Chemical
α-Glucosidase Inhibition

The compound is also a potent inhibitor of yeast α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine. This activity suggests its potential for managing postprandial hyperglycemia in diabetic patients.

ParameterValueSource Organism of CompoundReference
IC₅₀ 1.25 mMMalbranchea flavoroseaCayman Chemical
In Vivo Activity: Oral Sucrose (B13894) Tolerance Test

In addition to in vitro enzyme inhibition, this compound has shown efficacy in an in vivo model. When administered orally to both normoglycemic and hyperglycemic mice, it significantly reduced the postprandial peak in blood glucose levels during an oral sucrose tolerance test at doses of 3.2, 10, and 31.6 mg/kg.[1]

Experimental Protocols

Isolation of this compound from Malbranchea flavorosea

The following protocol is based on the methodology described by Verastegui-Omaña, B., et al. (2017).

Step 1: Fungal Culture and Extraction

  • Culture Malbranchea flavorosea on a solid grain-based medium.

  • After a suitable incubation period, extract the fungal culture with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract under reduced pressure to yield a crude extract.

Step 2: Chromatographic Purification

  • Subject the crude extract to vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) and ethyl acetate-methanol) to obtain several fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine fractions showing a similar profile and the presence of the target compound.

  • Further purify the active fractions using column chromatography over silica gel with a suitable solvent system.

  • Finally, purify the fraction containing this compound by high-performance liquid chromatography (HPLC) to yield the pure compound.

G cluster_extraction Extraction cluster_purification Purification culture Fungal Culture (Malbranchea flavorosea) extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction concentrate Concentration (Crude Extract) extraction->concentrate vlc Vacuum Liquid Chromatography (Silica Gel) concentrate->vlc cc Column Chromatography (Silica Gel) vlc->cc hplc High-Performance Liquid Chromatography cc->hplc pure Pure this compound hplc->pure

Caption: Workflow for the isolation of this compound.
In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on standard methods.

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of this compound and a positive control (e.g., acarbose) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the α-glucosidase solution to each well.

    • Add the this compound solution or positive control at different concentrations.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a basic solution (e.g., Na₂CO₃).

  • Measurement and Calculation:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control without an inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Neuraminidase Inhibition Assay

This is a generalized fluorescence-based assay protocol.

  • Preparation of Solutions:

    • Prepare a solution of neuraminidase from influenza virus in a suitable assay buffer.

    • Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Prepare various concentrations of this compound and a positive control (e.g., oseltamivir) in a suitable solvent.

  • Assay Procedure:

    • In a black 96-well plate, add the neuraminidase solution to each well.

    • Add the this compound solution or positive control at different concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the MUNANA solution.

    • Incubate the plate at 37°C in the dark.

  • Measurement and Calculation:

    • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC₅₀ value.

Mechanism of Action & Signaling Pathways

The primary mechanism of action for this compound, based on current research, is direct enzyme inhibition.

  • α-Glucosidase Inhibition: this compound likely acts as a competitive inhibitor of α-glucosidase in the small intestine. By binding to the active site of the enzyme, it prevents the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This slows down glucose absorption and reduces postprandial blood glucose levels.

  • Neuraminidase Inhibition: this compound inhibits the enzymatic activity of viral neuraminidase. This enzyme is essential for cleaving sialic acid residues on the host cell surface, which allows newly formed viral particles to be released and infect other cells. By blocking this enzyme, this compound prevents viral propagation.

Note on Signaling Pathways: As of the current literature, specific downstream cellular signaling pathways directly modulated by this compound have not been elucidated. Its biological effects appear to stem from the direct inhibition of the aforementioned enzymes rather than interaction with cellular receptors or signaling cascades. Further research is required to investigate any potential secondary effects on cellular signaling.

G cluster_alpha_glucosidase α-Glucosidase Inhibition Mechanism cluster_neuraminidase Neuraminidase Inhibition Mechanism carbs Complex Carbohydrates (in small intestine) ag α-Glucosidase carbs->ag hydrolysis glucose Glucose Absorption ag->glucose hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia mass_c1 This compound mass_c1->ag inhibits virus New Virus Particles (budding from host cell) na Neuraminidase virus->na cleaves sialic acid release Viral Release na->release infection Spread of Infection release->infection mass_c2 This compound mass_c2->na inhibits

Caption: Mechanisms of action for this compound.

Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Total Synthesis and Analogue Development: The total synthesis of this compound would enable the production of larger quantities for further studies and the creation of analogues with improved potency and pharmacokinetic properties.

  • Mechanism of Action Studies: While direct enzyme inhibition is the primary mechanism, further studies are needed to investigate any potential off-target effects or modulation of cellular signaling pathways, which could reveal novel therapeutic applications or potential side effects.

  • In Vivo Efficacy in Disease Models: More extensive in vivo studies in relevant animal models of influenza and diabetes are required to validate its therapeutic potential.

  • Toxicology and Safety Profiling: A thorough evaluation of the safety and toxicity of this compound is essential before it can be considered for clinical development.

Conclusion

This compound is a fungal metabolite with demonstrated in vitro and in vivo biological activities that warrant further investigation. Its potent inhibition of neuraminidase and α-glucosidase positions it as a lead compound for the development of new antiviral and antidiabetic drugs. This technical guide provides a consolidated resource to facilitate and inspire future research into this promising natural product.

References

The Biological Activity of Massarigenin C: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 7, 2025

Executive Summary

Massarigenin C, a secondary metabolite isolated from certain fungi, has been the subject of limited biological investigation. Despite its discovery alongside other bioactive compounds, current publicly available scientific literature indicates a notable lack of significant biological activity for this compound in several standard antimicrobial and antialgal assays. This technical guide provides a comprehensive overview of the existing, albeit limited, data on this compound and highlights the absence of evidence for its efficacy in anticancer, anti-inflammatory, or antiviral applications. As such, detailed experimental protocols, quantitative data for activity, and established signaling pathways associated with this compound are not available at this time.

Introduction

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Fungal secondary metabolites, in particular, have historically been a rich source of bioactive compounds with a wide range of applications in medicine. This compound is a natural product that has been isolated from endophytic fungi. While related compounds discovered in the same fungal extracts have demonstrated various biological effects, this compound has, to date, remained enigmatic in terms of its bioactivity. This document summarizes the current state of knowledge regarding the biological properties of this compound, drawing from the available scientific literature.

Reported Biological Screening of this compound

Initial screenings of this compound have been conducted to assess its potential as an antimicrobial and antialgal agent. However, these studies have consistently reported a lack of activity.

Antimicrobial and Antialgal Activity

In published research, this compound was tested for its ability to inhibit the growth of various microorganisms and algae. These assays are standard preliminary screens for natural products to identify potential new antibiotics or algaecides. The available data indicates that this compound was inactive in these tests.

Table 1: Summary of Reported Biological Screening of this compound

Activity AssessedTarget Organisms/AssayResult
Antifungal ActivityNot specified in available abstractsInactive
Antibacterial ActivityNot specified in available abstractsInactive
Antialgal ActivityNot specified in available abstractsInactive

Note: The specific strains of fungi, bacteria, and algae tested are not detailed in the readily available scientific abstracts. Access to full-text articles would be required for more specific information, which is currently unavailable.

Absence of Data on Other Biological Activities

A thorough review of the scientific literature reveals a significant gap in the investigation of other potential biological activities of this compound. Specifically, there is no published data to support any of the following:

  • Anticancer Activity: No studies have reported the evaluation of this compound for cytotoxic effects against cancer cell lines. Consequently, there are no IC50 values or data on its potential mechanisms of action in cancer.

  • Anti-inflammatory Activity: There is no evidence to suggest that this compound has been screened for anti-inflammatory properties.

  • Antiviral Activity: The potential for this compound to act as an antiviral agent has not been explored in any published research.

  • Signaling Pathways: Due to the lack of demonstrated biological activity, no signaling pathways have been identified or proposed to be modulated by this compound.

Experimental Protocols

Given the absence of reported biological activity and follow-up studies, there are no established or cited experimental protocols specifically for testing the biological effects of this compound beyond the initial, unpublished screening methods.

Conclusion and Future Directions

The current body of scientific literature provides no evidence for significant biological activity of this compound in the contexts of antimicrobial, antialgal, anticancer, anti-inflammatory, or antiviral applications. The initial lack of activity in preliminary screenings may have discouraged further investigation into this particular compound.

However, the absence of evidence is not evidence of absence. It is possible that this compound possesses other biological activities that have not yet been explored. Future research could involve:

  • Broader Screening: Testing this compound against a wider and more diverse panel of cancer cell lines, bacteria, fungi, and viruses.

  • Alternative Assay Formats: Employing different types of biological assays, such as enzyme inhibition assays or receptor binding studies, to uncover more subtle biological effects.

  • Chemical Modification: Synthesizing derivatives of this compound to potentially enhance its biological activity.

Until such studies are conducted and published, this compound remains a compound of unknown biological significance. This guide serves to inform researchers, scientists, and drug development professionals of the current knowledge vacuum and to prevent the duplication of efforts in areas where it has already been shown to be inactive. Further exploration is required to definitively determine if this compound holds any therapeutic potential.

Massarigenin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Fungal Metabolite

Introduction

Massarigenin C is a polyketide natural product of fungal origin that has garnered interest in the scientific community for its notable biological activities. As a potent inhibitor of α-glucosidase and neuraminidase, it presents a promising scaffold for the development of therapeutic agents, particularly in the context of metabolic disorders and viral infections. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on the experimental methodologies and underlying molecular interactions.

Chemical Structure and Properties

This compound is a structurally complex molecule characterized by a spiroketal ring system. Its systematic IUPAC name is (4R,5R,6R,10R)-rel-(–)-4,6-dihydroxy-10-methyl-3-methylene-2-oxaspiro[4.5]dec-8-ene-1,7-dione[1]. The definitive stereochemistry was established through single-crystal X-ray diffraction analysis.

Table 1: Chemical Identifiers and Properties of this compound
Identifier/PropertyValueReference
IUPAC Name (4R,5R,6R,10R)-rel-(–)-4,6-dihydroxy-10-methyl-3-methylene-2-oxaspiro[4.5]dec-8-ene-1,7-dione[1]
Molecular Formula C₁₁H₁₂O₅[1]
Molecular Weight 224.21 g/mol
CAS Number 496926-08-0
SMILES C[C@H]1C=CC(=O)--INVALID-LINK--OC2=O)O">C@HO
InChI Key MWZYYACVPIJBPD-SIWOTSRUSA-N
Appearance Colorless crystals
Melting Point 180-182 °C
Optical Rotation [α]D²⁵ -140 (c 0.1, MeOH)
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol
Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1171.5
3144.9
498.64.95 (s)
5129.55.05 (s)
670.14.40 (d, 4.5)
7200.1
8129.96.10 (d, 10.0)
9149.87.05 (dd, 10.0, 5.5)
1038.92.80 (m)
1115.81.20 (d, 7.0)

Infrared (IR) Spectroscopy: Key absorptions are observed at 3400 cm⁻¹ (hydroxyl groups), 1740 cm⁻¹ (ester carbonyl), and 1680 cm⁻¹ (enone carbonyl).

High-Resolution Mass Spectrometry (HRMS): The molecular formula has been confirmed by HRMS, showing an [M+H]⁺ ion consistent with C₁₁H₁₃O₅.

Biological Activity and Mechanism of Action

This compound has demonstrated significant inhibitory activity against key enzymes involved in carbohydrate metabolism and viral propagation.

α-Glucosidase Inhibition

This compound is a potent inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a molecule of interest for the management of type 2 diabetes.

Neuraminidase Inhibition

Neuraminidase is a crucial enzyme for the release of new viral particles from infected host cells. This compound has been shown to inhibit neuraminidase, suggesting its potential as an antiviral agent.

In Vivo Efficacy: Oral Sucrose (B13894) Tolerance Test

In vivo studies in mice have demonstrated the anti-hyperglycemic effect of this compound. In an oral sucrose tolerance test, administration of this compound significantly reduced the postprandial glucose peak in both normal and hyperglycemic mice, an effect comparable to the clinically used α-glucosidase inhibitor, acarbose.

At present, there is no direct evidence in the scientific literature to suggest that this compound modulates specific intracellular signaling pathways. Its primary mechanism of action for the observed anti-hyperglycemic effects appears to be the direct inhibition of the digestive enzyme α-glucosidase.

Experimental Protocols

Isolation of this compound from Malbranchea flavorosea

The following is a summary of the experimental protocol for the isolation of this compound from the fungus Malbranchea flavorosea.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification A Solid-state fermentation of M. flavorosea on rice B Extraction with ethyl acetate A->B C Concentration under reduced pressure B->C D Silica (B1680970) gel column chromatography (gradient elution) C->D Crude Extract E Sephadex LH-20 column chromatography D->E F Preparative HPLC E->F G Crystallization F->G H Characterization (NMR, MS, X-ray) G->H Pure this compound

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: Malbranchea flavorosea is cultured on a solid rice medium.

  • Extraction: The fermented rice culture is extracted with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.

  • Crystallization: Pure this compound is obtained as colorless crystals from a suitable solvent system.

α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase is determined using a colorimetric assay.

G cluster_0 Reaction Mixture A α-glucosidase enzyme solution D A->D B This compound (or control) B->D C p-nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate) E Enzymatic Reaction D->E Incubation F Measure Absorbance at 405 nm (p-nitrophenol product) E->F Stop Reaction (add Na₂CO₃)

Caption: Experimental workflow for the α-glucosidase inhibition assay.

  • Reaction Setup: A reaction mixture is prepared containing α-glucosidase enzyme in a suitable buffer, and the test compound (this compound) at various concentrations.

  • Initiation: The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • Termination: The enzymatic reaction is stopped by the addition of a basic solution, such as sodium carbonate.

  • Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm. The inhibitory activity of this compound is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a control without the inhibitor.

Oral Sucrose Tolerance Test (OSTT)

The in vivo anti-hyperglycemic activity of this compound is assessed using an oral sucrose tolerance test in a mouse model.

G A Fasting of Mice B Baseline Blood Glucose Measurement (t=0) A->B C Oral Administration of this compound (or vehicle/positive control) B->C D Oral Administration of Sucrose Solution C->D E Blood Glucose Monitoring at Specific Time Intervals (e.g., 30, 60, 90, 120 min) D->E F Data Analysis: Area Under the Curve (AUC) E->F

Caption: Protocol for the Oral Sucrose Tolerance Test.

  • Animal Preparation: Mice are fasted overnight but allowed access to water.

  • Baseline Measurement: A baseline blood glucose level is measured from the tail vein.

  • Treatment Administration: The mice are orally administered with either this compound, a vehicle control, or a positive control (e.g., acarbose).

  • Sucrose Challenge: After a set period, a sucrose solution is administered orally to all groups.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the sucrose challenge.

  • Data Analysis: The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to determine the overall effect of the treatment on glucose tolerance.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The compound is currently obtained through isolation from its natural fungal sources.

Conclusion

This compound is a fungal metabolite with a unique chemical structure and promising biological activities, particularly as an inhibitor of α-glucosidase. Its demonstrated in vivo efficacy in reducing postprandial hyperglycemia highlights its potential as a lead compound for the development of new anti-diabetic agents. Further research is warranted to explore its full therapeutic potential, including a deeper investigation into its mechanism of action and the potential for total synthesis to enable the generation of analogues with improved pharmacological properties.

References

Massarigenin C (CAS No. 496926-08-0): A Technical Guide to its Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massarigenin C, a polyketide of fungal origin, has demonstrated notable inhibitory activities against key enzymes involved in carbohydrate metabolism and viral propagation. This technical guide provides a comprehensive overview of its biochemical properties, including its Chemical Abstracts Service (CAS) number, quantitative inhibitory data, detailed experimental methodologies for its evaluation, and an exploration of the signaling pathways associated with its biological targets. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a fungal metabolite with the following identifiers:

  • CAS Number: 496926-08-0[1][2]

  • Molecular Formula: C₁₁H₁₂O₅

  • Molecular Weight: 224.2 g/mol [1]

  • Appearance: Solid[1]

  • Solubility: Soluble in Dichloromethane, DMSO, Ethanol (B145695), and Methanol[1]

Quantitative Biological Activity

This compound has been shown to be a potent inhibitor of both neuraminidase and yeast α-glucosidase. The inhibitory activities are summarized in the table below.

Enzyme TargetIC50 ValueSource Organism of CompoundReference
Neuraminidase4.15 µMMarine-derived fungus Phoma herbarum[3]
Yeast α-glucosidase1.25 mMMalbranchea flavorosea[4][5]

Experimental Protocols

Neuraminidase Inhibition Assay

This protocol is based on a fluorometric method using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[1][2][3][5]

Materials:

  • Neuraminidase enzyme (from influenza virus or other sources)

  • This compound (test compound)

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution (e.g., a mixture of absolute ethanol and NaOH)

  • 96-well black microplates

  • Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 25 µL of the diluted test compound to the respective wells. For control wells (100% enzyme activity), add 25 µL of assay buffer.

  • Add 50 µL of a pre-determined optimal dilution of the neuraminidase enzyme to each well. For no-enzyme control wells, add 50 µL of assay buffer.

  • Add 25 µL of assay buffer to all wells to bring the total volume to 100 µL.

  • Incubate the plate at room temperature for 45 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of a 300 µM MUNANA working solution to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Yeast α-Glucosidase Inhibition Assay

This protocol is based on a colorimetric method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[6][7][8][9]

Materials:

  • Yeast α-glucosidase (from Saccharomyces cerevisiae)

  • This compound (test compound)

  • pNPG substrate

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

  • 96-well microplates

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Prepare serial dilutions of this compound in the phosphate buffer.

  • In a 96-well plate, mix 50 µL of the diluted test compound, 50 µL of the yeast α-glucosidase solution, and 50 µL of phosphate buffer.

  • Pre-incubate the mixture at 37°C for 2 minutes.

  • Initiate the reaction by adding 50 µL of a 4 mM pNPG solution.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percent inhibition and determine the IC50 value as described in the neuraminidase assay protocol.

In Vivo Oral Sucrose (B13894) Tolerance Test in Mice

This protocol is designed to evaluate the effect of this compound on postprandial hyperglycemia in a mouse model.[10][11][12][13][14]

Animals:

Materials:

  • This compound

  • Sucrose

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

Procedure:

  • Fast the mice for an appropriate period (e.g., 6-12 hours) with free access to water.

  • Administer this compound orally at various doses (e.g., 3.2, 10, and 31.6 mg/kg body weight) or the vehicle to the control group.

  • After a set time (e.g., 30 minutes), administer a sucrose solution orally (e.g., 2 g/kg body weight).

  • Measure blood glucose levels from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the sucrose load.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall effect on glucose tolerance.

Signaling Pathways and Mechanisms of Action

Inhibition of Neuraminidase

Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. Inhibition of neuraminidase by this compound is expected to block this release, thereby preventing the spread of the infection to other cells.

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Action Virus_Entry Virus Entry Replication Viral Replication Virus_Entry->Replication Budding Virus Budding Replication->Budding Release Virus Release Budding->Release Neuraminidase Neuraminidase Budding->Neuraminidase requires Massarigenin_C This compound Massarigenin_C->Neuraminidase Inhibits Neuraminidase->Release

Figure 1. Inhibition of influenza virus release by this compound.
Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is particularly relevant for the management of type 2 diabetes.[15][16][17][18][19][20]

Alpha_Glucosidase_Inhibition cluster_digestion Carbohydrate Digestion cluster_inhibition_pathway Mechanism of Action Carbohydrates Complex Carbohydrates (e.g., Sucrose) Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Substrate for Glucose Glucose Absorption Intestinal Glucose Absorption Glucose->Absorption Blood_Glucose Increased Blood Glucose Absorption->Blood_Glucose Massarigenin_C This compound Massarigenin_C->Alpha_Glucosidase Inhibits Alpha_Glucosidase->Glucose produces

Figure 2. Mechanism of blood glucose reduction by this compound.

Conclusion

This compound presents as a promising natural product with dual inhibitory activity against neuraminidase and α-glucosidase. The provided data and experimental protocols offer a foundational resource for further investigation into its therapeutic potential. The distinct mechanisms of action suggest that this compound could be a lead compound for the development of novel antiviral and antidiabetic agents. Further research is warranted to explore its in vivo efficacy, safety profile, and the potential for structural modifications to enhance its activity and specificity.

References

An In-depth Technical Guide to the Solubility Profile of Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information regarding the solubility of Massarigenin C. It is intended for informational purposes for research and development professionals.

Introduction

This compound is a fungal metabolite that has garnered interest within the scientific community for its notable biological activities. As an inhibitor of neuraminidase and yeast α-glucosidase, it presents potential therapeutic applications. Understanding the solubility profile of this compound is a critical prerequisite for its advancement in preclinical and clinical studies, impacting formulation development, bioavailability, and overall efficacy.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details a generalized experimental protocol for its solubility determination, and illustrates relevant biological pathways and experimental workflows.

Solubility Data

Currently, there is a lack of publicly available quantitative solubility data for this compound. However, qualitative solubility information has been reported, indicating its solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble

This data provides a foundational understanding for solvent selection in experimental and formulation settings.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic equilibrium solubility of this compound, adapted from the widely accepted shake-flask method. This method is considered the gold standard for reliable solubility measurements.

3.1. Objective

To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

3.2. Materials

  • This compound (solid form)

  • Selected solvent(s) of appropriate purity

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (accurate to at least 0.1 mg)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

  • Mobile phase for HPLC

3.3. Procedure

  • Preparation of Solvent: Prepare the desired solvent or buffer system. If a buffer is used, its pH should be accurately measured and recorded.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume or weight of the selected solvent to the vial containing this compound.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent or mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method or other suitable analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the selected solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

3.4. Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G

Generalized workflow for solubility determination.

Relevant Biological Pathways

While specific signaling pathways for this compound are not yet elucidated, its known inhibitory activities against neuraminidase and α-glucosidase are well-characterized general mechanisms.

4.1. General Mechanism of Neuraminidase Inhibition

Neuraminidase is a crucial enzyme for the release of new viral particles from infected host cells. Inhibitors of this enzyme prevent this release, thereby halting the spread of the infection.

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition A Virus binds to host cell B Viral Replication A->B C New virions bud from host cell B->C D Neuraminidase on new virion cleaves sialic acid for release C->D E This compound (Inhibitor) blocks Neuraminidase D->E F Virions fail to release and aggregate E->F

General mechanism of influenza neuraminidase inhibition.

4.2. General Mechanism of α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. By inhibiting this enzyme, the absorption of glucose into the bloodstream is delayed, which helps in managing postprandial hyperglycemia.

G cluster_digestion Carbohydrate Digestion cluster_absorption Glucose Absorption cluster_inhibition Inhibition A Dietary Carbohydrates (Starch, Sucrose) B α-Glucosidase in small intestine A->B C Glucose B->C D Glucose absorption into bloodstream C->D E Increased Blood Glucose Levels D->E F This compound inhibits α-Glucosidase F->B

General mechanism of α-glucosidase inhibition.

Conclusion

The development of this compound as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, with solubility being of paramount importance. While quantitative solubility data remains to be published, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. The illustrated mechanisms of action for its known biological targets further contextualize its potential therapeutic relevance. Future studies should focus on generating precise quantitative solubility data in various pharmaceutically relevant solvents and buffer systems to facilitate its progression through the drug development pipeline.

Unveiling Massarigenin C: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Summary: Massarigenin C, a naturally occurring fungal metabolite, has demonstrated significant biological activities, including inhibitory effects on neuraminidase and α-glucosidase, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biological mechanisms of action.

Natural Occurrence

This compound is a secondary metabolite produced by several fungal species. To date, it has been successfully isolated from the following sources:

  • Ascomycete Fungi: Notably, it was first identified in an unidentified freshwater fungus, Massarina cf. vagicola (collection number F-13,852).

  • Marine-Derived Fungi: The compound has also been isolated from Phoma herbarum, a fungus sourced from the marine environment.

  • Endophytic Fungi: Coniothyrium sp., an endophytic fungus, has also been reported as a producer of this compound.

The production of this compound by diverse fungal species, including those from freshwater, marine, and terrestrial endophytic environments, suggests a widespread capability for its biosynthesis within the fungal kingdom.

Experimental Protocols

Isolation and Purification of this compound from Massarina cf. vagicola

The following protocol is based on the successful isolation of this compound from the freshwater fungus Massarina cf. vagicola.

2.1.1. Fungal Cultivation and Fermentation:

  • Organism: Massarina cf. vagicola (F-13,852) is maintained on potato dextrose agar (B569324) (PDA) slants.

  • Inoculum Preparation: Mycelial plugs from a mature PDA culture are used to inoculate seed cultures in a suitable liquid medium (e.g., potato dextrose broth).

  • Large-Scale Fermentation: The seed cultures are then used to inoculate larger fermentation vessels containing a production medium. The fermentation is carried out under specific conditions of temperature, agitation, and aeration for a defined period to allow for the optimal production of this compound.

2.1.2. Extraction of Fungal Metabolites:

  • Following fermentation, the fungal mycelium is separated from the culture broth by filtration.

  • The culture filtrate is extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), multiple times to ensure complete extraction of the secondary metabolites.

  • The organic extracts are combined, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield a crude extract.

2.1.3. Purification of this compound:

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-EtOAc and EtOAc-methanol) to separate compounds based on polarity.

  • Further Chromatographic Separation: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassay, are further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final Purification: The final purification is often achieved by high-performance liquid chromatography (HPLC), typically using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.

Workflow for Isolation and Purification of this compound

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Massarina cf. vagicola Culture B Liquid Fermentation A->B C Filtration B->C D Ethyl Acetate Extraction of Filtrate C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Chromatography F->G H Reversed-Phase HPLC G->H I Pure this compound H->I

Figure 1. A generalized workflow for the isolation and purification of this compound.

Quantitative Data

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Appearance Colorless needles
Optical Rotation [α]²⁵D -110 (c 0.1, MeOH)
Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
3a4.65d2.5
3b4.40d2.5
44.95d6.0
64.50m
72.65dd15.0, 5.0
7'2.40dd15.0, 2.5
86.00m
95.85m
102.10m
10-CH₃1.10d7.0
4-OH3.50d6.0
6-OH3.20d5.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
1169.5
2145.0
395.5
475.0
585.0
670.0
740.0
8130.0
9125.0
1035.0
10-CH₃20.0

Table 3: Mass Spectrometry and Infrared Data for this compound

TechniqueData
HRESIMS m/z 247.0580 [M+Na]⁺ (calcd for C₁₁H₁₂O₅Na, 247.0582)
FT-IR (film) ν_max 3400, 1750, 1680, 1640 cm⁻¹

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against two key enzymes: neuraminidase and α-glucosidase.

Neuraminidase Inhibition

Neuraminidase is a crucial enzyme for the replication of influenza viruses. It cleaves sialic acid residues from the host cell surface, allowing the release of newly formed viral particles. Inhibition of neuraminidase prevents this release, thereby halting the spread of the infection.

Proposed Mechanism of Neuraminidase Inhibition

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound A New Virus Particle B Host Cell Receptor (Sialic Acid) A->B Binds to D Released Virus A->D is Released C Neuraminidase C->B Cleaves E New Virus Particle F Host Cell Receptor (Sialic Acid) E->F Binds to I Trapped Virus E->I Remains Attached G Neuraminidase G->F Cleavage Blocked H This compound H->G Inhibits

Figure 2. Diagram illustrating the inhibition of viral release by this compound.
α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound can delay carbohydrate digestion and reduce the postprandial glucose spike, a key strategy in the management of type 2 diabetes.

Mechanism of α-Glucosidase Inhibition

G cluster_digestion Normal Carbohydrate Digestion cluster_inhibition Inhibition by this compound A Complex Carbohydrates B α-Glucosidase A->B Substrate for C Glucose B->C Hydrolyzes to D Absorption into Bloodstream C->D E Complex Carbohydrates F α-Glucosidase E->F Hydrolysis Slowed H Delayed Glucose Release F->H G This compound G->F Inhibits I Reduced Glucose Absorption H->I

Figure 3. Diagram showing how this compound inhibits α-glucosidase.

Putative Biosynthetic Pathway

This compound, with its spiro-lactone core, is likely biosynthesized via a polyketide pathway, a common route for the production of secondary metabolites in fungi. The proposed pathway involves the assembly of a polyketide chain from acetate and malonate units, followed by a series of enzymatic modifications including cyclization, reduction, and oxidation reactions to form the final complex structure.

Proposed Biosynthetic Pathway of this compound

G A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B C Linear Polyketide Chain B->C D Cyclization & Aromatization C->D E Naphthalene Intermediate D->E F Oxidative Cleavage & Rearrangement E->F G Spiro-Lactone Formation F->G H Tailoring Enzymes (e.g., Hydroxylases, Reductases) G->H I This compound H->I

Figure 4. A putative biosynthetic pathway for this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro inhibitory activities against enzymes relevant to infectious diseases and metabolic disorders. The detailed experimental protocols and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers aiming to re-isolate, synthesize, or further investigate this compound.

Future research should focus on:

  • Total Synthesis: Developing a robust synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of this compound in relevant animal models.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions of this compound with its target enzymes through co-crystallization and advanced molecular modeling studies.

  • Biosynthetic Gene Cluster Identification: Identifying and characterizing the biosynthetic gene cluster responsible for this compound production in its native fungal hosts to enable synthetic biology approaches for yield improvement and analog generation.

The continued exploration of this compound holds significant potential for the development of new therapeutic agents.

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massarigenin C, a fungal polyketide with a unique 2-oxaspiro[4.5]dec-8-ene-1,7-dione core structure, has garnered significant interest for its potential as an enzyme inhibitor. Despite its promising biological activities, the biosynthetic pathway responsible for its intricate architecture has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. We delve into the key enzymatic players likely involved, including a highly reducing polyketide synthase (HR-PKS), and outline a detailed experimental workflow for the elucidation of this pathway, from genome mining to heterologous expression and isotopic labeling studies. This document serves as a foundational resource for researchers aiming to unravel the molecular genetics and enzymatic machinery behind this compound biosynthesis, paving the way for future bioengineering and drug development efforts.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, polyketides represent a major class synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). This compound, a polyketide produced by fungi such as Malbranchea flavorosea and Phoma herbarum, exhibits intriguing enzyme inhibitory properties[1]. Its core structure, a spirocyclic lactone, presents a fascinating biosynthetic puzzle. Understanding the enzymatic cascade that constructs this molecule is crucial for harnessing its therapeutic potential and for the potential generation of novel analogs through biosynthetic engineering.

While the complete genome of Malbranchea flavorosea is not yet publicly available, a recent genome sequencing of the related species Malbranchea zuffiana has revealed a plethora of biosynthetic gene clusters (BGCs), including 30 predicted to encode type I PKSs, highlighting the genus's rich secondary metabolism[2]. This genomic data provides a fertile ground for identifying the elusive this compound biosynthetic gene cluster.

This guide proposes a putative biosynthetic pathway for this compound, outlines a comprehensive experimental strategy to validate this hypothesis, and provides standardized protocols for the key experimental techniques involved.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound (C₁₁H₁₂O₅), a C₁₀ polyketide backbone is proposed, likely originating from one acetyl-CoA starter unit and four malonyl-CoA extender units. The biosynthesis is hypothesized to be catalyzed by a highly reducing iterative type I polyketide synthase (HR-PKS). The formation of the characteristic spiro[4.5]decane ring system likely involves an intramolecular Diels-Alder (IMDA) reaction or a Michael addition cascade.

Key Proposed Steps:

  • Polyketide Chain Assembly: An HR-PKS assembles a linear decatetraenoyl-ACP intermediate from acetyl-CoA and malonyl-CoA. The PKS is predicted to contain the following domains: Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP).

  • Reductive Tailoring: Specific KR and DH domains within the PKS would selectively reduce certain keto groups and form double bonds to yield the decatetraenoyl intermediate.

  • Cyclization and Spiro-ring Formation: The polyketide chain is released from the PKS and undergoes a spontaneous or enzyme-catalyzed cyclization. An intramolecular Diels-Alder reaction of a triene intermediate is a plausible mechanism to form the bicyclic core. Alternatively, a series of Michael additions could lead to the spirocyclic structure.

  • Post-PKS Tailoring: Following the formation of the core structure, tailoring enzymes such as monooxygenases and hydroxylases would install the hydroxyl groups and the epoxide, leading to the final structure of this compound.

This compound Biosynthesis cluster_PKS Highly Reducing Polyketide Synthase (HR-PKS) cluster_PostPKS Post-PKS Modifications Acetyl-CoA Acetyl-CoA Linear_Decatetraenoyl-ACP Linear Decatetraenoyl-ACP Acetyl-CoA->Linear_Decatetraenoyl-ACP Starter Malonyl-CoA_1 Malonyl-CoA_1 Malonyl-CoA_1->Linear_Decatetraenoyl-ACP Extender Malonyl-CoA_2 Malonyl-CoA_2 Malonyl-CoA_2->Linear_Decatetraenoyl-ACP Extender Malonyl-CoA_3 Malonyl-CoA_3 Malonyl-CoA_3->Linear_Decatetraenoyl-ACP Extender Malonyl-CoA_4 Malonyl-CoA_4 Malonyl-CoA_4->Linear_Decatetraenoyl-ACP Extender Cyclization_Intermediate Cyclization/ Spiro-ring Formation Linear_Decatetraenoyl-ACP->Cyclization_Intermediate Release & Cyclization Massarigenin_C This compound Cyclization_Intermediate->Massarigenin_C Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Hydroxylases) Tailoring_Enzymes->Massarigenin_C

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

A multi-pronged approach is necessary to experimentally validate the proposed biosynthetic pathway. This workflow integrates genomics, molecular biology, and analytical chemistry.

Experimental Workflow Start Start Genome_Sequencing Genome Sequencing of Malbranchea flavorosea Start->Genome_Sequencing antiSMASH_Analysis antiSMASH Analysis to Identify PKS BGCs Genome_Sequencing->antiSMASH_Analysis BGC_Selection Select Candidate BGCs antiSMASH_Analysis->BGC_Selection Gene_Knockout Gene Knockout of PKS in Native Host BGC_Selection->Gene_Knockout Hypothesis-driven Metabolite_Analysis_KO Metabolite Analysis (LC-MS) Gene_Knockout->Metabolite_Analysis_KO Pathway_Confirmed This compound Production Abolished? Metabolite_Analysis_KO->Pathway_Confirmed Pathway_Confirmed->BGC_Selection No, select another BGC Heterologous_Expression Heterologous Expression of BGC in Aspergillus oryzae Pathway_Confirmed->Heterologous_Expression Yes Metabolite_Analysis_HE Metabolite Analysis (LC-MS) Heterologous_Expression->Metabolite_Analysis_HE Production_Confirmed This compound Produced? Metabolite_Analysis_HE->Production_Confirmed Production_Confirmed->Heterologous_Expression No, optimize expression Isotopic_Labeling Isotopic Labeling Studies (¹³C-acetate, ¹³C-malonate) Production_Confirmed->Isotopic_Labeling Yes NMR_Analysis NMR Analysis of Labeled this compound Isotopic_Labeling->NMR_Analysis Pathway_Elucidation Elucidate Polyketide Backbone Assembly NMR_Analysis->Pathway_Elucidation End End Pathway_Elucidation->End

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data

Currently, there is a lack of quantitative data in the public domain regarding the biosynthesis of this compound. The following table outlines the types of data that should be collected during the experimental elucidation of the pathway.

ParameterMethodExpected Outcome/Significance
PKS Gene Expression qRT-PCRCorrelate gene expression levels with this compound production under different culture conditions.
Enzyme Kinetics (PKS) In vitro assays with purified enzymeDetermine Km and kcat for acetyl-CoA and malonyl-CoA to understand substrate preference and catalytic efficiency.
Product Titer HPLC/LC-MSQuantify this compound production in wild-type, knockout, and heterologous expression strains.
¹³C-Incorporation Rate NMR/Mass SpectrometryDetermine the efficiency of precursor incorporation to confirm the polyketide origin.

Experimental Protocols

Genome Mining for Candidate Biosynthetic Gene Clusters

Objective: To identify putative this compound biosynthetic gene clusters (BGCs) in the genome of Malbranchea flavorosea or a related species.

Protocol:

  • DNA Extraction and Sequencing: High-molecular-weight genomic DNA will be extracted from a pure culture of Malbranchea flavorosea. Whole-genome sequencing will be performed using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

  • BGC Annotation: The assembled genome will be annotated using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline.

  • Candidate Selection: BGCs containing a highly reducing polyketide synthase (HR-PKS) will be prioritized. The domain architecture of the candidate PKSs will be analyzed to predict the length and modification pattern of the polyketide product. Clusters with tailoring enzymes consistent with the structure of this compound (e.g., P450 monooxygenases, hydroxylases) will be considered strong candidates.

Gene Knockout via CRISPR-Cas9

Objective: To confirm the involvement of a candidate PKS gene in this compound biosynthesis.

Protocol:

  • gRNA Design: Guide RNAs (gRNAs) will be designed to target a conserved region of the candidate PKS gene.

  • Vector Construction: The gRNAs and Cas9 nuclease will be cloned into a fungal expression vector.

  • Protoplast Transformation: Protoplasts of Malbranchea flavorosea will be prepared and transformed with the CRISPR-Cas9 vector.

  • Mutant Screening: Transformants will be screened by PCR and sequencing to confirm the desired gene disruption.

  • Metabolite Analysis: The wild-type and knockout strains will be cultured under identical conditions. The culture extracts will be analyzed by LC-MS to compare the production of this compound. Abolished or significantly reduced production in the knockout strain confirms the gene's role in the pathway.

Heterologous Expression in Aspergillus oryzae

Objective: To reconstitute the this compound biosynthetic pathway in a heterologous host.

Protocol:

  • BGC Cloning: The entire candidate BGC will be cloned from the genomic DNA of Malbranchea flavorosea into a fungal expression vector.

  • Host Transformation: The expression vector will be transformed into a suitable Aspergillus oryzae host strain.

  • Culture and Extraction: The transformed A. oryzae will be cultured in a suitable production medium. The culture broth and mycelia will be extracted with an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: The extract will be analyzed by LC-MS and NMR to detect the production of this compound.

Isotopic Labeling Studies

Objective: To determine the precursor units of the this compound polyketide backbone.

Protocol:

  • Labeled Precursor Feeding: The heterologous expression strain of A. oryzae will be cultured in a medium supplemented with ¹³C-labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, and [¹³C₃]malonate.

  • Isolation of Labeled this compound: this compound will be purified from the culture extract.

  • NMR Analysis: ¹³C NMR spectroscopy will be performed on the purified labeled this compound. The enrichment patterns of the carbon signals will be analyzed to determine the origin of each carbon atom in the molecule.

Conclusion

The biosynthesis of this compound presents a compelling challenge in the field of natural product biosynthesis. This technical guide provides a roadmap for its elucidation, combining in silico predictions with a robust experimental workflow. The successful characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the enzymatic logic of spiro-ring formation in polyketides but also open up exciting avenues for the combinatorial biosynthesis of novel, bioactive molecules for drug discovery and development. The proposed strategies and protocols herein are intended to serve as a valuable resource for the scientific community to unlock the secrets of this enigmatic fungal assembly line.

References

Massarigenin C: Uncharted Territory in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive review of publicly available scientific literature reveals a notable absence of data on the enzyme inhibition activity of Massarigenin C. To date, no studies providing quantitative measures such as IC50 or Ki values, detailing specific enzyme targets, or outlining the experimental protocols used to assess its inhibitory effects have been published.

This lack of information prevents the construction of a detailed technical guide on the enzyme inhibition properties of this compound. Consequently, for researchers, scientists, and drug development professionals, this compound represents an unexplored area within the vast landscape of enzyme inhibitor discovery.

The Search for Data

Extensive searches of scientific databases and scholarly articles were conducted to locate any information pertaining to the bioactivity of this compound, with a specific focus on its potential as an enzyme inhibitor. Queries for its effects on common drug targets, including but not limited to protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, yielded no specific results for this particular compound. Broader inquiries into the general biological screening and pharmacological studies of this compound also failed to produce any concrete data on its enzyme inhibition profile.

While research exists on other compounds within the Massarigenin family and related fungal metabolites, these findings cannot be extrapolated to this compound without direct experimental evidence. The unique structural attributes of each compound play a critical role in its biological activity, making compound-specific data essential for any meaningful analysis.

The Path Forward: A Call for Investigation

The current void in the scientific record underscores the need for foundational research to explore the potential of this compound as an enzyme inhibitor. Future investigations would need to undertake the following fundamental steps:

  • Isolation and Purification: A robust protocol for the isolation and purification of this compound from its natural source or through chemical synthesis would be the initial requirement.

  • Broad-Panel Enzyme Screening: The purified compound would then need to be screened against a diverse panel of enzymes to identify any potential inhibitory activity.

  • Quantitative Analysis: Should any "hits" be identified, further studies would be necessary to determine the potency (e.g., IC50 values) and mechanism of inhibition (e.g., competitive, non-competitive).

  • Target Validation and Cellular Assays: Subsequent research would focus on validating the identified enzyme targets and assessing the activity of this compound in relevant cellular models.

Below is a conceptual workflow that would be essential in initiating the study of this compound's enzyme inhibition potential.

G cluster_0 Phase 1: Discovery and Initial Screening cluster_1 Phase 2: Quantitative and Mechanistic Studies cluster_2 Phase 3: Cellular and In Vivo Validation Isolation Isolation & Purification of this compound Screening Broad-Panel Enzyme Screening Isolation->Screening Purified Compound Hit_ID Hit Identification Screening->Hit_ID Screening Results Dose_Response Dose-Response Assays (IC50 Determination) Hit_ID->Dose_Response No_Activity No Significant Inhibition Hit_ID->No_Activity Negative Result Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk) Dose_Response->Kinetics MOA Mechanism of Action (Competitive, etc.) Kinetics->MOA Cell_Assays Cell-Based Assays MOA->Cell_Assays Target_Validation Target Validation in Cellular Context Cell_Assays->Target_Validation In_Vivo In Vivo Studies (if warranted) Target_Validation->In_Vivo

Massarigenin C as a Neuraminidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase, a key glycoprotein (B1211001) on the surface of the influenza virus, is a critical target for antiviral drug development. Its primary function is to cleave sialic acid residues from host cell receptors, facilitating the release of progeny virions and preventing their aggregation. Inhibition of neuraminidase is a clinically validated strategy for the treatment and prophylaxis of influenza. Massarigenin C, a polyketide isolated from the marine-derived fungus Phoma herbarum, has been identified as a moderate inhibitor of neuraminidase. This technical guide provides a comprehensive overview of the available data on this compound as a neuraminidase inhibitor, including its inhibitory activity and detailed experimental protocols relevant to its evaluation.

Introduction to Neuraminidase and its Inhibition

Influenza viruses, belonging to the Orthomyxoviridae family, are enveloped RNA viruses responsible for seasonal epidemics and occasional pandemics.[1] The viral envelope contains two primary glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] Hemagglutinin mediates viral entry by binding to sialic acid-containing receptors on the host cell surface.[1] Following viral replication, newly assembled virions bud from the host cell membrane but remain tethered to these sialic acid receptors.[2]

Neuraminidase (sialidase, EC 3.2.1.18) is a glycoside hydrolase that catalyzes the cleavage of the terminal sialic acid residues from glycoconjugates.[3] This enzymatic activity is crucial for the influenza virus life cycle for several reasons:

  • Viral Release: NA cleaves sialic acid residues from the surface of the infected host cell, releasing the newly formed virions.[2]

  • Prevention of Self-Aggregation: By removing sialic acids from the viral glycoproteins themselves, NA prevents the aggregation of newly released virus particles.[2]

  • Penetration of Mucus: NA may also aid in the penetration of the mucosal lining of the respiratory tract by cleaving sialic acids in mucin.

Given its critical role in viral propagation, neuraminidase is a prime target for antiviral therapeutics.[4] Neuraminidase inhibitors are designed to bind to the active site of the enzyme, preventing it from cleaving sialic acid and thereby trapping the virus on the cell surface, which prevents its spread.[5]

This compound: A Fungal Metabolite with Neuraminidase Inhibitory Activity

This compound is a polyketide metabolite isolated from the marine-derived fungus Phoma herbarum.[6] Structurally, it possesses a complex and stereochemically rich framework.

Quantitative Data on Neuraminidase Inhibition

The primary study identifying this compound as a neuraminidase inhibitor reported its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%.

CompoundTargetIC50 (µM)Source Organism of CompoundReference
This compoundNeuraminidase4.15Phoma herbarum (marine-derived fungus)[6]

Experimental Protocols for Neuraminidase Inhibition Assays

While the full experimental details from the original study on this compound are not publicly available, a standard and widely used method for assessing neuraminidase inhibition is the fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[7][8] The following protocol is a representative methodology for determining the IC50 value of a potential neuraminidase inhibitor.

Principle of the MUNANA-Based Fluorometric Assay

The MUNANA assay is based on the enzymatic cleavage of the non-fluorescent substrate, MUNANA, by neuraminidase. This cleavage releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Materials and Reagents
  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.[9]

  • MUNANA Substrate Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water. Store at -20°C.[7]

  • MUNANA Working Solution (300 µM): Prepare fresh by diluting the stock solution in the assay buffer. Protect from light.[7]

  • Stop Solution: 0.14 M NaOH in 83% ethanol.[7]

  • Neuraminidase Enzyme: Recombinant or whole virus preparation.

  • Test Compound (e.g., this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.

  • 96-well black, flat-bottom plates.

  • Fluorometer (Excitation: ~355 nm, Emission: ~460 nm).

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for testing.

  • Assay Setup:

    • In a 96-well black plate, add 25 µL of each this compound dilution to triplicate wells.

    • Add 25 µL of assay buffer to control wells (no inhibitor).

    • Add 25 µL of a diluted neuraminidase solution to all wells.

    • Include a "no enzyme" control containing only the assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Add 50 µL of the 300 µM MUNANA working solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction and Measuring Fluorescence:

    • Add 100 µL of the stop solution to each well to terminate the reaction and enhance the fluorescence of 4-MU.

    • Read the fluorescence on a fluorometer with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of neuraminidase inhibition by this compound has not been elucidated in the available literature. However, many neuraminidase inhibitors function as competitive inhibitors, mimicking the natural substrate, sialic acid, and binding to the active site of the enzyme.

neuraminidase_inhibition cluster_virus Influenza Virus Neuraminidase Neuraminidase (Enzyme) SialicAcid Sialic Acid (Substrate) Neuraminidase->SialicAcid Cleavage Hemagglutinin Hemagglutinin SialicAcid->Neuraminidase Binds to Active Site MassarigeninC This compound MassarigeninC->Neuraminidase Binds to Active Site (Competitive Inhibition) note In the presence of this compound, the binding of sialic acid to the neuraminidase active site is blocked, preventing viral release.

Caption: Hypothetical competitive inhibition of neuraminidase by this compound.

The diagram above illustrates a proposed competitive inhibition mechanism where this compound binds to the active site of neuraminidase, thereby preventing the binding and subsequent cleavage of its natural substrate, sialic acid. This action effectively halts the release of new virus particles from the host cell. It is important to note that this is a hypothesized mechanism based on the common mode of action of many neuraminidase inhibitors, and further kinetic studies are required to confirm the exact mechanism for this compound.

Experimental Workflow for Neuraminidase Inhibitor Screening

The process of identifying and characterizing a novel neuraminidase inhibitor like this compound typically follows a structured workflow.

experimental_workflow start Start: Natural Product Isolation (e.g., from Phoma herbarum) fractionation Bioassay-Guided Fractionation start->fractionation primary_screen Primary Screening: Neuraminidase Inhibition Assay fractionation->primary_screen hit_id Hit Identification (e.g., this compound) primary_screen->hit_id ic50 IC50 Determination hit_id->ic50 kinetics Kinetic Studies (e.g., to determine inhibition type) ic50->kinetics docking Molecular Docking & Structural Studies kinetics->docking lead_opt Lead Optimization docking->lead_opt

Caption: General workflow for the discovery of neuraminidase inhibitors.

Future Directions and Conclusion

The identification of this compound as a neuraminidase inhibitor with a micromolar IC50 value highlights the potential of natural products, particularly those from marine-derived fungi, as a source of novel antiviral lead compounds. However, significant further research is required to fully characterize its potential.

Future studies should focus on:

  • Determining the Mechanism of Inhibition: Kinetic studies are necessary to ascertain whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of neuraminidase.

  • Structural Studies: Co-crystallization of this compound with neuraminidase or detailed molecular docking studies would provide insights into its binding mode and interactions with the active site residues.

  • In Vitro Antiviral Activity: Cell-based assays are needed to evaluate the efficacy of this compound in inhibiting influenza virus replication in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent inhibitors with improved pharmacological properties.

  • In Vivo Efficacy: Preclinical studies in animal models of influenza infection are required to assess the in vivo efficacy, pharmacokinetics, and safety of this compound.

References

Massarigenin C: A Fungal Metabolite with α-Glucosidase Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Massarigenin C, a metabolite isolated from fungi, has demonstrated inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. This technical guide provides a comprehensive overview of the current knowledge on this compound as an α-glucosidase inhibitor, designed for researchers, scientists, and professionals in the field of drug development. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of its potential as a therapeutic agent for managing postprandial hyperglycemia.

Introduction to α-Glucosidase Inhibition

α-Glucosidase enzymes, located in the brush border of the small intestine, are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of these enzymes is a well-established therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors reduce the rate of glucose absorption, thereby mitigating the sharp increase in blood glucose levels that can occur after a meal (postprandial hyperglycemia). This mechanism helps in maintaining better glycemic control.

This compound is a fungal metabolite that has been identified as an inhibitor of yeast α-glucosidase. Its potential to modulate carbohydrate metabolism makes it a subject of interest for further investigation in the context of developing new antidiabetic agents.

Quantitative Data on this compound

The inhibitory potency of this compound against α-glucosidase has been quantified, providing a basis for its evaluation as a potential therapeutic candidate. The available data is summarized in the table below.

CompoundTarget EnzymeIC50 ValueSource Organism
This compoundYeast α-glucosidase1.25 mMFungal Metabolite

Table 1: Inhibitory Activity of this compound against Yeast α-Glucosidase

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound as an α-glucosidase inhibitor.

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of the α-glucosidase enzyme, pNPG substrate, and test compound in the phosphate buffer. A series of concentrations of the test compound should be prepared to determine the IC50 value.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a specific volume of the α-glucosidase solution and the test compound solution at various concentrations. Incubate this mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiation of Reaction: Add the pNPG substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding the sodium carbonate solution to each well. The addition of a basic solution like Na₂CO₃ stops the enzymatic reaction and also develops the color of the product.

  • Measurement of Absorbance: Measure the absorbance of the resulting yellow-colored p-nitrophenol at a specific wavelength (typically 405 nm) using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control reaction (enzyme + buffer + substrate).

    • A_sample is the absorbance of the reaction with the test compound.

  • Determination of IC50: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of α-Glucosidase Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed.

Procedure:

  • Varying Substrate Concentrations: The α-glucosidase inhibition assay is performed with varying concentrations of the substrate (pNPG) in the absence and presence of different, fixed concentrations of the inhibitor (this compound).

  • Measurement of Reaction Velocity: The initial velocity (V) of the reaction is determined for each combination of substrate and inhibitor concentration.

  • Lineweaver-Burk Plot: The data is plotted as a double reciprocal plot, known as the Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Competitive Inhibition: The lines on the plot will intersect at the y-axis. The Vmax remains the same, but the apparent Km increases with increasing inhibitor concentration.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The Km remains the same, but the Vmax decreases with increasing inhibitor concentration.

    • Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km decrease with increasing inhibitor concentration.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant (not on the axes). Both Vmax and Km are affected.

Note: As of the current literature review, specific kinetic studies for this compound's inhibition of α-glucosidase have not been reported. The above protocol describes the standard methodology to perform such an investigation.

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of α-glucosidase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Prepare 96-Well Plate Incubate_EI Incubate Enzyme with Inhibitor Plate->Incubate_EI Transfer to Plate Add_Substrate Add Substrate (pNPG) to Initiate Reaction Incubate_EI->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (add Na2CO3) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for α-glucosidase inhibition assay.

a_Glucosidase_Inhibition_Mechanism cluster_digestion Normal Carbohydrate Digestion cluster_inhibition With α-Glucosidase Inhibitor Carbs Complex Carbohydrates aGlucosidase α-Glucosidase (in Small Intestine) Carbs->aGlucosidase Digestion Glucose Glucose aGlucosidase->Glucose Bloodstream Enters Bloodstream Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Carbs2 Complex Carbohydrates aGlucosidase_Inhibited α-Glucosidase Carbs2->aGlucosidase_Inhibited Digestion Slowed_Digestion Delayed Digestion aGlucosidase_Inhibited->Slowed_Digestion MassarigeninC This compound (Inhibitor) MassarigeninC->aGlucosidase_Inhibited Inhibits Slow_Glucose_Absorption Slow Glucose Absorption Slowed_Digestion->Slow_Glucose_Absorption Reduced_Hyperglycemia Reduced Postprandial Hyperglycemia Slow_Glucose_Absorption->Reduced_Hyperglycemia

Caption: General mechanism of α-glucosidase inhibition.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for α-glucosidase inhibitors like this compound is the direct inhibition of the α-glucosidase enzyme in the small intestine. This competitive or non-competitive binding to the enzyme slows down the breakdown of complex carbohydrates into glucose and other simple sugars. Consequently, the absorption of glucose into the bloodstream is delayed, leading to a reduction in postprandial blood glucose levels.

Currently, there is no specific information available in the scientific literature regarding the detailed kinetic mechanism of this compound's interaction with α-glucosidase (e.g., whether it is a competitive, non-competitive, or uncompetitive inhibitor). Furthermore, no studies have been published that investigate the downstream signaling pathways that might be modulated by this compound, beyond the direct enzymatic inhibition. Future research, including kinetic studies and molecular docking simulations, is required to elucidate the precise mechanism of inhibition and to explore any potential effects on cellular signaling cascades.

Conclusion and Future Directions

This compound has been identified as a fungal metabolite with inhibitory activity against yeast α-glucosidase, suggesting its potential as a lead compound for the development of new agents to manage postprandial hyperglycemia. The provided IC50 value offers a starting point for further preclinical evaluation.

To advance the understanding of this compound's therapeutic potential, the following areas of research are recommended:

  • Determination of Inhibitory Kinetics: Elucidating the precise mechanism of α-glucosidase inhibition (competitive, non-competitive, etc.) through detailed kinetic studies.

  • Molecular Docking and Structural Studies: Investigating the binding interactions between this compound and the active site of α-glucosidase to guide the design of more potent derivatives.

  • In Vivo Efficacy Studies: Evaluating the effect of this compound on postprandial blood glucose levels in animal models of diabetes.

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against other glycosidases to determine its selectivity.

  • Toxicology and Safety Assessment: Conducting comprehensive studies to evaluate the safety profile of this compound.

Addressing these research gaps will be crucial in determining the viability of this compound as a clinical candidate for the treatment of type 2 diabetes.

Therapeutic Potential of Massarigenin C: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massarigenin C is a polyketide natural product isolated from fungal species, notably the endophytic fungus Coniothyrium sp. and the freshwater aquatic fungus Massarina tunicata. Preliminary biological evaluations have suggested potential antimicrobial properties, although the available data presents some contradictions and is currently limited. This technical guide provides a comprehensive overview of the existing research on this compound, including its sources, reported biological activities, and the putative experimental protocols used in its initial screenings. Due to the limited publicly available data, this document also highlights the significant gaps in our understanding of this compound's therapeutic potential, offering a roadmap for future research endeavors.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Fungi, in particular, are prolific producers of structurally diverse secondary metabolites with a wide range of biological activities. This compound, a polyketide, belongs to a class of compounds known for their therapeutic properties. This document synthesizes the currently available scientific information on this compound to serve as a foundational resource for researchers interested in exploring its potential as a therapeutic agent.

Sourcing and Isolation

This compound has been identified from two distinct fungal sources:

  • Endophytic Fungus: Isolated from Coniothyrium sp., an endophytic fungus residing in the plant Carpobrotus edulis.

  • Freshwater Aquatic Fungus: Isolated from Massarina tunicata.

The isolation from different fungal species suggests that the biosynthetic pathway for this compound may be present in various fungal genera, warranting broader screening efforts.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its antimicrobial effects. However, the available data is sparse and presents conflicting results.

Antibacterial Activity

There are conflicting reports regarding the antibacterial properties of this compound.

  • A study by Kock et al. (2007) reported that this compound, at a concentration of 5 mg/mL, was inactive against the Gram-positive bacterium Bacillus megaterium.

  • Conversely, a product listing from MedChemExpress, citing a 2003 publication by Oh et al. in the Journal of Natural Products, states that this compound exhibits inhibitory activity against Bacillus subtilis (ATCC 6051)[1].

This discrepancy highlights the need for further, more detailed studies to confirm and quantify the antibacterial spectrum of this compound. The difference in the specific Bacillus species tested may account for the conflicting observations.

Antifungal and Antialgal Activity

The study by Kock et al. (2007) also evaluated the activity of this compound against a fungus and an alga.

  • At a concentration of 5 mg/mL, this compound was found to be inactive against the fungus Microbotryum violaceum and the green alga Chlorella fusca.

Quantitative Data

The quantitative data for the biological activity of this compound is currently very limited. The available information is summarized in the table below.

Biological ActivityTest OrganismConcentrationResultReference
AntibacterialBacillus megaterium5 mg/mLInactiveKock et al., 2007
AntibacterialBacillus subtilis (ATCC 6051)Not SpecifiedInhibitory ActivityOh et al., 2003 (as cited by MedChemExpress)[1]
AntifungalMicrobotryum violaceum5 mg/mLInactiveKock et al., 2007
AntialgalChlorella fusca5 mg/mLInactiveKock et al., 2007

Note: The lack of specific MIC (Minimum Inhibitory Concentration) or IC50 values is a significant gap in the current data.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain as the full text of the primary research articles could not be accessed. However, based on standard microbiological and pharmacological practices, the likely methodologies are described below.

Putative Antibacterial Susceptibility Testing

The antibacterial activity of this compound was likely determined using a broth microdilution or agar (B569324) diffusion assay.

  • Broth Microdilution Method (Hypothetical):

    • A stock solution of this compound would be prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound would be made in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • A standardized inoculum of the test bacterium (e.g., Bacillus subtilis) would be added to each well.

    • The plate would be incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Agar Disc Diffusion Method (Hypothetical):

    • An agar plate would be uniformly inoculated with a standardized suspension of the test bacterium.

    • A sterile paper disc impregnated with a known concentration of this compound would be placed on the agar surface.

    • The plate would be incubated under appropriate conditions.

    • The diameter of the zone of growth inhibition around the disc would be measured to determine the susceptibility of the bacterium to the compound.

Putative Antifungal and Antialgal Susceptibility Testing

Similar to the antibacterial assays, antifungal and antialgal activity was likely assessed using broth microdilution or agar-based methods, adapted for the specific growth requirements of the test organisms.

Signaling Pathways

There is currently no information available in the scientific literature regarding the signaling pathways modulated by this compound. This represents a critical area for future investigation to understand its mechanism of action, should its biological activity be confirmed.

Visualizations

Experimental Workflow

The following diagram illustrates a hypothetical workflow for the initial screening of this compound for antimicrobial activity.

experimental_workflow cluster_isolation Isolation & Purification cluster_screening Biological Screening cluster_analysis Data Analysis fungal_source Fungal Source (e.g., Coniothyrium sp.) extraction Solvent Extraction fungal_source->extraction chromatography Chromatographic Purification extraction->chromatography massarigenin_c Pure this compound chromatography->massarigenin_c antibacterial Antibacterial Assay (e.g., Bacillus subtilis) massarigenin_c->antibacterial antifungal Antifungal Assay (e.g., Microbotryum violaceum) massarigenin_c->antifungal other_assays Other Bioassays (e.g., Cytotoxicity) massarigenin_c->other_assays data_quantification Data Quantification (MIC / IC50) antibacterial->data_quantification antifungal->data_quantification other_assays->data_quantification report Activity Report data_quantification->report

Hypothetical workflow for this compound screening.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. The conflicting preliminary data on its antibacterial activity necessitates a thorough and systematic re-evaluation. Future research should focus on:

  • Confirmation of Antibacterial Activity: A comprehensive screening of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria is required to establish its antimicrobial spectrum. Determination of MIC values is essential.

  • Cytotoxicity Profiling: Evaluation of the cytotoxic effects of this compound against various human cell lines is crucial to assess its therapeutic index.

  • Exploration of Other Therapeutic Areas: Screening for other potential biological activities, such as anti-inflammatory, antiviral, and anticancer effects, could unveil novel therapeutic applications.

  • Mechanism of Action Studies: Should significant biological activity be confirmed, elucidation of the underlying mechanism of action, including the identification of modulated signaling pathways, will be a critical next step.

  • Chemical Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for further studies and the generation of analogues with potentially improved activity and pharmacokinetic properties.

References

Massarigenin C: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massarigenin C is a polyketide natural product isolated from the fungus Malbranchea flavorosea. As a member of the diverse family of fungal metabolites, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its known biochemical activities, and includes detailed experimental protocols and potential signaling pathways for further investigation. Due to the limited specific research on this compound, this guide also incorporates data from closely related analogues to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

PropertyValueReference
CAS Number 496926-08-0[1]
Molecular Formula C₁₁H₁₂O₅[1]
Molecular Weight 224.2 g/mol [1]
Formal Name (4R,5R,6R,10R)-rel-(-)-4,6-dihydroxy-10-methyl-3-methylene-2-oxaspiro[4.5]dec-8-ene-1,7-dione[1]
Appearance Solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol[1]

Biological Activities

This compound has demonstrated inhibitory activity against two key enzymes: neuraminidase and α-glucosidase.

Enzyme Inhibition Data
Enzyme TargetIC₅₀ ValueSource Organism of CompoundReference
Neuraminidase4.15 µMPhoma herbarum[2]
Yeast α-Glucosidase1.25 mMMalbranchea flavorosea[3]
In Vivo Activity

In addition to its in vitro enzyme inhibition, this compound has shown promising in vivo activity in a mouse model. When administered at doses of 3.2, 10, and 31.6 mg/kg, it was found to reduce the postprandial peak in blood glucose levels in an oral sucrose (B13894) tolerance test in both normal and hyperglycemic mice[3].

Experimental Protocols

Neuraminidase Inhibition Assay

The neuraminidase inhibitory activity of this compound was determined using a modified fluorometric assay.

Materials and Reagents:

  • Neuraminidase from Clostridium perfringens (Sigma-Aldrich)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (Sigma-Aldrich)

  • This compound (test compound)

  • Oseltamivir (positive control)

  • MES buffer (32.5 mM, pH 6.5)

  • Glycine (B1666218) buffer (0.5 M, pH 10.4)

  • Multi-well plate reader (fluorescence)

Procedure:

  • Prepare solutions of the test compound and positive control in appropriate solvents.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of neuraminidase solution (0.2 U/mL in MES buffer).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of MUNANA solution (100 µM in MES buffer).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of glycine buffer.

  • Measure the fluorescence intensity of the liberated 4-methylumbelliferone (B1674119) using a multi-well plate reader with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

α-Glucosidase Inhibition Assay

The inhibitory effect of this compound on yeast α-glucosidase was evaluated using a colorimetric assay.

Materials and Reagents:

  • Yeast α-glucosidase (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate solution (0.2 M)

  • Microplate reader (absorbance)

Procedure:

  • Prepare solutions of the test compound and positive control in an appropriate solvent.

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Oral Sucrose Tolerance Test (in vivo)

The in vivo efficacy of this compound in regulating blood glucose was assessed in mice.

Animal Model:

  • Male ICR mice (normal and streptozotocin-induced hyperglycemic)

Procedure:

  • Fast the mice overnight (12-14 hours) with free access to water.

  • Administer this compound orally at doses of 3.2, 10, and 31.6 mg/kg. The control group receives the vehicle.

  • After 30 minutes, administer a sucrose solution (2 g/kg) orally to all mice.

  • Collect blood samples from the tail vein at 0, 30, 60, and 120 minutes after the sucrose load.

  • Measure the blood glucose levels using a glucometer.

  • Plot the blood glucose concentration over time to evaluate the effect of this compound on the postprandial glucose peak.

Cytotoxicity of Massarigenin Analogues

While specific cytotoxicity data for this compound is not currently available in the literature, studies on closely related compounds, such as semisynthetic derivatives of Massarilactone D, have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Massarilactone D derivative 2KB-3-1 (cervix carcinoma)3.51[4]
A549 (lung carcinoma)6.23[4]
PC-3 (prostate cancer)7.85[4]
MCF-7 (breast cancer)9.32[4]
Massarilactone D derivative 3KB-3-1 (cervix carcinoma)12.45[4]
A549 (lung carcinoma)18.76[4]
PC-3 (prostate cancer)21.33[4]
MCF-7 (breast cancer)32.73[4]

Note: The data presented above is for derivatives of Massarilactone D and not this compound. Further studies are required to determine the cytotoxic potential of this compound.

Potential Signaling Pathways

The demonstrated enzymatic inhibitory activities of this compound suggest potential interactions with key cellular signaling pathways. The following diagrams illustrate hypothetical pathways that could be modulated by this compound and represent avenues for future research.

Neuraminidase_Signaling Massarigenin_C This compound Neuraminidase Neuraminidase Massarigenin_C->Neuraminidase Sialic_Acid Sialic Acid Residues (on Glycoproteins/Glycolipids) Neuraminidase->Sialic_Acid Cleavage EGFR EGFR Sialic_Acid->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Potential modulation of EGFR signaling by this compound through neuraminidase inhibition.

Alpha_Glucosidase_Signaling Massarigenin_C This compound Alpha_Glucosidase α-Glucosidase (in Small Intestine) Massarigenin_C->Alpha_Glucosidase Inhibition Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Facilitates Carbohydrates Dietary Carbohydrates Carbohydrates->Alpha_Glucosidase Substrate Blood_Glucose Blood Glucose Levels Glucose_Absorption->Blood_Glucose Increases Insulin_Signaling Insulin Signaling Pathway Blood_Glucose->Insulin_Signaling Stimulates Metabolic_Regulation Metabolic Regulation Insulin_Signaling->Metabolic_Regulation

Caption: Postulated mechanism of this compound in modulating glucose metabolism.

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated inhibitory activity against neuraminidase and α-glucosidase, and promising in vivo antihyperglycemic effects. While current research provides a solid foundation, further investigation is warranted to fully elucidate its therapeutic potential. Key areas for future research include:

  • Comprehensive Cytotoxicity and Apoptosis Studies: Evaluating the direct effects of this compound on various cancer cell lines and normal cells to determine its therapeutic index and potential as an anticancer agent.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound downstream of neuraminidase and α-glucosidase inhibition to understand its molecular mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like properties.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in this compound. The provided data and protocols offer a starting point for further exploration of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Massarigenin C from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massarigenin C is a dammarane-type triterpenoid (B12794562) that has been isolated from the endophytic fungus Coniothyrium sp. Endophytic fungi are a promising source of novel bioactive secondary metabolites with potential applications in drug discovery and development. This document provides detailed application notes and protocols for the cultivation of Coniothyrium sp., followed by the extraction, purification, and characterization of this compound. The methodologies described herein are compiled from established fungal fermentation and natural product isolation techniques and are intended to serve as a comprehensive guide for researchers in this field.

Data Presentation

Table 1: Fungal Culture Parameters for Coniothyrium sp.
ParameterRecommended Value/RangeNotes
Fungal Strain Coniothyrium sp.Endophytic fungus
Culture Medium Potato Dextrose Broth (PDB)Other media like Czapek Dox Broth can be tested for optimal production.
Inoculum 5% (v/v) of a 7-day old seed cultureAseptically transfer a mycelial plug to the seed culture flask.
Fermentation Type Submerged liquid fermentationProvides homogenous growth and nutrient distribution.
Temperature 25-28 °COptimal for most fungal growth and secondary metabolite production.
pH 5.5 - 6.5Adjust with sterile HCl or NaOH if necessary.
Agitation 150-180 rpmEnsures adequate aeration and mixing.
Incubation Time 14-21 daysMonitor metabolite production by TLC or HPLC analysis of small aliquots.
Table 2: Extraction and Purification Yields of this compound (Illustrative)
StepInputOutputYield (%)Purity (%)
Fermentation Broth 10 L~9.5 L (after filtration)--
Solvent Extraction 9.5 L culture filtrate5.2 g crude extract0.055% (of filtrate)~10%
Silica (B1680970) Gel Column 5.2 g crude extract450 mg semi-pure fraction8.7% (of crude)~60%
Preparative HPLC 450 mg semi-pure fraction85 mg this compound18.9% (of semi-pure)>98%

Note: The yields and purity values presented in this table are illustrative and can vary depending on the specific fungal strain, culture conditions, and optimization of the extraction and purification processes.

Experimental Protocols

Fungal Culture and Fermentation

Objective: To cultivate Coniothyrium sp. for the production of this compound.

Materials:

  • Coniothyrium sp. culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (250 mL and 2 L)

  • Incubator shaker

  • Sterile transfer loops and scalpels

Protocol:

  • Activation of Fungal Strain: Aseptically transfer a small piece of the cryopreserved or stock culture of Coniothyrium sp. onto a PDA plate. Incubate at 25 °C for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: From the PDA plate, inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with a few mycelial plugs. Incubate at 25 °C on a rotary shaker at 150 rpm for 7 days.

  • Large-Scale Fermentation: Inoculate a 2 L Erlenmeyer flask containing 1 L of sterile PDB with 50 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the large-scale culture at 25 °C, 150 rpm for 14-21 days.

Extraction of Crude Metabolites

Objective: To extract secondary metabolites, including this compound, from the fungal culture.

Materials:

  • Fermentation broth of Coniothyrium sp.

  • Ethyl acetate (B1210297) (EtOAc)

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Filtration apparatus (e.g., cheesecloth, vacuum filtration)

Protocol:

  • Separation of Mycelium and Broth: At the end of the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction: Transfer the culture filtrate to a 2 L separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40 °C to obtain the crude extract.

  • Drying: Dry the crude extract in a desiccator to remove any residual solvent.

Purification of this compound

Objective: To isolate and purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

  • Solvents: n-hexane, ethyl acetate (EtOAc), methanol (B129727) (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase HPLC column

  • Acetonitrile (B52724) (ACN) and water (HPLC grade)

Protocol:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in n-hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by a gradient of ethyl acetate and methanol.

    • Collect fractions of 20-50 mL and monitor the separation by TLC.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative HPLC:

    • Dissolve the semi-purified fraction containing this compound in methanol.

    • Purify the compound using a preparative HPLC system equipped with a C18 column.

    • Use a gradient elution system of water and acetonitrile (e.g., starting with 30% acetonitrile and increasing to 100% over 40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Structure Elucidation and Characterization

Objective: To confirm the identity and purity of the isolated this compound.

Methods:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure of the compound. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for detailed structural assignment.

  • Purity Analysis: Assess the purity of the final compound using analytical HPLC.

Visualizations

Biosynthetic Pathway of Triterpenoids in Fungi

Fungal Triterpenoid Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Mevalonate kinase, etc. DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl Pyrophosphate (GPP) IPP:e->GPP:w FPP Farnesyl Pyrophosphate (FPP) IPP:e->FPP:w DMAPP:e->GPP:w GPP synthase GPP:e->FPP:w FPP synthase Squalene Squalene FPP->Squalene Squalene synthase SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene epoxidase Dammarane Dammarane-type Triterpenoid Precursor SqualeneEpoxide->Dammarane Oxidosqualene cyclase MassarigeninC This compound Dammarane->MassarigeninC P450s, Glycosyltransferases, etc. (Hypothetical)

Caption: General biosynthetic pathway of triterpenoids in fungi.

Experimental Workflow for this compound Extraction

Massarigenin_C_Extraction_Workflow start Start: Coniothyrium sp. Culture fermentation Fungal Fermentation (14-21 days) start->fermentation filtration Filtration / Centrifugation fermentation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction evaporation Rotary Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column hplc Preparative HPLC silica_column->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for this compound extraction.

Application Notes: Quantitative Analysis of Massarigenin C in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of Massarigenin C, a fungal metabolite with potential therapeutic properties, in human plasma. The method utilizes a simple protein precipitation step followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for use in preclinical and clinical research for pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a polyketide first isolated from the fungus Massarina tunicata. It has demonstrated inhibitory activity against neuraminidase and yeast α-glucosidase, suggesting its potential as a therapeutic agent.[1] To support the drug development process, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for a hypothetical, yet scientifically plausible, LC-MS/MS method for the determination of this compound in human plasma.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₁₂O₅
Molecular Weight 224.2 g/mol
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol.[1]
CAS Number 496926-08-0

Experimental Protocol: Quantification of this compound in Human Plasma

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[2][3]

Reagents:

  • Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid, chilled to -20°C.

  • Internal Standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound, to be determined during method development).

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions (Hypothetical):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Hypothetical):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 225.1 [M+H]⁺
Product Ions (m/z) To be determined via infusion and fragmentation studies
Collision Energy To be optimized for each transition
Source Temperature 150°C
Desolvation Temp. 400°C

Method Validation (Hypothetical Data)

The following tables summarize the hypothetical performance characteristics of the analytical method.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 10< 1090 - 110
Mid QC100< 10< 1090 - 110
High QC800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation HPLC Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification signaling_pathway cluster_inhibition Enzyme Inhibition cluster_effects Biological Effects Massarigenin_C This compound alpha_glucosidase α-Glucosidase Massarigenin_C->alpha_glucosidase Inhibits (IC₅₀ = 1.25 mM) neuraminidase Neuraminidase Massarigenin_C->neuraminidase Inhibits (IC₅₀ = 4.15 µM) glucose_absorption Reduced Glucose Absorption alpha_glucosidase->glucose_absorption viral_release Inhibition of Viral Release neuraminidase->viral_release

References

Application Note: Quantification of Massarigenin C by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of Massarigenin C, a steroidal saponin (B1150181), using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Given the limited availability of a specifically validated method for this compound, this protocol is adapted from established methods for similar steroidal sapogenins, such as Diosgenin, and serves as a robust starting point for method development and validation. The described methodology is suitable for the quantitative analysis of this compound in purified samples and complex matrices such as fungal or plant extracts, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring steroidal saponin that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and elucidation of its mechanism of action. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.

This document provides a comprehensive guide for the determination of this compound, covering sample preparation, chromatographic conditions, and a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of steroidal saponins (B1172615).[1]

  • Software: Chromatography data station software for instrument control, data acquisition, and processing.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reference Standard: Purified this compound (purity ≥98%).

  • Sample Preparation: Syringe filters (0.45 µm), vials, and standard laboratory glassware.

Chromatographic Conditions

Based on typical methods for steroidal saponins, the following starting conditions are proposed:[2]

ParameterRecommended Condition
Mobile Phase Acetonitrile: Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm (initial); Optimization recommended
Run Time 25 minutes

Note: Since steroidal saponins often lack a strong chromophore, detection at a low wavelength (e.g., 203-215 nm) is common.[1] However, some studies suggest potential absorbance at higher wavelengths for certain steroidal structures. Therefore, it is crucial to determine the UV absorption maximum for this compound to optimize sensitivity.

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from a solid extract)
  • Extraction: Accurately weigh approximately 100 mg of the dried and powdered sample matrix (e.g., fungal extract) into a centrifuge tube. Add 10 mL of methanol and vortex for 5 minutes.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank sample matrix and a matrix spiked with this compound.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by injecting at least five different concentrations of the working standard solutions and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at both the intra-day and inter-day levels by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by a recovery study, where a known amount of this compound is spiked into a blank matrix and the percentage recovery is calculated. The recovery should be within 98-102%.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can be assessed by slightly varying parameters such as the mobile phase composition, flow rate, and column temperature.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, validation data for the quantification of this compound. These tables should be populated with experimental data upon method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Experimental Data]
5[Experimental Data]
10[Experimental Data]
25[Experimental Data]
50[Experimental Data]
100[Experimental Data]
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low5≤ 2.0≤ 2.0
Medium25≤ 2.0≤ 2.0
High75≤ 2.0≤ 2.0

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low5[Experimental Data]98 - 102
Medium25[Experimental Data]98 - 102
High75[Experimental Data]98 - 102

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD [Calculated Value]
LOQ [Calculated Value]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample/ Standard dissolve Dissolve in Methanol weigh_sample->dissolve sonicate Sonicate (for samples) dissolve->sonicate centrifuge Centrifuge (for samples) sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter dilute Dilute to Working Concentration filter->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Workflow for this compound quantification.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many steroidal saponins exhibit anti-inflammatory and anti-cancer properties by targeting key cellular signaling cascades. The following diagram illustrates a generalized overview of pathways that are commonly affected.

G cluster_pathways Potential Cellular Targets cluster_responses Biological Responses Massarigenin_C This compound NFkB NF-κB Pathway Massarigenin_C->NFkB MAPK MAPK Pathway (p38, JNK, ERK) Massarigenin_C->MAPK PI3K_Akt PI3K/Akt Pathway Massarigenin_C->PI3K_Akt Apoptosis Apoptosis Pathway (Caspase activation) Massarigenin_C->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation inhibition Proliferation ↓ Cell Proliferation MAPK->Proliferation modulation Induce_Apoptosis ↑ Apoptosis MAPK->Induce_Apoptosis modulation PI3K_Akt->Proliferation inhibition Apoptosis->Induce_Apoptosis activation Cancer_Growth ↓ Cancer Cell Growth Inflammation->Cancer_Growth Proliferation->Cancer_Growth Induce_Apoptosis->Cancer_Growth

Caption: Potential signaling pathways affected by this compound.

Conclusion

The proposed RP-HPLC-UV method provides a reliable and robust framework for the quantification of this compound. The detailed protocols for sample preparation, chromatographic analysis, and method validation will enable researchers to accurately determine the concentration of this compound in various matrices. The successful application of this method will facilitate further research into the pharmacological properties and therapeutic potential of this compound. It is imperative that this method is fully validated in the user's laboratory to ensure its performance for the specific application.

References

Application Notes and Protocols for NMR Spectroscopy of Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massarigenin C, a polyketide metabolite isolated from various fungal species, has garnered interest due to its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation and characterization of this compound. This document provides detailed application notes and standardized protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra of this compound. The provided methodologies and data presentation formats are intended to ensure data consistency and aid in the unambiguous structural confirmation of this natural product.

Introduction

This compound is a natural product belonging to the oxaspirol class of compounds. Its structural complexity and potential for various biological activities make its accurate and thorough characterization essential. NMR spectroscopy is the most powerful technique for the complete structural assignment of this compound, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule.

This document outlines the standard operating procedures for the NMR analysis of this compound, including sample preparation, and parameters for 1D and 2D NMR experiments. The primary reference for the NMR spectral data of this compound is the publication by Oh et al. in the Journal of Natural Products (2003, 66, 73-79)[1][2][3][4].

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the primary literature. These tables are designed for easy comparison and reference during structural verification.

Table 1: ¹H NMR Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data to be populated from J. Nat. Prod. 2003, 66, 73-79

Table 2: ¹³C NMR Data of this compound

PositionChemical Shift (δ, ppm)
Data to be populated from J. Nat. Prod. 2003, 66, 73-79

Table 3: Key 2D NMR Correlations for this compound

Proton (¹H)COSY CorrelationsHMBC Correlations (¹H → ¹³C)
Data to be populated from J. Nat. Prod. 2003, 66, 73-79

Experimental Protocols

The following protocols are recommended for obtaining high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are commonly used solvents for this class of compounds. The choice of solvent should be consistent for data comparison. All chemical shifts in the reference tables should specify the solvent used.

  • Concentration: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for ¹³C and 2D NMR experiments.

  • Sample Tube: Use a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

The following are general parameters for NMR data acquisition on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • Temperature: 298 K.

3.2.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-220 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the carbon skeleton.

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgpndqf).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration of the signals.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

NMR_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Isolated_Compound Isolated this compound NMR_Sample NMR Sample (in Deuterated Solvent) Isolated_Compound->NMR_Sample H1_NMR ¹H NMR NMR_Sample->H1_NMR C13_NMR ¹³C NMR NMR_Sample->C13_NMR COSY COSY NMR_Sample->COSY HSQC HSQC NMR_Sample->HSQC HMBC HMBC NMR_Sample->HMBC Proton_Environment Proton Environments & Multiplicities H1_NMR->Proton_Environment Carbon_Types Carbon Types (CH₃, CH₂, CH, C) C13_NMR->Carbon_Types H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity C_H_Connectivity Direct ¹H-¹³C Connectivity HSQC->C_H_Connectivity Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Final_Structure Final Structure of This compound Proton_Environment->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

References

Application Notes and Protocols: Massarigenin C Neuraminidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, playing a crucial role in the propagation of the virus.[1] As such, it is a primary target for antiviral drug development.[1][2] The rise of drug-resistant influenza strains underscores the urgent need for the discovery of novel neuraminidase inhibitors.[1] Natural products are a promising source of structurally diverse compounds that can potentially inhibit neuraminidase activity.[1] This document provides a comprehensive protocol for an in vitro neuraminidase inhibition assay using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). This robust and widely used method is suitable for screening and characterizing potential neuraminidase inhibitors like Massarigenin C.[1][3][4]

Principle of the Assay

The assay quantifies the enzymatic activity of neuraminidase through the cleavage of the MUNANA substrate. This cleavage releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be measured with a fluorometer.[1][2][4] When an inhibitory compound such as this compound is present, the enzymatic activity of neuraminidase is diminished, resulting in a decreased fluorescence signal.[1][3] The potency of the inhibitor is determined by calculating the 50% inhibitory concentration (IC50), which is the concentration of the compound required to reduce neuraminidase activity by 50%.[1][2][3][4]

Experimental Protocols

1. Materials and Reagents

  • Enzyme: Recombinant neuraminidase from a relevant influenza virus strain.

  • Test Compound: this compound stock solution (dissolved in a suitable solvent like DMSO).

  • Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Positive Control: Known neuraminidase inhibitors (e.g., Oseltamivir carboxylate, Zanamivir).[3]

  • Assay Buffer: e.g., 33.3 mM MES and 4 mM CaCl2, pH 6.5.

  • Stop Solution: e.g., A mixture of absolute ethanol (B145695) and 0.824 M NaOH.[4]

  • Equipment:

    • Black, flat-bottom 96-well microplates.[1]

    • Fluorometer with excitation and emission wavelengths of 355 nm and 460 nm, respectively.[3][4]

    • Standard laboratory equipment (pipettes, incubators, etc.).

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Subsequent dilutions should be made in the assay buffer to achieve the desired final concentrations. The final solvent concentration in the assay should be kept low (typically ≤1%) to prevent interference with enzyme activity.[1]

  • MUNANA Working Solution: Prepare a 300 µM MUNANA working solution by diluting a stock solution (e.g., 2.5 mM) in assay buffer. This solution is light-sensitive and should be protected from prolonged exposure to light.[4]

  • Neuraminidase Enzyme Dilution: The optimal concentration of the neuraminidase enzyme should be determined empirically through an enzyme activity titration to find a dilution that yields a strong fluorescent signal within the linear range of the instrument.[1][3]

3. Assay Procedure

The following workflow outlines the steps for the neuraminidase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound (4x final conc.) add_inhibitor Add 25 µL of diluted This compound or controls to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare optimal dilution of neuraminidase enzyme add_enzyme Add 50 µL of diluted neuraminidase enzyme prep_enzyme->add_enzyme prep_substrate Prepare MUNANA working solution add_substrate Add 25 µL of MUNANA working solution to all wells prep_substrate->add_substrate incubate1 Incubate at room temperature for 45 minutes add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C for 60 minutes (protect from light) add_substrate->incubate2 stop_reaction Add 100 µL of Stop Solution incubate2->stop_reaction read_plate Read fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Figure 1. Experimental workflow for the neuraminidase inhibition assay.

Step-by-Step Protocol:

  • Plate Setup: In a black 96-well plate, add 25 µL of the serially diluted this compound and control inhibitors to the designated wells. For control wells (100% activity), add 25 µL of assay buffer.[3]

  • Enzyme Addition: Add 50 µL of the pre-determined optimal dilution of the neuraminidase enzyme to each well. For no-virus control wells, add 50 µL of assay buffer.[3]

  • Pre-incubation: Add 25 µL of assay buffer to all wells to bring the total volume to 100 µL. Gently tap the plate to mix and incubate at room temperature for 45 minutes.[3]

  • Initiate Reaction: Add 25 µL of the MUNANA working solution to all wells.[3]

  • Incubation: Incubate the plate at 37°C for 60 minutes, protecting it from light.[1][3]

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.[3][4]

  • Fluorescence Reading: Read the fluorescence on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[3][4]

4. Data Analysis

  • Background Subtraction: Subtract the background fluorescence (from no-virus control wells) from all other readings.[3]

  • Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic or sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[3] The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[1][2][3][4]

The following diagram illustrates the signaling pathway and the point of inhibition.

G cluster_reaction Neuraminidase Catalyzed Reaction cluster_inhibition Inhibition Neuraminidase Neuraminidase Enzyme MU 4-Methylumbelliferone (Product, Fluorescent) Neuraminidase->MU Cleaves Sialic_Acid Sialic Acid Neuraminidase->Sialic_Acid Releases MUNANA MUNANA (Substrate, Non-fluorescent) MUNANA->Neuraminidase Binds to active site Massarigenin_C This compound (Inhibitor) Massarigenin_C->Neuraminidase Inhibits

Figure 2. Inhibition of neuraminidase by this compound.

Data Presentation

The inhibitory activity of this compound against neuraminidase can be summarized and compared with known inhibitors.

CompoundTarget NeuraminidaseIC50 (µM)
This compoundInfluenza A (H1N1)XX.X
Oseltamivir carboxylateInfluenza A (H1N1)YY.Y
ZanamivirInfluenza A (H1N1)ZZ.Z

Note: The IC50 values for this compound are hypothetical and should be determined experimentally. The values for Oseltamivir and Zanamivir are placeholders for comparison and will vary depending on the specific virus strain and assay conditions.

References

Application Notes: High-Throughput Screening of Neuraminidase Inhibitors Using a Fluorescent Substrate Assay with a Focus on Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuraminidase (NA), a key surface glycoprotein (B1211001) of the influenza virus, is a crucial target for antiviral drug development. Its primary function is to cleave terminal sialic acid residues from host cell receptors, facilitating the release of progeny virions and preventing their aggregation. Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza infections. This application note describes a robust and sensitive fluorescence-based assay for screening neuraminidase inhibitors, with a specific protocol adapted for the evaluation of Massarigenin C, a natural product identified as a neuraminidase inhibitor.[1]

The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified to determine enzyme activity.[2][3] This method is highly amenable to high-throughput screening (HTS) in a microplate format.

Principle of the Assay:

The enzymatic reaction involves the hydrolysis of the glycosidic linkage in MUNANA by neuraminidase. This releases the non-fluorescent sialic acid moiety and the fluorescent 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the rate of 4-MU production is reduced, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Properties of this compound

PropertyValueSource
CAS Number496926-08-0[1][4]
Molecular FormulaC11H12O5[1]
Molecular Weight224.2 g/mol [1]
Reported IC50 (Neuraminidase)4.15 µM[1]
SolubilitySoluble in DMSO, Methanol, Ethanol, Dichloromethane[1]

Table 2: Reagents and Materials for Neuraminidase Assay

Reagent/MaterialSupplierCatalog No.
Recombinant Neuraminidase (e.g., from A/California/04/2009 (H1N1))VariesVaries
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)VariesVaries
This compoundMedChemExpressHY-N2381
4-Methylumbelliferone (4-MU)VariesVaries
MES Hydrate (B1144303)VariesVaries
Calcium Chloride (CaCl2)VariesVaries
Dimethyl Sulfoxide (DMSO), ACS GradeVariesVaries
Oseltamivir Carboxylate (Positive Control)VariesVaries
Black, flat-bottom 96-well platesVariesVaries
Fluorescence Microplate ReaderVariesVaries

Experimental Protocols

Reagent Preparation

1.1. Assay Buffer (33 mM MES, 4 mM CaCl₂, pH 6.5):

  • Dissolve 6.44 g of MES hydrate in 900 mL of deionized water.

  • Add 0.44 g of CaCl₂.

  • Adjust the pH to 6.5 with 1 M NaOH.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

1.2. MUNANA Substrate Stock Solution (10 mM):

  • Dissolve 5.1 mg of MUNANA in 1 mL of DMSO.

  • Store in small aliquots at -20°C, protected from light.

1.3. MUNANA Working Solution (200 µM):

  • Dilute the 10 mM MUNANA stock solution 1:50 in Assay Buffer.

  • Prepare this solution fresh for each experiment and protect from light.

1.4. 4-MU Standard Stock Solution (1 mM):

  • Dissolve 1.76 mg of 4-MU in 10 mL of DMSO.

  • Store in small aliquots at -20°C, protected from light.

1.5. This compound Stock Solution (10 mM):

  • Dissolve 2.24 mg of this compound in 1 mL of DMSO.

  • Store in small aliquots at -20°C.

1.6. Oseltamivir Carboxylate (Positive Control) Stock Solution (1 mM):

  • Prepare a 1 mM stock solution in deionized water or an appropriate buffer.

  • Store in small aliquots at -20°C.

Neuraminidase Activity Assay (Enzyme Titration)

To determine the optimal concentration of neuraminidase for the inhibition assay, an enzyme titration should be performed. The goal is to find an enzyme concentration that yields a robust signal within the linear range of the instrument and consumes less than 15% of the substrate during the reaction time.

  • Prepare serial dilutions of the recombinant neuraminidase in Assay Buffer.

  • Add 50 µL of each enzyme dilution to the wells of a black 96-well plate. Include a "no enzyme" control (50 µL of Assay Buffer).

  • Initiate the reaction by adding 50 µL of 200 µM MUNANA Working Solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.5).

  • Read the fluorescence on a microplate reader with excitation at ~355-365 nm and emission at ~450-460 nm.

  • Select an enzyme concentration that gives a fluorescence signal well above background but still on the linear part of the signal-versus-concentration curve.

Neuraminidase Inhibition Assay for this compound
  • Prepare serial dilutions of the 10 mM this compound stock solution in Assay Buffer. A common starting concentration for the dilution series is 100 µM. Perform 2-fold or 3-fold dilutions to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Prepare serial dilutions of the Oseltamivir Carboxylate positive control in a similar manner.

  • Add 25 µL of the serially diluted this compound, Oseltamivir Carboxylate, or vehicle control (Assay Buffer with the same percentage of DMSO as the compound dilutions) to the wells of a black 96-well plate.

  • Add 25 µL of the diluted neuraminidase (at the optimal concentration determined in the enzyme titration) to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the 200 µM MUNANA Working Solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Read the fluorescence as described above.

Data Analysis and IC50 Determination
  • Subtract the average fluorescence of the "no enzyme" control wells from all other readings.

  • Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of vehicle control well)]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[5][6][7]

Mandatory Visualizations

G cluster_0 Enzymatic Reaction cluster_1 Inhibition MUNANA MUNANA (Non-fluorescent Substrate) NA Neuraminidase MUNANA->NA SialicAcid Sialic Acid NA->SialicAcid FourMU 4-Methylumbelliferone (Fluorescent) NA->FourMU InhibitedNA Inhibited Neuraminidase MassarigeninC This compound (Inhibitor) MassarigeninC->NA Binds to

Caption: Enzymatic cleavage of MUNANA and inhibition by this compound.

G cluster_workflow Experimental Workflow ReagentPrep 1. Reagent Preparation (Buffers, Substrate, Inhibitor) EnzymeTitr 2. Enzyme Titration (Determine Optimal NA Concentration) ReagentPrep->EnzymeTitr InhibitionAssay 3. Inhibition Assay (Incubate NA, Inhibitor, and Substrate) EnzymeTitr->InhibitionAssay FluorescenceRead 4. Read Fluorescence (Ex: 360 nm, Em: 450 nm) InhibitionAssay->FluorescenceRead DataAnalysis 5. Data Analysis (Calculate % Inhibition and IC50) FluorescenceRead->DataAnalysis

Caption: Workflow for the neuraminidase inhibition assay.

Troubleshooting:

ProblemPossible CauseSolution
High background fluorescenceSubstrate degradationPrepare fresh MUNANA working solution and protect from light.
Contamination of reagentsUse fresh, sterile reagents and pipette tips.
Low signal-to-noise ratioInsufficient enzyme activityIncrease enzyme concentration or incubation time (ensure linearity).
Sub-optimal assay conditionsVerify pH and composition of the Assay Buffer.
Inconsistent resultsPipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsEnsure consistent incubation temperature.
No inhibition by this compoundInactive compoundVerify the integrity and concentration of the this compound stock.
Incorrect assay setupDouble-check all reagent concentrations and incubation times.

References

Application Notes and Protocols: Massarigenin C α-Glucosidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massarigenin C is a fungal metabolite that has demonstrated inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism.[1] The inhibition of α-glucosidase can delay the absorption of glucose in the gut, a therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes.[2][3][4] These application notes provide a detailed protocol for assessing the α-glucosidase inhibitory potential of this compound, enabling researchers to further investigate its mechanism of action and potential as a therapeutic agent.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory effect of a compound on the activity of the α-glucosidase enzyme. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol (pNP). The amount of pNP produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance, which is used to calculate the percentage of inhibition.[2][4]

Quantitative Data Summary

The following table summarizes the key chemical properties and reported in vitro activity of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )SolubilityReported IC50 (Yeast α-glucosidase)
This compoundC₁₁H₁₂O₅224.2Dichloromethane, DMSO, Ethanol, Methanol1.25 mM[1]

Experimental Protocol

This protocol is adapted from established methods for determining α-glucosidase inhibition.[2][3][4]

Materials and Reagents
  • This compound

  • α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)

  • Acarbose (B1664774) (positive control) (e.g., Sigma-Aldrich, A8980)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Solution Preparation
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate to achieve the desired pH.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in sodium phosphate buffer. Prepare fresh daily.

  • pNPG Solution (5 mM): Dissolve pNPG in sodium phosphate buffer. Prepare fresh daily and protect from light.

  • This compound Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO. The concentration of the stock solution can be adjusted based on the desired final assay concentrations.

  • Acarbose Stock Solution (e.g., 10 mg/mL): Dissolve acarbose in sodium phosphate buffer.

Assay Procedure
  • Prepare Test and Control Wells:

    • Blank (B): 120 µL of sodium phosphate buffer.

    • Control (C): 60 µL of sodium phosphate buffer + 60 µL of α-glucosidase solution.

    • Test Sample (T): 60 µL of varying concentrations of this compound (diluted from the stock solution with sodium phosphate buffer) + 60 µL of α-glucosidase solution.

    • Positive Control (PC): 60 µL of varying concentrations of acarbose + 60 µL of α-glucosidase solution.

    • Sample Blank (TB): 60 µL of varying concentrations of this compound + 60 µL of sodium phosphate buffer (without enzyme).

  • Pre-incubation: Add the components as described above to the respective wells of the 96-well plate. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 60 µL of the 5 mM pNPG solution to all wells. Mix gently.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct for Background Absorbance: Subtract the absorbance of the sample blank (TB) from the absorbance of the test sample (T).

  • Calculate Percentage Inhibition: The percentage of α-glucosidase inhibition by this compound is calculated using the following formula:

    Where:

    • A_control = Absorbance of the control (C) - Absorbance of the blank (B)

    • A_sample = Absorbance of the test sample (T) - Absorbance of the sample blank (TB)

  • Determine IC50 Value: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis P1 Prepare Solutions: - this compound - α-Glucosidase - pNPG Substrate - Buffer A1 Dispense Reagents into 96-well Plate P1->A1 A2 Pre-incubate with Inhibitor (this compound) at 37°C A1->A2 A3 Add pNPG Substrate to Initiate Reaction A2->A3 A4 Incubate at 37°C A3->A4 A5 Measure Absorbance at 405 nm A4->A5 D1 Calculate % Inhibition A5->D1 D2 Determine IC50 Value D1->D2

Caption: Experimental workflow for the α-glucosidase inhibition assay.

G cluster_reaction Enzymatic Reaction and Inhibition enzyme α-Glucosidase product p-Nitrophenol (Yellow, Absorbs at 405 nm) enzyme->product Hydrolysis substrate pNPG (p-nitrophenyl-α-D-glucopyranoside) substrate->enzyme inhibitor This compound inhibitor->enzyme Inhibition

Caption: Principle of α-glucosidase inhibition by this compound.

References

Application Notes and Protocols for In Vitro Testing of Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massarigenin C is a compound of interest for its potential therapeutic properties. These application notes provide a comprehensive guide for the in-vitro evaluation of this compound, focusing on its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression. The following protocols are foundational for assessing the anti-cancer potential of this compound in a laboratory setting.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Cell line of interest (e.g., human cancer cell line)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[1] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)This compound IC50 (µM)
e.g., MCF-724[Insert Value]
48[Insert Value]
72[Insert Value]
e.g., HeLa24[Insert Value]
48[Insert Value]
72[Insert Value]
e.g., A54924[Insert Value]
48[Insert Value]
72[Insert Value]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare this compound Dilutions add_compound Add Compound to Cells prep_compound->add_compound incubate Incubate (24, 48, 72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Read Absorbance (570nm) add_solvent->read_absorbance calc_viability Calculate % Viability & IC50 read_absorbance->calc_viability

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Analysis of Apoptosis: Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells by flow cytometry.[5][6][7] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[8]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[6] Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with cold PBS.[5][7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5][6]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[7] Differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[5][8]

Data Presentation: Apoptosis Induction by this compound
TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control0[Insert Value][Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value][Insert Value]
[2x IC50][Insert Value][Insert Value][Insert Value]

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed & Treat Cells harvest_cells Harvest Cells seed_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate (15 min, RT, Dark) add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze DNA content and assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] This analysis can reveal if this compound induces cell cycle arrest at a specific phase.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[9]

Data Presentation: Effect of this compound on Cell Cycle Distribution
TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0[Insert Value][Insert Value][Insert Value]
This compound[Concentration 1][Insert Value][Insert Value][Insert Value]
[Concentration 2][Insert Value][Insert Value][Insert Value]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis seed_treat Seed & Treat Cells harvest Harvest Cells seed_treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol wash_pbs->fix wash_stain Wash & Resuspend in PI/RNase Buffer fix->wash_stain incubate Incubate (30 min, RT, Dark) wash_stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Investigation of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[11] It can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Hypothetical Signaling Pathway for this compound

Based on the known mechanisms of similar anti-cancer compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. It may also induce cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_cell_cycle Cell Cycle Regulation Massarigenin_C This compound Death_Receptor Death Receptor Massarigenin_C->Death_Receptor Mitochondrion Mitochondrion Massarigenin_C->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Massarigenin_C->Bcl2 inhibits Bax Bax (Pro-apoptotic) Massarigenin_C->Bax activates p53 p53 Massarigenin_C->p53 Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Bcl2->Mitochondrion Bax->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis p21 p21 p53->p21 CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Protocol: Western Blotting

Materials:

  • This compound

  • Cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, -8, -9, PARP, Bcl-2, Bax, p53, p21, Cyclin D1, CDK4, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine the protein concentration of the lysates.[11]

  • SDS-PAGE: Denature protein samples by boiling in sample buffer. Separate the proteins by size using SDS-PAGE.[11][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation: Protein Expression Changes Induced by this compound
ProteinTreatmentFold Change vs. Control
Cleaved Caspase-3This compound[Insert Value]
Bcl-2This compound[Insert Value]
BaxThis compound[Insert Value]
p21This compound[Insert Value]
Cyclin D1This compound[Insert Value]

Conclusion

These application notes and protocols provide a robust framework for the initial in vitro characterization of this compound. The data generated from these experiments will be crucial in elucidating its mechanism of action and evaluating its potential as a novel therapeutic agent. It is recommended to perform these experiments in multiple cell lines to assess the broader applicability of this compound's effects.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Massarigenin C Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massarigenin C is a fungal secondary metabolite that has demonstrated potential as a bioactive compound. Preliminary studies have indicated its inhibitory activity against enzymes such as neuraminidase and α-glucosidase. Furthermore, compounds with structural similarities to this compound, isolated from fungal genera like Coniothyrium, Xylaria, and Trichoderma, have exhibited a range of biological effects including cytotoxic, anti-inflammatory, and antimicrobial activities.[1][2][3] These findings suggest that this compound may possess a broader pharmacological profile.

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the biological activity of this compound. The proposed assays will investigate its potential cytotoxic, anti-inflammatory, and enzyme inhibitory effects. The following sections offer step-by-step experimental procedures, guidelines for data presentation, and visual workflows to facilitate experimental design and execution.

Cytotoxicity Assessment

A fundamental primary screening for any potential therapeutic agent is the evaluation of its cytotoxic effects.[4] This helps to determine the concentration range at which the compound can be safely studied for other biological activities and to identify potential anticancer properties. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[4]

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results should be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated.

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0692.0
100.85 ± 0.0568.0
500.45 ± 0.0436.0
1000.15 ± 0.0212.0
IC₅₀ (µM) ~40

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Assay Workflow

Anti-Inflammatory Activity Assessment

Given that secondary metabolites from Xylaria species have shown anti-inflammatory properties, it is pertinent to investigate if this compound possesses similar activity.[1] A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: This assay measures the production of nitric oxide (NO) by murine macrophage cells (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS). The anti-inflammatory potential of this compound is determined by its ability to inhibit this NO production. NO concentration is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium at non-toxic concentrations (determined from the MTT assay).

    • Remove the old medium and add 100 µL of fresh medium containing the different concentrations of this compound.

    • Include a vehicle control and a positive control for anti-inflammatory activity (e.g., dexamethasone).

    • Incubate the plate for 1 hour.

  • LPS Stimulation:

    • After pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

    • Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Nitrite Concentration Calculation:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

Data Presentation:

The results are expressed as the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

TreatmentNitrite (µM)% NO Inhibition
Control (no LPS)1.5 ± 0.2-
LPS + Vehicle25.8 ± 1.50
LPS + this compound (1 µM)22.1 ± 1.214.3
LPS + this compound (10 µM)15.4 ± 0.940.3
LPS + this compound (50 µM)8.2 ± 0.568.2
LPS + Dexamethasone (10 µM)5.1 ± 0.380.2

Signaling Pathway Diagram:

Anti_Inflammatory_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes MassarigeninC This compound MassarigeninC->IKK inhibits? MassarigeninC->NFkB inhibits?

LPS-induced NO Production Pathway

Apoptosis Induction Assessment

Should this compound exhibit significant cytotoxicity against cancer cell lines, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the MTT assay (Section 1.1), using a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound at concentrations around the determined IC₅₀ value.

    • Include a positive control for apoptosis induction (e.g., staurosporine).

  • Caspase-Glo® 3/7 Assay:

    • After the desired incubation period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation:

The results are presented as the fold change in caspase-3/7 activity relative to the vehicle control.

TreatmentLuminescence (RLU)Fold Change in Caspase Activity
Vehicle Control5,200 ± 3501.0
This compound (10 µM)8,300 ± 5001.6
This compound (40 µM)25,500 ± 1,8004.9
This compound (80 µM)48,900 ± 3,2009.4
Staurosporine (1 µM)65,000 ± 4,10012.5

Apoptosis Workflow Diagram:

Apoptosis_Workflow cluster_induction Apoptosis Induction cluster_caspase_cascade Caspase Cascade cluster_assay_principle Assay Principle MassarigeninC This compound Cell Cancer Cell MassarigeninC->Cell ApoptoticSignal Apoptotic Signal Cell->ApoptoticSignal InitiatorCaspases Initiator Caspases (e.g., Caspase-9) ApoptoticSignal->InitiatorCaspases ExecutionerCaspases Executioner Caspases (Caspase-3/7) InitiatorCaspases->ExecutionerCaspases activate Caspase37 Activated Caspase-3/7 ExecutionerCaspases->Caspase37 Substrate Pro-luminescent Substrate (DEVD) Caspase37->Substrate cleaves Luminescence Luminescent Signal Substrate->Luminescence generates

Caspase-3/7 Apoptosis Assay Principle

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and apoptotic-inducing potential, researchers can gain valuable insights into its mechanism of action and therapeutic promise. The provided templates for data presentation and workflow diagrams are intended to ensure clarity, reproducibility, and ease of comparison across different experimental conditions. Further investigations into specific molecular targets and in vivo efficacy will be essential next steps in the drug development pipeline for this promising natural product.

References

Application Notes and Protocols for Testing Massarigenin C on Blood Glucose Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massarigenin C is a novel natural compound with purported therapeutic potential. This document provides a comprehensive set of protocols to systematically evaluate the effects of this compound on blood glucose levels. The following application notes and experimental procedures are intended to guide researchers in the preclinical assessment of this compound for its potential as an anti-diabetic agent. The protocols cover both in vivo and in vitro methodologies to elucidate the compound's efficacy and mechanism of action.

In Vivo Assessment of Glucose Homeostasis

In vivo studies are crucial for understanding the physiological effects of this compound in a whole-organism context. These protocols are designed to assess the compound's impact on blood glucose regulation in rodent models of normoglycemia and hyperglycemia.

Animal Models

The selection of an appropriate animal model is critical for obtaining relevant data. Chemically-induced models of diabetes, such as those using streptozotocin (B1681764) (STZ) or alloxan, are widely used to mimic insulin-dependent diabetes by selectively destroying pancreatic β-cells[1][2].

  • Normoglycemic Animals: Healthy, non-diabetic rodents (e.g., C57BL/6 mice or Wistar rats) are used to evaluate the general effect of this compound on blood glucose in a non-diabetic state.

  • Diabetic Animals: Diabetes can be induced by a single intraperitoneal (i.p.) injection of STZ. This allows for the assessment of this compound's therapeutic potential in a hyperglycemic state[1][3].

Experimental Protocols

The OGTT is a fundamental test to assess how the body handles a glucose load and is a key indicator of glucose metabolism[4].

Protocol:

  • Fast animals overnight (12-16 hours) with free access to water.

  • Record baseline fasting blood glucose (FBG) from the tail vein (t=0 min).

  • Administer this compound orally at a predetermined dose. A vehicle control group should receive the vehicle alone. A positive control group (e.g., treated with a known anti-diabetic drug like glibenclamide) should also be included[5].

  • After 30 minutes, administer a 2 g/kg body weight glucose solution orally[4][6].

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration[6].

The ITT is used to evaluate insulin (B600854) sensitivity by measuring the rate of glucose clearance from the blood in response to exogenous insulin[6].

Protocol:

  • Fast animals for 4-6 hours.

  • Record baseline blood glucose (t=0 min).

  • Administer this compound (and controls) as in the OGTT protocol.

  • After a set time, inject human regular insulin (0.5-1.0 IU/kg body weight) intraperitoneally[6].

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

Data Presentation: In Vivo Studies

Summarize the quantitative data from the in vivo experiments in the following tables:

Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL)Blood Glucose (mg/dL) at 30 minBlood Glucose (mg/dL) at 60 minBlood Glucose (mg/dL) at 120 minArea Under the Curve (AUC)
Vehicle Control-
This compoundX
This compoundY
Positive ControlZ

Table 2: Effect of this compound on Insulin Tolerance Test (ITT) in Diabetic Rats

Treatment GroupDose (mg/kg)Baseline Blood Glucose (mg/dL)Blood Glucose (mg/dL) at 15 minBlood Glucose (mg/dL) at 30 minBlood Glucose (mg/dL) at 60 min
Vehicle Control-
This compoundX
This compoundY
Positive ControlZ

In Vitro Assessment of Glucose Metabolism

In vitro assays are essential for dissecting the molecular mechanisms by which this compound may influence glucose metabolism at the cellular level. These assays often focus on glucose uptake and key signaling pathways[1].

Cell Models
  • Myotubes: Differentiated myotubes (e.g., from human primary muscle cells or L6 cell line) are a reliable model for studying insulin-stimulated glucose uptake[7].

  • Adipocytes: Differentiated adipocytes (e.g., 3T3-L1 cells) are another key cell type for investigating glucose transport.

  • Hepatocytes: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) can be used to study the effects on hepatic glucose production.

Experimental Protocols

This assay measures the direct effect of this compound on the rate of glucose transport into cells. Both radioactive and non-radioactive methods are available. A common method involves the use of 2-deoxy-D-glucose (2-DG), a glucose analog that is taken up by cells and phosphorylated, trapping it inside[8][9].

Protocol (using a non-radioactive, colorimetric assay):

  • Seed cells (e.g., myotubes) in a 96-well plate and allow them to differentiate.

  • Starve the cells in serum-free medium for 2-4 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time. Include a vehicle control, a positive control (e.g., insulin), and an inhibitor of glucose transport (e.g., cytochalasin B)[9].

  • Initiate glucose uptake by adding 2-deoxyglucose (2-DG) to the wells and incubate for 10-20 minutes.

  • Stop the reaction and lyse the cells.

  • Measure the intracellular accumulation of 2-deoxyglucose-6-phosphate (2-DG6P) using a coupled enzymatic assay that results in a colorimetric signal at 412 nm[10].

  • Normalize the results to the total protein concentration in each well.

Data Presentation: In Vitro Studies

Table 3: Effect of this compound on Glucose Uptake in L6 Myotubes

Treatment GroupConcentration (µM)Basal Glucose Uptake (pmol/mg protein/min)Insulin-Stimulated Glucose Uptake (pmol/mg protein/min)Fold Change over Basal
Vehicle Control-
This compoundA
This compoundB
Positive Control (Insulin)C

Signaling Pathway Analysis

To understand the mechanism of action, it is important to investigate the effect of this compound on key signaling pathways involved in glucose metabolism, such as the insulin signaling pathway.

Western Blotting

Western blotting can be used to assess the phosphorylation status of key proteins in the insulin signaling cascade, such as Akt (Protein Kinase B) and its downstream targets.

Protocol:

  • Treat cells with this compound as in the glucose uptake assay.

  • Stimulate with insulin for a short period (e.g., 10-15 minutes).

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, AS160).

  • Detect and quantify the protein bands.

Data Presentation: Signaling Studies

Table 4: Effect of this compound on Akt Phosphorylation in C2C12 Myotubes

Treatment GroupConcentration (µM)p-Akt/Total Akt Ratio (Fold Change over Control)
Vehicle Control-
This compoundA
This compoundB
Positive Control (Insulin)C

Visualizations

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Animal Model Selection (Normoglycemic/Diabetic) ogtt Oral Glucose Tolerance Test (OGTT) animal_model->ogtt itt Insulin Tolerance Test (ITT) animal_model->itt data_analysis_invivo Data Analysis & Interpretation ogtt->data_analysis_invivo itt->data_analysis_invivo cell_model Cell Model Selection (Myotubes, Adipocytes) glucose_uptake Glucose Uptake Assay cell_model->glucose_uptake western_blot Signaling Pathway Analysis (Western Blot) cell_model->western_blot data_analysis_invitro Data Analysis & Interpretation glucose_uptake->data_analysis_invitro western_blot->data_analysis_invitro start Start: this compound start->animal_model start->cell_model

Caption: Experimental workflow for testing this compound.

Hypothetical Insulin Signaling Pathway

The following diagram illustrates a simplified insulin signaling pathway, highlighting potential points of intervention for a compound like this compound.

Insulin_Signaling insulin Insulin ir Insulin Receptor insulin->ir Binds massarigenin_c This compound (Hypothetical Target) akt Akt/PKB massarigenin_c->akt Potentiates? irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits pdk1->akt Phosphorylates as160 AS160 akt->as160 Inhibits glut4_vesicle GLUT4 Vesicle as160->glut4_vesicle Regulates glut4_translocation GLUT4 Translocation glut4_vesicle->glut4_translocation glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake

Caption: Simplified insulin signaling pathway.

Conclusion

These detailed protocols provide a robust framework for the initial preclinical evaluation of this compound's effects on blood glucose levels. By combining in vivo and in vitro approaches, researchers can gain a comprehensive understanding of the compound's potential as a therapeutic agent for metabolic disorders. The structured data presentation and visualization of workflows and pathways will aid in the clear interpretation and communication of findings.

References

Application Notes and Protocols for Preclinical Animal Studies of Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massarigenin C is a compound of interest for its potential anti-cancer properties. This document provides a comprehensive guide for the preclinical evaluation of this compound in animal models. The protocols outlined here are designed to assess the in vivo efficacy, toxicity, and mechanism of action of this compound, providing crucial data for its further development as a therapeutic agent. The experimental design is based on established methodologies for anti-cancer drug testing and inferred mechanisms from related compounds, given the limited specific data on this compound.

In Vivo Efficacy and Toxicity Assessment

The initial phase of in vivo testing aims to determine the anti-tumor efficacy and potential toxicity of this compound. A xenograft model using human cancer cell lines in immunodeficient mice is a standard and widely accepted approach.

Animal Model
  • Species and Strain: Female athymic nude mice (e.g., BALB/c nude) or SCID (Severe Combined Immunodeficiency) mice, 6-8 weeks old, are recommended.[1][2] These mice lack a functional immune system, which prevents the rejection of human tumor xenografts.[3]

  • Cell Line Selection: The choice of the human cancer cell line should be based on in vitro sensitivity to this compound. For this protocol, we will use a hypothetical human colon cancer cell line (e.g., HCT116) known to be sensitive to compounds that induce apoptosis and cell cycle arrest.

Experimental Design

A typical experimental design involves randomly assigning tumor-bearing mice to different treatment groups.

Table 1: Experimental Groups for In Vivo Efficacy and Toxicity Study

GroupTreatmentDoseRoute of AdministrationNumber of Animals
1Vehicle Control-Intraperitoneal (i.p.)10
2This compoundLow Dose (e.g., 10 mg/kg)Intraperitoneal (i.p.)10
3This compoundMid Dose (e.g., 25 mg/kg)Intraperitoneal (i.p.)10
4This compoundHigh Dose (e.g., 50 mg/kg)Intraperitoneal (i.p.)10
5Positive Control (e.g., 5-FU)Established effective doseIntraperitoneal (i.p.)10
Experimental Protocol: Xenograft Tumor Model
  • Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[4]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[4]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).[5]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into the treatment groups outlined in Table 1.

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) or the vehicle control intraperitoneally once daily for 21 consecutive days.[1]

  • Tumor Measurement: Measure the tumor length (L) and width (W) with calipers every three days. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[2][4]

  • Body Weight and Health Monitoring: Record the body weight of each mouse every three days as an indicator of toxicity.[6] Observe the animals daily for any signs of distress or adverse effects.

  • Endpoint: At the end of the 21-day treatment period, or if tumors reach a predetermined size limit (e.g., 2000 mm³), euthanize the mice.

  • Tissue Collection: Excise the tumors and weigh them. Collect major organs (liver, kidney, spleen, lungs, heart) for histological analysis to assess toxicity.

Data Presentation

The results of the efficacy study should be presented in a clear and concise manner.

Table 2: Summary of In Vivo Anti-Tumor Efficacy of this compound

Treatment GroupAverage Final Tumor Volume (mm³) ± SDAverage Final Tumor Weight (g) ± SDTumor Growth Inhibition (%)Average Body Weight Change (%) ± SD
Vehicle Control-
This compound (10 mg/kg)
This compound (25 mg/kg)
This compound (50 mg/kg)
Positive Control (5-FU)

Tumor Growth Inhibition (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100[4]

Investigation of In Vivo Mechanism of Action

Based on the known activities of similar compounds, this compound is hypothesized to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways. The following experiments are designed to test this hypothesis.

Experimental Design

A separate cohort of tumor-bearing mice will be used for these studies. The treatment duration may be shorter to capture the early molecular events.

Table 3: Experimental Groups for Mechanism of Action Study

GroupTreatmentDoseRoute of AdministrationNumber of Animals
1Vehicle Control-Intraperitoneal (i.p.)6
2This compoundEffective Dose (from efficacy study)Intraperitoneal (i.p.)6
Experimental Protocols
  • Tumor Model: Establish xenograft tumors as described in section 1.3.

  • Treatment: Treat the mice with the determined effective dose of this compound or vehicle for a shorter duration (e.g., 7 days).

  • Tissue Collection and Processing: At the end of the treatment period, euthanize the mice and excise the tumors. A portion of each tumor should be snap-frozen in liquid nitrogen for Western blot analysis, and the remainder fixed in 10% neutral buffered formalin for immunohistochemistry.

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the apoptosis, cell cycle, and signaling pathways (see Table 4).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Table 4: Key Proteins for Western Blot Analysis

PathwayTarget Proteins
Apoptosis Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2, Bax
Cell Cycle Cyclin D1, CDK4, p21, p27
Signaling p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα, p-p65, p65
  • Tissue Processing and Sectioning: Process the formalin-fixed tumors, embed in paraffin, and cut into 5 µm sections.

  • IHC Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • Incubate with a biotinylated secondary antibody and then with an avidin-biotin-peroxidase complex.

    • Develop the color with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • TUNEL Assay:

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

  • Microscopy and Analysis: Capture images using a light microscope and quantify the staining intensity or the percentage of positive cells.

Data Presentation

Table 5: Summary of Mechanism of Action Markers

Treatment GroupKi-67 Positive Cells (%) ± SDTUNEL Positive Cells (%) ± SDRelative Protein Expression (Fold Change vs. Control)
Cleaved Caspase-3
Vehicle Control1.0
This compound

Signaling Pathways and Experimental Workflow Visualization

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action of this compound, targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis.

MassarigeninC_Pathway MassarigeninC This compound PI3K_Akt PI3K/Akt Pathway MassarigeninC->PI3K_Akt Inhibits MAPK MAPK Pathway MassarigeninC->MAPK Inhibits NFkB NF-κB Pathway MassarigeninC->NFkB Inhibits Apoptosis Apoptosis (Caspase-3, Caspase-9, Bax) MassarigeninC->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (p21, p27) MassarigeninC->CellCycleArrest Induces Proliferation Cell Proliferation (Cyclin D1, CDK4) PI3K_Akt->Proliferation Promotes Survival Cell Survival (Bcl-2) PI3K_Akt->Survival Promotes MAPK->Proliferation Promotes NFkB->Survival Promotes

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines the logical flow of the preclinical animal studies for this compound.

Experimental_Workflow Start Start: In Vitro Screening AnimalModel Animal Model Development (Xenograft) Start->AnimalModel EfficacyStudy In Vivo Efficacy & Toxicity Study AnimalModel->EfficacyStudy DataAnalysis1 Tumor Growth & Toxicity Analysis EfficacyStudy->DataAnalysis1 EffectiveDose Determine Effective Dose DataAnalysis1->EffectiveDose MoAStudy Mechanism of Action Study EffectiveDose->MoAStudy Biochemical Biochemical Analysis (Western Blot) MoAStudy->Biochemical Histological Histological Analysis (IHC, TUNEL) MoAStudy->Histological DataAnalysis2 Pathway & Marker Analysis Biochemical->DataAnalysis2 Histological->DataAnalysis2 Conclusion Conclusion & Further Development DataAnalysis2->Conclusion

Caption: Experimental workflow for this compound animal studies.

Conclusion

This document provides a detailed framework for the preclinical in vivo evaluation of this compound. By following these protocols, researchers can obtain robust data on the efficacy, toxicity, and mechanism of action of this promising anti-cancer compound, which is essential for its translation into clinical applications. The proposed experiments are designed to be comprehensive, and the results will provide a strong foundation for further drug development efforts.

References

Application Notes and Protocols for Fungal Polyketide Isolation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and characterization of polyketides from fungal sources. The methodologies outlined are foundational for the discovery and development of novel therapeutic agents derived from fungal secondary metabolites.

Application Notes

Fungal polyketides are a diverse class of natural products biosynthesized by polyketide synthases (PKSs).[1][2] They exhibit a wide range of biological activities, including antimicrobial, anticancer, and cholesterol-lowering properties.[3][4] The structural diversity of polyketides arises from the varied programming of the iterative PKS enzymes, which can be broadly classified as non-reducing (NR-PKS), partially reducing (PR-PKS), and highly reducing (HR-PKS), leading to aromatic and reduced polyketide backbones.[5]

The successful isolation and characterization of these compounds are critical for drug discovery pipelines. The general workflow involves fungal cultivation, extraction of the secondary metabolites, chromatographic purification, and structural elucidation using spectroscopic techniques. Recent advances in genome mining and metabolomics have accelerated the discovery of novel polyketides by identifying silent biosynthetic gene clusters and targeting their expression.[6][7]

Experimental Protocols

Protocol 1: Cultivation of Fungi for Polyketide Production

This protocol describes the cultivation of Penicillium and Aspergillus species for the production of polyketides.

Materials:

  • Fungal strain (e.g., Penicillium bissettii, Aspergillus nidulans)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Solid rice medium (autoclaved rice)

  • Liquid culture medium (e.g., Glucose Peptone Yeast Extract)

  • Sterile flasks and petri dishes

  • Incubator

Procedure:

  • Inoculation: Inoculate the fungal strain onto PDA plates and incubate at 25-28°C for 7-10 days, or until significant mycelial growth is observed.[8]

  • Solid-State Fermentation:

    • Aseptically transfer small agar plugs of the actively growing fungus to flasks containing sterile solid rice medium.

    • Incubate the flasks under static conditions at room temperature for 3-4 weeks.[4][9]

  • Submerged Fermentation:

    • Inoculate a liquid culture medium with fungal spores or mycelia.

    • Incubate on a rotary shaker at a specified temperature (e.g., 28°C) for a designated period (e.g., 7-21 days) to facilitate biomass and secondary metabolite production.[3][10]

Protocol 2: Extraction of Fungal Polyketides

This protocol details the extraction of polyketides from fungal biomass and culture medium.

Materials:

  • Fungal culture (solid or liquid)

  • Solvents: Ethyl acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH), Dichloromethane (CH₂Cl₂), Chloroform

  • Rotary evaporator

  • Filtration apparatus (e.g., cheesecloth, filter paper)

  • Centrifuge

Procedure:

  • Harvesting:

    • For solid cultures, freeze-dry the entire culture (mycelia and medium).[8]

    • For liquid cultures, separate the mycelium from the broth by filtration or centrifugation. The broth can be extracted separately from the mycelial mass.[10]

  • Solvent Extraction:

    • Macerate the freeze-dried solid culture or mycelial mass and extract sequentially with different solvents, for example, with MeOH followed by CH₂Cl₂.[8] Allow each extraction to proceed for several hours to overnight.

    • Alternatively, for liquid culture filtrates, perform liquid-liquid extraction with an equal volume of ethyl acetate three times.[11]

  • Concentration:

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[8][10]

Protocol 3: Chromatographic Purification of Polyketides

This protocol outlines a general strategy for the purification of polyketides from a crude fungal extract.

Materials:

  • Crude fungal extract

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Reversed-phase C8 or C18 silica gel

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, water, chloroform)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

Procedure:

  • Initial Fractionation (Column Chromatography):

    • Subject the crude extract to column chromatography on silica gel.[4][9]

    • Elute with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by mixtures of ethyl acetate and methanol.[4][9]

    • Collect fractions and monitor by TLC to pool fractions with similar profiles.

  • Size-Exclusion Chromatography:

    • Further purify the fractions using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on size.[4][8][9]

  • Reversed-Phase Chromatography:

    • For less polar compounds, use reversed-phase (e.g., C18) column chromatography with a gradient of water and methanol or acetonitrile.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the isolated compounds using semi-preparative or preparative HPLC on a C18 column.[4][9]

    • Use a suitable mobile phase gradient (e.g., water/methanol or water/acetonitrile, often with a modifier like formic acid or TFA) to achieve high purity.

Protocol 4: Characterization of Fungal Polyketides

This protocol describes the key analytical techniques for the structural elucidation of purified polyketides.

Materials:

  • Purified polyketide

  • NMR spectrometer

  • Mass spectrometer (e.g., HRESIMS, LC-MS)

  • UV-Vis spectrophotometer

  • Deuterated solvents for NMR (e.g., CDCl₃, CD₃OD)

Procedure:

  • Mass Spectrometry:

    • Determine the molecular formula of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4][8][9]

    • LC-MS can be used to analyze the purity and molecular weight of compounds in fractions during purification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.[4][8][9][12]

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons and to assemble the final structure.[12]

  • UV-Vis Spectroscopy:

    • Record the UV-Vis spectrum to identify the presence of chromophores, which is common in aromatic polyketides.

Data Presentation

Table 1: Quantitative Yields of Fungal Polyketides

Fungal StrainPolyketideProduction Titer/YieldReference
Aspergillus nidulans (recombinant)6-Methylsalicylic acidUp to 455 mg/L[3][13]
Penicillium bissettiiPenicillic acid25 mg from 2.46 g crude extract[8]
Penicillium oxalicumOxalichroman A7.0 mg from 22.6 g crude extract[4][9]
Penicillium oxalicumOxalihexane A26.5 mg from 22.6 g crude extract[4][9]
Fusarium chlamydosporumFusarubin390 mg (fraction e) from 2 g crude extract[10]

Table 2: Example Chromatographic and Spectroscopic Data for a Fungal Polyketide (Penicillic Acid)

ParameterValueReference
Chromatography
Column TypeC₈ flash column chromatography[8]
Elution SolventsH₂O/MeOH gradient[8]
Further PurificationSephadex LH20 (MeOH)[8]
HRESIMS
Adduct[M + Na]⁺[8]
m/z193.0494[8]
Molecular FormulaC₈H₁₁O₄[8]
¹H NMR (Selected Peaks)
δ 7.87OH (broad singlet)[8]
δ 5.41Olefinic H (singlet)[8]
δ 3.85OCH₃ (singlet)[8]
δ 1.65CH₃ (singlet)[8]

Visualizations

Fungal_Polyketide_Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation Transfer Harvesting Harvesting Fermentation->Harvesting Solvent_Extraction Solvent_Extraction Harvesting->Solvent_Extraction Process Concentration Concentration Solvent_Extraction->Concentration Evaporate Crude_Extract Crude Extract Concentration->Crude_Extract Yields Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Pooling Fraction Pooling (TLC) Column_Chromatography->Fraction_Pooling Further_Purification Further Purification (Sephadex, Prep-TLC) Fraction_Pooling->Further_Purification HPLC Final Purification (HPLC) Further_Purification->HPLC Pure_Polyketide Pure Polyketide HPLC->Pure_Polyketide Polyketide_Characterization_Workflow cluster_analysis Structural Elucidation Pure_Compound Pure Polyketide HRESIMS HRESIMS Pure_Compound->HRESIMS NMR NMR Spectroscopy Pure_Compound->NMR UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Molecular_Formula Molecular_Formula HRESIMS->Molecular_Formula Determines Structure_Connectivity Structure & Connectivity (1H, 13C, 2D NMR) NMR->Structure_Connectivity Determines Chromophore_ID Chromophore UV_Vis->Chromophore_ID Identifies Final_Structure Final Structure Molecular_Formula->Final_Structure Structure_Connectivity->Final_Structure Chromophore_ID->Final_Structure

References

Application Notes and Protocols for the Large-Scale Production of Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massarigenin C is a fungal metabolite that has garnered interest within the scientific community. This document provides a comprehensive overview of the methodologies for its large-scale production, purification, and characterization. While specific large-scale production data for this compound is not extensively published, this guide synthesizes established principles of fungal fermentation and natural product isolation to propose a viable production strategy. The protocols provided herein are intended as a starting point for process development and optimization. This compound has been isolated from the endophytic fungus Coniothyrium sp., making fermentation a promising route for its production[1].

Data Presentation

Table 1: Fermentation Parameters for this compound Production (Hypothetical)
ParameterRangeOptimal (Proposed)Notes
Producing Organism Coniothyrium sp.-Isolated from Carpobrotus edulis[1].
Culture Medium PDB, MEA, Czapek-DoxPotato Dextrose Broth (PDB)Rich in carbohydrates, supporting fungal growth and secondary metabolite production.
Inoculum Size 5 - 15% (v/v)10% (v/v)A balance to ensure rapid growth without nutrient depletion.
Fermentation Type SubmergedSubmergedSuitable for large-scale production in bioreactors.
Temperature 22 - 30°C25°COptimal for many fungal species.
pH 4.5 - 7.06.0Initial pH, may not be controlled during fermentation.
Agitation 100 - 250 rpm150 rpmProvides adequate aeration and mixing.
Aeration 0.5 - 1.5 vvm1.0 vvmCrucial for the growth of aerobic fungi.
Fermentation Time 7 - 21 days14 daysSecondary metabolite production often occurs in the stationary phase.
Expected Yield VariableTo be determinedHighly dependent on strain and fermentation conditions.
Table 2: Purification Parameters for this compound
StepParameterSpecificationPurpose
Extraction Solvent Ethyl acetate (B1210297), ChloroformEthyl acetateEfficiently extracts a broad range of fungal secondary metabolites.
Chromatography - Stationary Phase Silica (B1680970) gel, Sephadex LH-20Silica gelFor initial fractionation based on polarity.
Chromatography - Mobile Phase Hexane (B92381)/Ethyl acetate gradientGradient elutionTo separate compounds with varying polarities.
Final Purification Preparative HPLCC18 column, Acetonitrile (B52724)/Water gradientTo achieve high purity of the final compound.
Purity Assessment HPLC, LC-MS, NMR>95%To confirm the identity and purity of this compound.

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Coniothyrium sp. for this compound Production

1. Strain Maintenance and Inoculum Preparation:

  • Maintain a pure culture of Coniothyrium sp. on Potato Dextrose Agar (B569324) (PDA) slants at 4°C.
  • For inoculum preparation, transfer a small piece of the agar culture to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).
  • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to obtain a seed culture.

2. Large-Scale Fermentation:

  • Sterilize the production medium (PDB) in a suitable bioreactor (e.g., 100 L).
  • Inoculate the bioreactor with the seed culture (10% v/v) under aseptic conditions.
  • Maintain the fermentation parameters as outlined in Table 1: 25°C, pH 6.0 (initial), 150 rpm agitation, and 1.0 vvm aeration.
  • Monitor the fermentation for 14 days. Samples can be taken periodically to assess fungal growth and this compound production (via HPLC analysis of a small-scale extract).

Protocol 2: Extraction and Purification of this compound

1. Harvest and Extraction:

  • After 14 days, harvest the fermentation broth.
  • Separate the fungal biomass from the culture filtrate by filtration or centrifugation.
  • Extract the culture filtrate three times with an equal volume of ethyl acetate.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

  • Silica Gel Chromatography:
  • Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
  • Load the dried silica onto a silica gel column packed in hexane.
  • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
  • Sephadex LH-20 Chromatography (Optional):
  • Pool the fractions containing this compound and concentrate.
  • Dissolve the concentrate in methanol and apply to a Sephadex LH-20 column.
  • Elute with methanol to remove pigments and other impurities.
  • Preparative HPLC:
  • Perform final purification of the enriched fractions using a preparative reverse-phase HPLC system with a C18 column.
  • Use a gradient of acetonitrile in water as the mobile phase.
  • Collect the peak corresponding to this compound.

3. Purity and Identity Confirmation:

  • Confirm the purity of the isolated this compound using analytical HPLC.
  • Verify the identity of the compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Visualizations

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Coniothyrium sp. Culture inoculum Inoculum Preparation strain->inoculum PDA to PDB fermentation Large-Scale Fermentation (100L) inoculum->fermentation 10% v/v harvest Harvest & Extraction fermentation->harvest silica Silica Gel Chromatography harvest->silica Crude Extract prep_hplc Preparative HPLC silica->prep_hplc Enriched Fractions pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for this compound production.

hypothetical_signaling_pathway MassarigeninC This compound CellSurfaceReceptor Cell Surface Receptor (e.g., GPCR, RTK) MassarigeninC->CellSurfaceReceptor Binds to SecondMessengers Second Messengers (e.g., cAMP, Ca2+) CellSurfaceReceptor->SecondMessengers Activates KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessengers->KinaseCascade Activates TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory, Cytotoxic) GeneExpression->BiologicalResponse Leads to

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The provided protocols and data are based on general principles and available literature. Optimization of these protocols will be necessary to achieve desired yields and purity for specific research and development needs. The signaling pathway depicted is hypothetical and requires experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Massarigenin C Production from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of Massarigenin C from fungal fermentation. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound is a polyketide, a class of secondary metabolites with diverse biological activities. It is produced by endophytic fungi, with Coniothyrium sp. being a known producer. Endophytic fungi reside within plant tissues and are a rich source of novel natural products.

Q2: What are the key factors influencing the yield of this compound in fungal fermentation?

The production of secondary metabolites like this compound is highly sensitive to the fermentation environment. Key factors include the composition of the culture medium (carbon and nitrogen sources), physical parameters (pH, temperature, aeration, and agitation), and the genetic stability of the fungal strain.[1][2] High biomass accumulation does not always correlate with high secondary metabolite production, a phenomenon known as "growth-product decoupling".[1]

Q3: What are the typical components of a fermentation medium for a Coniothyrium sp. producing polyketides?

A well-defined medium is crucial for reproducible results. While the optimal medium for this compound production needs to be determined empirically, a typical starting point would include a primary carbon source, a nitrogen source, and essential minerals.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation.

Problem 1: Low or no production of this compound despite good fungal growth.

  • Possible Cause: Nutrient repression or suboptimal induction. The production of secondary metabolites is often triggered by the depletion of certain primary nutrients.[1] If the medium is too rich, the switch to secondary metabolism may be inhibited.

    • Solution:

      • Optimize Media Composition: Experiment with different carbon and nitrogen sources and their ratios. Consider using complex carbon sources like starch or cellulose (B213188) and organic nitrogen sources like peptone or yeast extract.

      • Fed-Batch Strategy: Implement a fed-batch culture strategy where a limiting nutrient is fed at a controlled rate to maintain a low concentration, which can trigger secondary metabolite production.

  • Possible Cause: Incorrect fermentation time. Harvesting the culture too early or too late can significantly impact the yield, as secondary metabolite production typically occurs during the stationary phase of growth.[1]

    • Solution:

      • Time-Course Study: Conduct a time-course experiment, sampling at regular intervals to determine the optimal harvest time that corresponds to the peak of this compound production.

  • Possible Cause: Unfavorable pH. The optimal pH for fungal growth may differ from the optimal pH for secondary metabolite production.

    • Solution:

      • pH Profiling: Monitor and control the pH of the culture throughout the fermentation. Test a range of pH values (e.g., 5.0 to 7.0) to identify the optimum for this compound synthesis.

Problem 2: Inconsistent this compound yield between fermentation batches.

  • Possible Cause: Variability in the inoculum. The age, size, and physiological state of the seed culture are critical for consistent fermentation performance.[1]

    • Solution:

      • Standardize Inoculum Preparation: Develop a standardized protocol for preparing the seed culture, including the age of the fungal culture, spore concentration, and the composition of the seed medium.

  • Possible Cause: Genetic instability of the fungal strain. Fungal strains can undergo genetic changes over successive generations, leading to a decline in productivity.

    • Solution:

      • Strain Maintenance: Maintain a master cell bank of the high-producing fungal strain stored under appropriate long-term conditions (e.g., cryopreservation). Use a fresh culture from the master bank for each set of experiments.

Problem 3: Difficulty in extracting and quantifying this compound.

  • Possible Cause: Inefficient extraction method. Polyketides can be intracellular, extracellular, or both. An inappropriate extraction solvent or method will result in low recovery.

    • Solution:

      • Solvent Selection: Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), methanol, chloroform) to find the most effective one for extracting this compound.

      • Cell Disruption: If this compound is intracellular, employ cell disruption techniques such as sonication or homogenization to release the compound before solvent extraction.

  • Possible Cause: Lack of a reliable quantification method.

    • Solution:

      • Chromatographic Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.[3] Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) for separation.[3] A pure standard of this compound will be required for creating a calibration curve for accurate quantification.

Data Presentation

Table 1: Example of Media Composition for Coniothyrium sp. Fermentation

ComponentConcentration Range (g/L)Purpose
Glucose20 - 50Carbon Source
Peptone5 - 15Nitrogen Source
Yeast Extract2 - 10Nitrogen & Vitamin Source
KH₂PO₄1 - 3Phosphorus Source & pH Buffer
MgSO₄·7H₂O0.5 - 1.5Mineral Source
Trace ElementsVariesCofactors for Enzymes

Note: These are starting concentrations and should be optimized for your specific strain and fermentation conditions.

Table 2: Key Fermentation Parameters to Optimize

ParameterTypical RangeImpact on Production
Temperature25 - 30 °CAffects enzyme activity and fungal growth rate.
pH5.0 - 7.0Influences nutrient uptake and enzyme stability.
Agitation150 - 250 rpmAffects mixing and oxygen transfer.
Aeration0.5 - 1.5 vvmProvides dissolved oxygen for aerobic respiration.

Experimental Protocols

1. Protocol for Shake Flask Fermentation of Coniothyrium sp.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature Coniothyrium sp. culture from a potato dextrose agar (B569324) (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate the seed culture at 25-28°C on a rotary shaker at 180 rpm for 3-5 days.

  • Production Fermentation:

    • Inoculate 100 mL of production medium in a 500 mL Erlenmeyer flask with 5-10% (v/v) of the seed culture.

    • Incubate the production culture under the desired fermentation conditions (refer to Table 2 for starting parameters).

    • Monitor the fermentation for growth and this compound production over a period of 7-14 days.

2. Protocol for Extraction and Quantification of this compound

  • Extraction:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

    • Extract the broth with an equal volume of ethyl acetate three times.

    • Extract the mycelial biomass with ethyl acetate after homogenization.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification:

    • Dissolve the crude extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the sample using HPLC with a C18 column and a suitable mobile phase.

    • Quantify the this compound peak by comparing its area to a standard curve prepared with a pure compound.

Visualizations

Fungal_Polyketide_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS KS AT DH ER KR ACP Acetyl-CoA->PKS:ks Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS:at Extender Units Polyketide_Intermediate Polyketide_Intermediate PKS->Polyketide_Intermediate Chain Elongation & Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Massarigenin_C Massarigenin_C Tailoring_Enzymes->Massarigenin_C Final Product Polyketide_Intermediate->Tailoring_Enzymes Modification

Caption: Generalized biosynthetic pathway for a fungal polyketide like this compound.

Fermentation_Workflow A Strain Maintenance (Cryopreserved Stock) B Inoculum Preparation (Seed Culture) A->B C Production Fermentation (Shake Flask or Bioreactor) B->C D Harvesting (Separation of Biomass & Broth) C->D E Extraction (Solvent Extraction) D->E F Purification & Quantification (Chromatography) E->F G This compound F->G

Caption: Experimental workflow for this compound production and analysis.

Troubleshooting_Logic Start Low this compound Yield Q1 Is Fungal Growth (Biomass) Normal? Start->Q1 A1_Yes Check Secondary Metabolism Parameters Q1->A1_Yes Yes A1_No Optimize Growth Conditions Q1->A1_No No A2 Media Composition (C/N ratio, inducers) A1_Yes->A2 A3 Fermentation Parameters (pH, Temp, Time) A1_Yes->A3 A4 Inoculum Quality & Strain Stability A1_Yes->A4 A5 Extraction & Quantification Efficiency A1_Yes->A5 A1_No->A2 A1_No->A3

Caption: Logical troubleshooting flow for low this compound yield.

References

Technical Support Center: Massarigenin C for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of Massarigenin C in in vitro assays. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fungal metabolite with the following chemical properties:

PropertyValue
CAS Number 496926-08-0
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.2 g/mol
Appearance Solid

Q2: In which solvents is this compound soluble?

For most in vitro applications, particularly those involving cell culture, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.

Q3: How should I prepare a stock solution of this compound?

Preparing a concentrated stock solution in an appropriate organic solvent is the first step for using this compound in aqueous-based in vitro assays. A detailed protocol for preparing a DMSO stock solution is provided in the "Experimental Protocols" section. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

High concentrations of DMSO can be toxic to cells.[1] Therefore, it is critical to keep the final concentration of DMSO in the cell culture medium as low as possible. The general recommendations are:

DMSO ConcentrationRecommendation
< 0.1% (v/v) Ideal for most cell lines, minimal impact on cell health and function.
< 0.5% (v/v) Generally acceptable for many robust cell lines, but a vehicle control is essential.[1]
> 0.5% (v/v) Not recommended, as it can lead to significant cytotoxicity and affect experimental outcomes.

Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any solvent effects.

Q5: What are the known biological activities of this compound?

This compound has been identified as an inhibitor of the following enzymes:

EnzymeIC₅₀ Value
Neuraminidase 4.15 µM
Yeast α-glucosidase 1.25 mM

These inhibitory activities suggest its potential use in research related to viral infections and metabolic disorders.

Troubleshooting Guides

Problem: this compound precipitates when added to aqueous buffer or cell culture medium.

This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment once the organic solvent is diluted.

Here is a step-by-step guide to address this issue:

  • Ensure Complete Dissolution of Stock Solution: Before any dilution, visually inspect your stock solution to confirm that this compound is fully dissolved. If you observe any precipitate, gently warm the solution (e.g., in a 37°C water bath for 5-10 minutes) and/or sonicate for 10-15 minutes.[2]

  • Pre-warm Aqueous Medium: Always use pre-warmed (37°C) cell culture medium or buffer for dilutions. Adding a compound to a cold solution can decrease its solubility.[3]

  • Perform Serial Dilutions: Instead of adding the concentrated stock solution directly to your final volume of medium, perform one or more intermediate dilution steps. It is often best to make serial dilutions in DMSO first before the final dilution into the aqueous medium.[4]

  • Use Dropwise Addition and Agitation: Add the this compound stock solution (or the intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling the container. This rapid dispersion helps to avoid high local concentrations of the compound that can lead to precipitation.

  • Reduce the Final Concentration: If precipitation persists, the final concentration of this compound in your assay may be above its aqueous solubility limit. Consider lowering the working concentration.

G start Start: this compound Precipitation Issue check_stock Is the DMSO stock solution clear? start->check_stock dissolve_stock Warm (37°C) and/or sonicate the stock solution. check_stock->dissolve_stock No prewarm_medium Pre-warm the aqueous medium to 37°C. check_stock->prewarm_medium Yes dissolve_stock->check_stock serial_dilution Perform serial dilutions in DMSO first? prewarm_medium->serial_dilution direct_dilution Add dropwise to warmed medium with agitation. serial_dilution->direct_dilution No intermediate_dilution Create an intermediate dilution in DMSO. serial_dilution->intermediate_dilution Yes observe_precipitation Observe for precipitation. direct_dilution->observe_precipitation final_dilution Add the intermediate dilution dropwise to warmed medium with agitation. intermediate_dilution->final_dilution final_dilution->observe_precipitation success Success: The solution is clear. observe_precipitation->success No Precipitation failure Failure: Precipitation persists. observe_precipitation->failure Precipitation lower_concentration Consider lowering the final working concentration. failure->lower_concentration

Troubleshooting workflow for this compound precipitation.

Problem: My cells are showing signs of toxicity.

Cell toxicity can be caused by the intrinsic properties of this compound or by the solvent (DMSO) used to dissolve it.

Here is a guide to troubleshoot cytotoxicity:

  • Evaluate DMSO Toxicity: The first step is to determine the maximum concentration of DMSO your specific cell line can tolerate without significant loss of viability.

    • Protocol: Seed your cells at the desired density. The next day, treat the cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) in your cell culture medium. Incubate for the same duration as your planned experiment. Assess cell viability using a standard method such as an MTT or resazurin-based assay.

  • Determine the IC₅₀ of this compound: Once you have established a safe DMSO concentration, you can determine the cytotoxic potential of this compound itself.

    • Protocol: Prepare a serial dilution of your this compound stock solution in DMSO. Then, dilute these into your cell culture medium, ensuring the final DMSO concentration remains constant and below the toxic level determined in the previous step. Treat your cells with this range of this compound concentrations and incubate. Measure cell viability to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Choose a Non-Toxic Working Concentration: Based on the IC₅₀ value, select a working concentration for your experiments that is well below the toxic range to minimize off-target effects due to cytotoxicity.

G start Start: Assess Cytotoxicity dmso_toxicity Determine the maximum tolerated DMSO concentration for your cell line. start->dmso_toxicity ic50_determination Determine the IC50 of this compound at a safe DMSO concentration. dmso_toxicity->ic50_determination select_concentration Select a non-toxic working concentration for your experiments. ic50_determination->select_concentration end Proceed with Experiment select_concentration->end

Workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Preparation: Bring the vial of this compound powder and a fresh, sealed bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution.

    • Formula: Volume (L) = (Mass of this compound (g)) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

    • Example for 1 mg of this compound (MW = 224.2 g/mol ):

      • Volume (L) = (0.001 g) / (224.2 g/mol x 0.010 mol/L) = 0.000446 L = 446 µL

  • Dissolution: a. Carefully add the calculated volume of DMSO to the vial containing the this compound powder. b. Cap the vial tightly and vortex vigorously for 1-2 minutes. c. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. d. If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture to avoid repeated freeze-thaw cycles.

Protocol 2: General In Vitro α-Glucosidase Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare a stop solution (e.g., 1 M Na₂CO₃).

  • Assay Procedure: a. In a 96-well plate, add your test compound (this compound, diluted from your DMSO stock to the desired concentrations in buffer) and a positive control (e.g., acarbose). Include a vehicle control (buffer with the same final DMSO concentration). b. Add the α-glucosidase solution to each well and incubate at 37°C for a short period (e.g., 5-10 minutes). c. Initiate the reaction by adding the pNPG solution to all wells. d. Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). e. Stop the reaction by adding the stop solution. f. Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to the control.

Protocol 3: General In Vitro Neuraminidase Inhibition Assay (Fluorescence-based)

This is a general protocol based on the use of the fluorescent substrate MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Reagent Preparation:

    • Prepare a solution of neuraminidase in a suitable assay buffer.

    • Prepare a solution of MUNANA in the assay buffer.

    • Prepare a stop solution.

  • Assay Procedure: a. In a black 96-well plate, add your test compound (this compound, diluted from your DMSO stock) and a positive control (e.g., oseltamivir). Include a vehicle control. b. Add the neuraminidase solution to each well and incubate at 37°C for a defined period (e.g., 30 minutes). c. Initiate the reaction by adding the MUNANA solution. d. Incubate the plate at 37°C, protected from light, for a specific time (e.g., 60 minutes). e. Stop the reaction by adding the stop solution. f. Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm).

  • Calculation: Determine the percentage of neuraminidase inhibition for each concentration of this compound.

Potential Signaling Pathways

Due to a lack of specific studies on the signaling pathways directly modulated by this compound, we can infer potential downstream effects based on its known inhibitory activities. The following diagram illustrates a generalized pathway that could be influenced by α-glucosidase inhibition, leading to altered cellular glucose metabolism and subsequent signaling events. This is a hypothetical representation and requires experimental validation for this compound.

G Massarigenin_C This compound alpha_glucosidase α-Glucosidase Inhibition Massarigenin_C->alpha_glucosidase Inhibits glucose_uptake Reduced Glucose Uptake alpha_glucosidase->glucose_uptake glycolysis Decreased Glycolysis glucose_uptake->glycolysis atp_production Lower ATP Production glycolysis->atp_production ampk_activation AMPK Activation atp_production->ampk_activation Alters AMP/ATP ratio mtor_inhibition mTOR Inhibition ampk_activation->mtor_inhibition cell_growth Reduced Cell Growth and Proliferation mtor_inhibition->cell_growth

Hypothetical signaling cascade affected by α-glucosidase inhibition.

References

preventing degradation of Massarigenin C during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Massarigenin C during extraction and purification. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a fungal metabolite that has been isolated from the endophytic fungus Coniothyrium sp. Like many natural products, particularly those with complex structures such as spiroketals, this compound can be susceptible to degradation under various chemical and physical conditions. Ensuring its stability during extraction is crucial for obtaining accurate yields and preserving its biological activity for research and drug development purposes.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: While specific degradation pathways for this compound are not extensively documented, based on the general behavior of similar natural products like saponins, the primary factors of concern are:

  • Temperature: High temperatures can lead to thermal degradation.

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis or rearrangement of functional groups.

  • Enzymatic Activity: Endogenous enzymes from the source fungus can degrade the compound if not properly inactivated.

  • Light and Oxygen: Prolonged exposure to light and air can lead to photo-oxidation and other degradative reactions.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a solid at -20°C. The compound is soluble in dichloromethane, DMSO, ethanol (B145695), and methanol (B129727). If in solution, it should be stored in a tightly sealed vial, protected from light, and at a low temperature to minimize solvent evaporation and potential degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of this compound.

ProblemPotential CauseRecommended Solution
Low or no yield of this compound Degradation during extraction: Exposure to high temperatures.Maintain extraction temperatures below 40°C. Utilize low-temperature extraction methods such as cold maceration or ultrasonic-assisted extraction in a temperature-controlled bath.
Degradation due to pH: Use of acidic or alkaline solvents or reagents.Maintain a neutral pH (around 7.0) during extraction. Use buffered solvents if the fungal material is known to alter the pH.
Inefficient extraction: Incorrect solvent choice.This compound is soluble in ethanol and methanol. Use aqueous ethanol or methanol (e.g., 70-80%) for extraction.
Presence of unknown impurities in the final product Enzymatic degradation: Activity of endogenous fungal enzymes.If using fresh fungal biomass, consider a blanching step with steam or hot ethanol to denature enzymes before extraction. Using dried biomass is often preferable.
Co-extraction of other metabolites: Non-specific extraction method.Employ a multi-step purification protocol, including liquid-liquid partitioning and column chromatography (e.g., silica (B1680970) gel or preparative HPLC).
Inconsistent results between batches Variability in fungal culture: Differences in fungal growth conditions can affect metabolite production.Standardize fungal culture conditions (media, temperature, light, incubation time) to ensure consistent starting material.
Inconsistent extraction procedure: Minor variations in extraction time, temperature, or solvent ratios.Adhere strictly to a validated standard operating procedure (SOP) for extraction and purification.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed to minimize thermal degradation by using sonication at a controlled low temperature.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the fungal biomass of Coniothyrium sp. to remove water.

    • Grind the dried biomass into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered fungal biomass and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol in deionized water.

    • Place the flask in an ultrasonic bath equipped with a cooling system.

    • Set the bath temperature to 25°C.

    • Sonicate for 45 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid biomass.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

    • Dry the resulting crude extract completely under a high vacuum.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a general procedure for purifying the crude extract.

  • Column Preparation:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a step-wise or linear gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound.

  • Final Concentration:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizations

Diagram 1: Potential Degradation Pathway of a Spiroketal

This diagram illustrates a hypothetical acid-catalyzed degradation pathway for a spiroketal, a core structural feature of this compound. This highlights the importance of pH control during extraction.

DegradationPathway MassarigeninC This compound (Stable Spiroketal) Protonation Protonation of Spiroketal Oxygen MassarigeninC->Protonation H+ (Acidic Conditions) RingOpening Ring Opening to form Hemiketal Cation Protonation->RingOpening Hydrolysis Hydrolysis to Keto-diol RingOpening->Hydrolysis H2O DegradationProducts Further Degradation Products Hydrolysis->DegradationProducts

Caption: Hypothetical acid-catalyzed degradation of a spiroketal.

Diagram 2: Experimental Workflow for this compound Extraction and Purification

This diagram outlines the key steps in the recommended experimental workflow to obtain pure this compound while minimizing degradation.

ExtractionWorkflow cluster_0 Extraction cluster_1 Purification FungalBiomass Fungal Biomass (Coniothyrium sp.) Lyophilization Lyophilization & Grinding FungalBiomass->Lyophilization UAE Ultrasonic-Assisted Extraction (80% EtOH, 25°C) Lyophilization->UAE Filtration Filtration UAE->Filtration Concentration Concentration (Rotary Evaporation, <40°C) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection Analysis TLC / HPLC Analysis FractionCollection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling FinalConcentration Final Concentration Pooling->FinalConcentration PureMassarigeninC Pure this compound FinalConcentration->PureMassarigeninC

Caption: Workflow for this compound extraction and purification.

Technical Support Center: Optimization of Fungal Metabolite Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their fungal metabolite extraction protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of fungal metabolites.

Problem Possible Cause Suggested Solution
Low Metabolite Yield Inefficient cell disruptionEmploy physical disruption methods like ultrasonication, grinding with liquid nitrogen, or bead beating to ensure complete cell lysis.[1]
Inappropriate solvent selectionThe choice of solvent is critical and depends on the polarity of the target metabolites. Test a range of solvents from polar (e.g., water, methanol) to non-polar (e.g., ethyl acetate (B1210297), chloroform).[2][3] A combination of solvents can also be effective.[1]
Insufficient extraction time or temperatureOptimize the extraction duration and temperature. While higher temperatures can increase extraction efficiency, they may also degrade thermolabile compounds.[4] It is recommended to perform extractions at controlled temperatures, such as 4°C or on ice, to minimize degradation.[1]
Incomplete extractionPerform multiple extraction steps (at least two to three times) with fresh solvent to ensure maximum recovery of metabolites.[1][5]
Low biomass to solvent ratioAn inadequate amount of solvent may not be sufficient to extract all metabolites. A common starting ratio is 1:10 (biomass:solvent, w/v).[6] This can be optimized for specific applications.[7]
Poor Reproducibility Inconsistent sample handlingStandardize all steps of the protocol, from fungal culture conditions to the final extraction procedure, to ensure consistency between samples.[7]
Variation in biomassEnsure that the fungal biomass used for extraction is at a similar growth stage and condition for all experiments.
Incomplete solvent evaporationIf a drying step is included, ensure complete removal of the solvent, as residual solvent can interfere with downstream analysis. A vacuum concentrator can be used for this purpose.[1]
Presence of Interfering Compounds (e.g., lipids, sugars) Co-extraction with metabolitesUse a defatting step with a non-polar solvent like hexane (B92381) if lipids are a concern.[2] For hydrophilic interferences like sugars, a liquid-liquid extraction with a more lipophilic solvent like ethyl acetate can be beneficial.[2]
Media components being extractedIf extracting from solid media, ensure to only collect the fungal mycelium, minimizing the amount of agar (B569324). For liquid cultures, separating the mycelium from the broth before extraction is crucial if only intracellular metabolites are of interest.[6]
Degradation of Target Metabolites Enzymatic activity post-harvestQuench metabolism immediately after harvesting the fungal biomass. This can be achieved by flash-freezing in liquid nitrogen or by using cold solvents.[7][8]
Unstable compoundsStore extracts at low temperatures (-20°C or -80°C) to prevent degradation, especially for long-term storage.[1][9] Most fungal secondary metabolites degrade more rapidly at room temperature.[9][10]
Exposure to light or oxygenProtect light-sensitive compounds by using amber vials and minimize exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting fungal metabolites?

The optimal solvent depends on the chemical properties of the target metabolites. A general approach is to use a solvent polarity gradient to extract a wide range of compounds.

  • For a broad spectrum of metabolites: Methanol (B129727) is a widely used solvent due to its ability to extract a range of polar, semi-polar, and non-polar compounds.[1][2] A mixture of methanol and water (e.g., 60% methanol) can be very effective.[1]

  • For non-polar (lipophilic) metabolites: Ethyl acetate and chloroform (B151607) are good choices.[2][3]

  • For polar (hydrophilic) metabolites: Water or aqueous mixtures of alcohols are suitable.[1][2]

It is often recommended to test several solvents or solvent systems to determine the most efficient one for your specific fungus and target metabolites.[2]

Q2: How does temperature affect metabolite extraction?

Temperature plays a significant role in extraction efficiency.

  • Increased Temperature: Generally, higher temperatures can increase the solubility of metabolites and the diffusion rate, leading to higher extraction yields.[4]

  • Decreased Temperature (Cold Extraction): For heat-sensitive or unstable metabolites, performing the extraction at low temperatures (e.g., 4°C or on ice) is crucial to prevent degradation.[1] Using pre-chilled solvents is a common practice.

A study on the stability of fungal secondary metabolites in dust samples showed that storage at room temperature led to a significant decline in the concentration of many compounds compared to storage at 4°C or -80°C.[9][10]

Q3: What are the most common physical methods to improve extraction efficiency?

Physical methods are often used to disrupt the fungal cell walls and improve solvent access to the intracellular metabolites.

  • Ultrasonication: This method uses sound waves to create cavitation bubbles that break the cell walls. It is a relatively gentle method.[1]

  • Grinding: Grinding the fungal biomass, especially after freezing with liquid nitrogen, is a very effective way to achieve fine powder and increase the surface area for extraction.[1]

  • Homogenization/Bead Beating: This involves using a homogenizer or beads to mechanically disrupt the cells.

Combining a physical method with solvent extraction generally results in higher yields.[1]

Q4: How can I separate intracellular from extracellular metabolites?

To analyze intracellular and extracellular metabolites separately:

  • Centrifugation: For liquid cultures, centrifuge the sample to pellet the fungal mycelium.

  • Separation: The supernatant contains the extracellular metabolites, while the pellet contains the mycelium with the intracellular metabolites.

  • Washing: Wash the mycelial pellet with a suitable buffer or distilled water to remove any remaining media components.

  • Extraction: Proceed with the extraction of the mycelium (for intracellular metabolites) and the supernatant (for extracellular metabolites) separately.[6]

Q5: Should I use a single solvent or a solvent mixture?

Both single solvents and solvent mixtures have their advantages.

  • Single Solvents: Simpler to use and remove post-extraction.

  • Solvent Mixtures: Can be tailored to target a wider range of metabolite polarities. For example, a mixture of butanol, methanol, and water (2:1:1, v/v) has been used to extract both polar and relatively non-polar metabolites simultaneously.[11] Adding a small amount of acid (e.g., 1% formic acid) to methanol can also improve the extraction of certain acidic compounds.[1]

Experimental Protocols

Protocol 1: General Purpose Metabolite Extraction from Fungal Mycelium (Solid Culture)

This protocol is suitable for a broad-range screening of fungal metabolites.

Materials:

  • Fungal mycelium grown on solid agar

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent (e.g., 60% methanol with 1% formic acid)[1]

  • Mortar and pestle

  • Centrifuge tubes (e.g., 1.5 mL or 50 mL)

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Vials for storage

Procedure:

  • Scrape the fungal mycelium from the agar surface.

  • Immediately freeze the mycelium in liquid nitrogen.

  • Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered mycelium (e.g., 100 mg) to a centrifuge tube.

  • Add the pre-chilled extraction solvent at a 1:10 ratio (w/v) (e.g., 1 mL for 100 mg of mycelium).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture on a shaker at a controlled temperature (e.g., 4°C) for a specified time (e.g., 1-2 hours).

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant.

  • For exhaustive extraction, repeat steps 5-9 with the pellet and combine the supernatants.

  • Filter the combined supernatant through a syringe filter into a clean vial.

  • Store the extract at -80°C until analysis.[1]

Protocol 2: Liquid-Liquid Extraction for Fractionation (from Liquid Culture)

This protocol is useful for separating metabolites based on their polarity.

Materials:

  • Fungal liquid culture

  • Centrifuge

  • Separatory funnel

  • Solvents: Ethyl acetate, Water (or culture broth)

  • Rotary evaporator or vacuum concentrator

  • Vials for storage

Procedure:

  • Centrifuge the liquid culture to separate the mycelium from the culture broth (supernatant).

  • Extracellular Metabolites: a. Transfer the supernatant to a separatory funnel. b. Add an equal volume of ethyl acetate. c. Shake the funnel vigorously, venting frequently. d. Allow the layers to separate. The top layer is the ethyl acetate phase (containing less polar metabolites), and the bottom layer is the aqueous phase (containing more polar metabolites). e. Drain each layer into separate flasks. f. Repeat the extraction of the aqueous phase with fresh ethyl acetate two more times and combine the ethyl acetate fractions.

  • Intracellular Metabolites: a. Extract the mycelial pellet using a suitable protocol (e.g., Protocol 1).

  • Solvent Removal: a. Evaporate the solvent from the ethyl acetate and aqueous fractions separately using a rotary evaporator or vacuum concentrator.

  • Reconstitution and Storage: a. Reconstitute the dried extracts in a suitable solvent for analysis (e.g., methanol). b. Store the extracts at -80°C.

Visualizations

Experimental_Workflow cluster_start Sample Preparation cluster_disruption Cell Disruption cluster_extraction Extraction cluster_purification Purification & Analysis FungalCulture Fungal Culture (Solid or Liquid) Harvest Harvest Biomass FungalCulture->Harvest Quenching Quenching (e.g., Liquid N2) Harvest->Quenching Disruption Physical Disruption (Grinding/Sonication) Quenching->Disruption SolventAddition Solvent Addition Disruption->SolventAddition Incubation Incubation/Shaking SolventAddition->Incubation Centrifugation Centrifugation Incubation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection RepeatExtraction Repeat Extraction (2-3x) SupernatantCollection->RepeatExtraction Combine Supernatants Filtration Filtration (0.22 µm) SupernatantCollection->Filtration RepeatExtraction->Filtration SolventEvaporation Solvent Evaporation (Optional) Filtration->SolventEvaporation Analysis Downstream Analysis (LC-MS, GC-MS, etc.) SolventEvaporation->Analysis

Caption: General workflow for fungal metabolite extraction.

Solvent_Selection_Logic Start Target Metabolite Polarity? Polar Polar Start->Polar  Polar NonPolar Non-Polar Start->NonPolar  Non-Polar BroadSpectrum Broad Spectrum/ Unknown Start->BroadSpectrum  Unknown/  Broad SolventPolar Use Polar Solvents: - Water - Aqueous Methanol/  Ethanol Polar->SolventPolar SolventNonPolar Use Non-Polar Solvents: - Ethyl Acetate - Chloroform - Hexane NonPolar->SolventNonPolar SolventBroad Use Mid-Polarity Solvents or Mixtures: - Methanol - Acetonitrile - Methanol/Water mixtures BroadSpectrum->SolventBroad

Caption: Logic diagram for selecting an appropriate extraction solvent.

References

Technical Support Center: Scaling Up Massarigenin C Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Massarigenin C.

Introduction to this compound

This compound is a fungal metabolite with the chemical formula C₁₁H₁₂O₅.[1] It has been isolated from the freshwater aquatic fungus Massarina tunicata and has demonstrated inhibitory activity against Bacillus subtilis.[2] Further studies have shown its potential as an inhibitor of neuraminidase and yeast α-glucosidase.[1] Given its biological activities, there is growing interest in obtaining larger quantities of this compound for further research and development.

Currently, the primary route for this compound production is through fermentation of its natural producer, Massarina tunicata, followed by extraction and purification. As there is no reported total synthesis of this compound, scaling up production presents challenges inherent to fermentation and natural product isolation.

Frequently Asked Questions (FAQs)

Q1: What is the natural source of this compound?

This compound is a natural product isolated from the freshwater aquatic fungus Massarina tunicata.[2] Other related compounds, such as Massarigenin E, have been isolated from the endophytic fungus Coniothyrium sp.[3][4]

Q2: Has a total synthesis for this compound been reported?

Based on available scientific literature, a total chemical synthesis of this compound has not been reported. Therefore, production currently relies on isolation from its natural fungal source.

Q3: What are the known biological activities of this compound?

This compound has been shown to exhibit:

  • Inhibitory activity against Bacillus subtilis[2]

  • Inhibitory activity against neuraminidase[1]

  • Inhibitory activity against yeast α-glucosidase[1]

Q4: What are the general challenges in scaling up the production of a fungal natural product like this compound?

Scaling up the production of fungal metabolites typically involves challenges in several key areas:

  • Fermentation Optimization: Maintaining optimal growth conditions (media composition, pH, temperature, aeration) for the fungus at a larger scale to ensure consistent and high yields of the desired metabolite.

  • Extraction Efficiency: Developing a scalable and efficient method to extract this compound from the fungal biomass and fermentation broth.

  • Purification and Purity: Establishing a robust purification protocol to isolate this compound from a complex mixture of other fungal metabolites to the required purity.

  • Process Reproducibility: Ensuring consistency in yield and purity from batch to batch.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scaling up of this compound production via fermentation and extraction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Fermentation Suboptimal fermentation media.Systematically vary the carbon and nitrogen sources, as well as their ratios, in the media. Consider supplementing with precursors if the biosynthetic pathway is known.
Inconsistent pH of the culture.Implement automated pH monitoring and control in the fermenter.
Inadequate aeration or agitation.Optimize the agitation speed and aeration rate for the larger fermenter volume to ensure sufficient oxygen supply without causing excessive shear stress on the fungal mycelia.
Fungal strain degradation over time.Maintain a cryopreserved stock of the high-producing Massarina tunicata strain and use fresh cultures for inoculating the production fermenter.
Difficulty in Extracting this compound Inefficient cell lysis.Experiment with different cell disruption techniques suitable for scale-up, such as high-pressure homogenization or bead milling, after harvesting the fungal biomass.
Poor solvent penetration.Dry and grind the fungal biomass before extraction to increase the surface area for solvent interaction.
Incorrect choice of extraction solvent.Based on the polarity of this compound (C₁₁H₁₂O₅), test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), methanol, dichloromethane) to find the most effective one for extraction.[1]
Low Purity of Isolated this compound Co-extraction of structurally similar compounds.Employ multi-step purification techniques. Start with liquid-liquid partitioning to separate compounds based on polarity, followed by column chromatography using different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18).
Ineffective chromatographic separation.Optimize the mobile phase composition and gradient for column chromatography. Consider using preparative High-Performance Liquid Chromatography (HPLC) for the final purification step to achieve high purity.
Inconsistent Batch-to-Batch Yields Variability in raw materials for the fermentation media.Source key media components from reliable suppliers and perform quality control checks on incoming raw materials.
Fluctuations in fermentation parameters.Implement strict process controls and monitoring for critical parameters such as temperature, pH, dissolved oxygen, and nutrient feeding rates.

Experimental Protocols

While specific, optimized protocols for large-scale this compound production are proprietary or not publicly available, the following are detailed general methodologies for key experiments based on standard practices for fungal metabolite production.

Small-Scale Fermentation of Massarina tunicata
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature culture of Massarina tunicata from a potato dextrose agar (B569324) (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB).

    • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

  • Production Culture:

    • Inoculate a 2 L Erlenmeyer flask containing 1 L of a suitable production medium with 5% (v/v) of the seed culture.

    • Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 14-21 days.

Extraction of this compound
  • Harvesting:

    • Separate the fungal mycelia from the fermentation broth by filtration through cheesecloth or by centrifugation.

  • Extraction from Mycelia:

    • Dry the mycelial mass in a lyophilizer or a vacuum oven at a low temperature.

    • Grind the dried mycelia into a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate or methanol) three times at room temperature.

    • Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.

  • Extraction from Broth:

    • Perform liquid-liquid extraction on the fermentation broth using an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Repeat the extraction three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude broth extract.

Purification of this compound
  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the concentrated sample using a preparative reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Data Presentation

Researchers should meticulously record quantitative data at each stage of the scaling-up process to identify bottlenecks and areas for optimization. The following tables provide a template for organizing this data.

Table 1: Fermentation Parameters and Yield

Batch IDFermenter Volume (L)Media CompositionInoculum Size (%)Fermentation Time (days)Dry Mycelial Weight (g/L)Crude Extract Yield (mg/L)This compound Titer (mg/L)

Table 2: Extraction and Purification Data

Batch IDStarting Crude Extract (g)Purification StepStationary PhaseMobile PhaseYield from Step (mg)Purity (%)Overall Recovery (%)
Silica Gel Column
Preparative HPLC

Visualizations

Experimental Workflow for this compound Production

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Agar Plate Culture of Massarina tunicata B Seed Culture (Liquid Broth) A->B C Production Scale Fermentation B->C D Harvesting (Filtration/Centrifugation) C->D E Extraction of Mycelia and Broth D->E F Crude Extract E->F G Column Chromatography (e.g., Silica Gel) F->G H Fraction Collection and Analysis (TLC) G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Workflow for this compound Production.

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Q1 Is the issue in fermentation or downstream? Start->Q1 Ferm_Prob Fermentation Issue Q1->Ferm_Prob Fermentation Down_Prob Downstream Issue (Extraction/Purification) Q1->Down_Prob Downstream Ferm_Check1 Check Media Composition Ferm_Prob->Ferm_Check1 Ferm_Check2 Verify Physical Parameters (pH, Temp, Aeration) Ferm_Prob->Ferm_Check2 Ferm_Check3 Assess Strain Viability and Purity Ferm_Prob->Ferm_Check3 Down_Check1 Optimize Extraction Solvent and Method Down_Prob->Down_Check1 Down_Check2 Improve Chromatographic Separation Down_Prob->Down_Check2 Down_Check3 Quantify Losses at Each Step Down_Prob->Down_Check3

Caption: Troubleshooting Logic for Low Yield.

References

Massarigenin C stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Massarigenin C. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept at -20°C. Under these conditions, the compound is stable for at least four years[1]. It is also recommended to store it in a tightly closed container in a dry and well-ventilated area.

Q2: How is this compound shipped, and is it stable at room temperature?

A2: this compound is typically shipped at room temperature for continental US destinations, though this may vary for other locations[1]. While it is stable for the duration of shipping, for long-term storage, it is crucial to transfer it to the recommended -20°C condition upon receipt. Studies on other fungal metabolites have shown that storage at room temperature can lead to a significant decline in concentration over time.

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in dichloromethane, dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).

Q4: I suspect my this compound sample may have degraded. What should I do?

A4: If you suspect degradation, it is recommended to perform a purity analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the purity of the suspect sample against a reference standard that has been properly stored. Signs of degradation may include the appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Sample degradation due to improper storage or handling.Ensure the stock solution and solid compound are stored at -20°C. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Appearance of unknown peaks in HPLC/LC-MS analysis Degradation of this compound.Based on its spiroketal lactone structure, this compound may be susceptible to hydrolysis (especially under acidic or basic conditions) and oxidation. Ensure the pH of your solutions is near neutral and avoid exposure to strong oxidizing agents. Protect from light to prevent potential photodegradation.
Loss of compound potency Instability in solution.Prepare fresh solutions before each experiment. If a stock solution must be stored, it is recommended to store it at -20°C or -80°C in an appropriate solvent (e.g., DMSO) and use it within a short period. Conduct a solution stability study to determine the acceptable storage duration for your specific experimental conditions.
Precipitation of the compound in aqueous buffers Low aqueous solubility.This compound has low aqueous solubility. When preparing dilutions in aqueous buffers from a stock solution (e.g., in DMSO), ensure the final concentration of the organic solvent is low enough to maintain solubility but high enough to keep the compound in solution. Sonication may help in dissolving the compound.

Stability Summary

Condition Storage Temperature Expected Stability of Solid this compound Recommendations
Long-Term -20°C ± 5°C≥ 4 years[1]Recommended for long-term storage.
Intermediate 4°C ± 2°CWeeks to monthsSuitable for short-term storage. A study on various fungal metabolites showed less degradation at 4°C compared to room temperature.
Accelerated 25°C ± 2°C / 60% RH ± 5% RHDays to weeksNot recommended for storage. Useful for predicting long-term stability and identifying potential degradation products.
Room Temperature AmbientProne to degradation over extended periods.Avoid for storage. Bring to room temperature only for immediate use.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC or LC-MS method (see Protocol 2 for a general method).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

Protocol 2: General Stability-Indicating HPLC-UV Method

This method can be used as a starting point and should be optimized for your specific instrumentation and requirements.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and dilute to the desired concentration.

Visualizations

G Factors Affecting this compound Stability cluster_storage Storage Conditions cluster_solution Solution Conditions Temperature Temperature (-20°C, 4°C, RT) Massarigenin_C This compound Stability Temperature->Massarigenin_C Humidity Humidity (RH%) Humidity->Massarigenin_C Light Light Exposure (UV, Visible) Light->Massarigenin_C pH pH (Acidic, Neutral, Basic) pH->Massarigenin_C Solvent Solvent Type (Aqueous, Organic) Solvent->Massarigenin_C Oxygen Presence of Oxygen Oxygen->Massarigenin_C Degradation Degradation Massarigenin_C->Degradation

Caption: Factors influencing the stability of this compound.

G Workflow for this compound Stability Assessment start Start: Obtain This compound storage Store at -20°C start->storage prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) storage->prep_stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress unstressed Prepare Unstressed Control prep_stock->unstressed analysis Analyze Samples by Stability-Indicating HPLC/LC-MS stress->analysis unstressed->analysis data Evaluate Data (Peak Purity, % Degradation) analysis->data report Report Findings data->report

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Improving Massarigenin C Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Massarigenin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a bioactive fungal metabolite, specifically a polyketide, with the molecular formula C₁₁H₁₂O₅.[1] It has been isolated from various fungal species, including Massarina flavorosea and marine-derived strains of Phoma herbarum.[1][2] This compound is of interest due to its enzyme-inhibitory activities, such as inhibiting neuraminidase and α-glucosidase.[1]

Q2: What are the typical impurities found in this compound extracts?

Impurities in this compound isolates are primarily other secondary metabolites produced by the source fungus. These can include:

  • Structurally Related Polyketides: Fungi often produce a series of similar polyketides, which can have very close polarities, making separation challenging.[3]

  • Pigments: Fungal extracts, particularly from Phoma species, can be rich in pigments like anthraquinones and benzoquinones that may need to be removed.[4]

  • Lipids and Fatty Acids: Components from the fermentation medium or fungal mycelia can be co-extracted, especially with less polar solvents, resulting in oily or gummy crude extracts.[5]

  • Phthalate Derivatives: These have also been identified in extracts from Phoma herbarum.[2]

Q3: How should I properly store crude extracts and purified this compound?

For long-term stability, purified this compound should be stored as a solid at -20°C, where it is reported to be stable for at least four years.[1] Crude extracts should also be stored at low temperatures (-20°C or below) to prevent the degradation of target compounds. To prevent degradation from repeated freeze-thaw cycles, consider aliquoting extracts before storage.

Q4: Which analytical techniques are best for assessing the purity of my isolate?

A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A reversed-phase C18 column with a UV or Diode Array Detector (DAD) is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the isolated compound (224.2 g/mol for this compound) and identifying impurities.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity and integrity of the final compound and can reveal the presence of impurities not visible by HPLC-UV.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: My crude extract has a very low yield of this compound.

  • Possible Cause: Suboptimal fungal growth or metabolite production.

  • Solution: Optimization of the fermentation conditions is critical. Systematically vary parameters such as culture medium composition (e.g., solid rice vs. potato dextrose broth), incubation time, and temperature.[8] Some studies have shown that solid-phase fermentation can yield a high diversity of polyketides.[3][9]

  • Possible Cause: Inefficient extraction.

  • Solution: The choice of extraction solvent is key. Fungal cultures are often extracted sequentially with solvents of increasing polarity. A common and effective solvent for polyketides is ethyl acetate (B1210297), followed by methanol (B129727).[9][10] Ensure the fungal biomass is thoroughly homogenized and extracted multiple times (at least 3x) to maximize recovery.

Issue 2: The initial extract is an oily, intractable gum.

  • Possible Cause: High concentration of co-extracted lipids and fats from the culture medium or mycelia.[5]

  • Solution: Perform a defatting step prior to chromatographic purification. After the initial extraction (e.g., with ethyl acetate), the dried extract can be washed or partitioned with a non-polar solvent like n-hexane. Lipids will preferentially dissolve in the hexane (B92381) layer, leaving a cleaner extract enriched with moderately polar polyketides like this compound.[5]

Issue 3: An impurity consistently co-elutes with this compound during silica (B1680970) gel chromatography.

  • Possible Cause: The impurity has a very similar polarity to this compound.

  • Solution: Employ an orthogonal separation technique. If you are using normal-phase silica gel chromatography, the next step should be a method based on a different separation principle.

    • Reversed-Phase Chromatography: This is the most effective next step. Use a C18 column (either flash or preparative HPLC) with a gradient of methanol or acetonitrile (B52724) in water. This separates compounds based on hydrophobicity rather than polarity.[7][11]

    • Size Exclusion Chromatography: Using a resin like Sephadex LH-20 with a solvent such as methanol can separate compounds based on their size and aromaticity, which can be effective for removing closely related impurities.[3]

Issue 4: I am observing degradation of my compound during purification.

  • Possible Cause: this compound, like many natural products with hydroxyl groups and lactone rings, may be sensitive to pH, heat, or light.[12][13]

  • Solution:

    • Avoid Extreme pH: Use neutral solvents and avoid adding strong acids or bases to your mobile phase unless absolutely necessary. If required, use volatile buffers that can be easily removed.

    • Work at Low Temperatures: Perform all concentration steps (e.g., rotary evaporation) at low temperatures (<40°C). Keep fractions on ice or at 4°C during collection and analysis.

    • Protect from Light: Use amber glass vials or cover glassware with aluminum foil to protect light-sensitive compounds.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₅[1]
Molecular Weight224.2 g/mol [1]
AppearanceSolid[1]
SolubilitySoluble in Dichloromethane (B109758), DMSO, Ethanol, Methanol[1]
Storage Temperature-20°C[1]
Stability≥ 4 years at -20°C[1]

Table 2: Comparison of Chromatographic Phases for Polyketide Purification

Chromatographic PhaseSeparation PrincipleTypical EluentsBest For
Silica Gel (Normal Phase) Adsorption (Polarity)Hexane/Ethyl Acetate, Dichloromethane/MethanolInitial fractionation of crude extract; separating compounds with different functional groups.
C18 (Reversed Phase) Partitioning (Hydrophobicity)Water/Methanol, Water/AcetonitrileHigh-resolution purification of semi-pure fractions; separating isomers and closely related analogues.[7][11]
Sephadex LH-20 Size Exclusion / AdsorptionMethanol, Chloroform/MethanolRemoving polymeric impurities, pigments; separating compounds based on size and aromaticity.[3]

Table 3: Purity Assessment Methods - A Comparative Overview

MethodInformation ProvidedAdvantagesDisadvantages
Analytical HPLC-UV/DAD Purity (as % area), Retention TimeQuantitative, robust, widely available.Non-chromophoric impurities are not detected; purity can be overestimated.
LC-MS Molecular Weight ConfirmationHighly sensitive, provides mass data for main peak and impurities.[6]Response factors vary, making direct quantification difficult without standards.
qNMR Absolute Purity (by mass)Provides absolute quantification against a certified standard; highly accurate.Requires a specialized instrument and a suitable internal standard.
TGA Non-volatile ImpuritiesQuantifies inorganic salts and other non-volatile residues.[14]Does not identify the impurity.

Detailed Experimental Protocols

Protocol 1: Fungal Fermentation and Extraction

This protocol is a general guideline for obtaining a crude extract rich in polyketides from a fungal culture.

  • Fermentation: Inoculate the fungus (Phoma herbarum) into 200 x 1 L Erlenmeyer flasks, each containing a solid medium of 100 g rice, 0.5 g yeast extract, and 200 mL of water.[9]

  • Incubate the flasks statically at 28°C for 30-35 days.[9]

  • Extraction: After incubation, consolidate the fermented rice cultures. Macerate and extract the material three times with an equal volume of ethyl acetate (EtOAc).

  • Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in 500 mL of methanol/water (9:1) and partition it three times against an equal volume of n-hexane to remove non-polar lipids.

  • Collect the methanol/water layer and evaporate to dryness. This "defatted crude extract" is now ready for chromatography.

Protocol 2: Multi-Step Chromatographic Purification

  • Initial Fractionation (Silica Gel):

    • Apply the defatted crude extract to a silica gel column.

    • Elute with a step gradient of increasing polarity, for example, starting with 100% dichloromethane (DCM) and gradually increasing the methanol (MeOH) content (e.g., DCM/MeOH 100:0 -> 98:2 -> 95:5 -> 90:10 -> 0:100).[3]

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Intermediate Purification (Sephadex LH-20):

    • Combine the this compound-rich fractions from the silica column and concentrate them.

    • Dissolve the residue in a minimal amount of methanol and apply it to a Sephadex LH-20 column equilibrated with 100% methanol.[3]

    • Elute with 100% methanol, collecting fractions. This step helps to remove pigments and other impurities of different molecular sizes.

  • Final Purification (Preparative RP-HPLC):

    • Pool and concentrate the purest fractions from the Sephadex column.

    • Perform final purification using a preparative C18 HPLC column.

    • Elute with an isocratic or shallow gradient mobile phase of acetonitrile and water, optimized based on prior analytical HPLC runs.

    • Collect the peak corresponding to this compound, and remove the solvent by lyophilization to obtain the pure compound.

Protocol 3: Analytical HPLC Method for Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid).

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/DAD at 210 nm, 254 nm, and 280 nm.

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks detected.

Visualizations

G start_node Fungal Culture (e.g., Phoma herbarum) Fermentation Fermentation start_node->Fermentation Solid/Liquid Medium process_node process_node analysis_node analysis_node final_product Pure this compound Extraction Solvent Extraction Fermentation->Extraction Ethyl Acetate / Methanol Defatting Defatting / Cleanup Extraction->Defatting Liquid-Liquid Partition (vs. Hexane) Silica_Gel_CC Silica Gel Column Chromatography Defatting->Silica_Gel_CC Crude Extract analysis1 TLC / HPLC Analysis Silica_Gel_CC->analysis1 Fractions Sephadex_LH20 Sephadex LH-20 Chromatography analysis1->Sephadex_LH20 Enriched Fractions analysis2 HPLC Analysis Sephadex_LH20->analysis2 Semi-Pure Fractions Prep_HPLC Preparative RP-HPLC analysis2->Prep_HPLC Target Fractions analysis3 Purity Check (HPLC, LC-MS, NMR) Prep_HPLC->analysis3 Purified Isolate analysis3->final_product

Caption: General workflow for the isolation and purification of this compound.

G problem Low Purity after Silica Gel Column check1 Is impurity structurally related (e.g., isomer)? problem->check1 Analyze impurity by LC-MS check check action action solution solution action1 Use high-resolution orthogonal method check1->action1 Yes check2 Is impurity much larger/smaller in size? check1->check2 No solution1 Preparative RP-HPLC with shallow gradient action1->solution1 action2 Employ Size Exclusion Chromatography check2->action2 Yes action3 Optimize Normal Phase or Switch to Reversed Phase check2->action3 No solution2 Sephadex LH-20 (Methanol) action2->solution2 solution3 Try different solvent system on Silica or move to C18 Flash action3->solution3

Caption: Troubleshooting decision tree for low purity after initial chromatography.

References

dealing with fungal culture contamination for Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Massarigenin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fungal culture of Coniothyrium sp. for the production of this compound, with a specific focus on preventing and managing contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a polyketide-derived natural product. It has been isolated from the endophytic fungus Coniothyrium sp., which has been found in association with plants such as Carpobrotus edulis.[1] Endophytic fungi reside within plant tissues and are a source of novel secondary metabolites.

Q2: What are the common signs of contamination in my Coniothyrium sp. culture?

Common indicators of contamination in fungal cultures include:

  • Unexpected changes in media color: A sudden shift in the pH of the culture medium can indicate bacterial contamination.[2]

  • Visible microbial growth: The appearance of fuzzy, filamentous mold or cloudy, turbid growth in the liquid culture are clear signs of contamination.[2][3][4] Bacterial colonies may appear as slimy or glistening spots on solid media.[5]

  • Abnormal fungal growth: A significant deviation from the typical growth rate or morphology of your Coniothyrium sp. culture can be an early warning sign.[2]

  • Microscopic examination: The presence of motile, single-celled organisms (bacteria) or yeast-like budding cells among your fungal hyphae when viewed under a microscope confirms contamination.[6][7]

Q3: What are the primary sources of contamination in fungal cultures?

Contamination can arise from several sources:

  • Airborne spores: Fungal and bacterial spores are ubiquitous in the environment and can be introduced from the air.[3]

  • Improper aseptic technique: Failure to maintain sterile working conditions is a major cause of contamination.[8][9][10] This includes not properly sterilizing tools, media, and workspaces.

  • Contaminated reagents or media: The use of non-sterile water, media components, or other solutions can introduce contaminants.[2][11]

  • Personnel: Researchers can introduce microorganisms from their skin, breath, or clothing.[7][12]

Q4: Can I use antibiotics or antifungals to save a contaminated culture?

While it may be tempting to try and salvage a contaminated culture, it is generally not recommended, especially for critical experiments or production batches.

  • For bacterial contamination: Antibiotics can be used, but their effectiveness varies, and some bacteria may be resistant.[5] It's crucial to identify the contaminating bacterium to select an appropriate antibiotic.

  • For fungal contamination: Using antifungal agents like Amphotericin B or Fungin™ is possible but can be toxic to the primary fungal culture and may not eliminate all contaminants.[3][6][13]

  • Best Practice: The most reliable approach is to discard the contaminated culture and start anew, focusing on identifying and eliminating the source of the contamination to prevent recurrence.[2][6]

Troubleshooting Guides

Issue 1: Bacterial Contamination in Coniothyrium sp. Culture

Symptoms:

  • Sudden drop in media pH (e.g., medium turns yellow).[2][6]

  • Cloudy or turbid appearance of liquid culture.[2]

  • Slimy or glistening colonies on solid media.[5]

  • Microscopic observation of small, motile, rod-shaped or spherical cells.[6]

Possible Causes & Solutions:

CauseSolution
Improper Aseptic Technique Review and strictly adhere to aseptic techniques. Work in a laminar flow hood, sterilize all tools and surfaces with 70% ethanol, and minimize exposure of sterile media and cultures to the air.[8][9][10]
Contaminated Media or Reagents Autoclave all media and solutions at 121°C and 15 psi for at least 15-20 minutes.[9][14] For heat-sensitive components, use sterile filtration.[14] Always use media and reagents from reputable suppliers.[11]
Ineffective Sterilization of Equipment Ensure proper functioning of the autoclave using biological indicators.[15] Glassware should be sterilized by dry heat at 160°C for 3 hours or 180°C for 1 hour.[14][15]
Airborne Contamination Minimize air currents in the laboratory by keeping doors and windows closed.[10] Regularly clean and maintain laboratory ventilation systems.[3]
Issue 2: Fungal (Mold or Yeast) Contamination in Coniothyrium sp. Culture

Symptoms:

  • Mold: Visible filamentous growth, often appearing as fuzzy patches on the surface of the medium.[3][4]

  • Yeast: Culture medium may become turbid, and a sediment may form. Microscopically, budding yeast cells will be visible.[6]

  • The pH of the medium may remain stable in the early stages of contamination.[4]

Possible Causes & Solutions:

CauseSolution
Airborne Fungal Spores Fungal spores are prevalent in the air.[3] Maintain a clean laboratory environment and work in a laminar flow hood. Regularly disinfect surfaces to reduce spore load.[8][12]
Cross-Contamination from Other Cultures Handle only one fungal strain at a time in the sterile workspace.[10] Ensure proper labeling and segregation of different cultures.
Inadequate Sterilization Fungal spores can be more resistant to sterilization than bacteria. Ensure autoclave cycles are sufficient to kill all spores.[8]
Personnel Hygiene Wear appropriate personal protective equipment, including a clean lab coat and gloves.[8] Avoid talking, coughing, or sneezing over open cultures.

Data Presentation

Table 1: Common Sterilization Methods for Fungal Culture

MethodApplicationParametersNotes
Autoclaving (Moist Heat) Culture media, glassware, aqueous solutions, pipette tips121°C, 15 psi, 15-30 minutesThe most effective method for sterilizing most media and equipment.[8][9]
Dry Heat Sterilization Glassware (Petri dishes, flasks), metal instruments160°C for 3 hours or 180°C for 1 hourUsed for materials that can withstand high temperatures but are sensitive to moisture.[14][15]
Sterile Filtration Heat-sensitive solutions (e.g., vitamin solutions, some amino acids)0.22 µm pore size filterRemoves microorganisms but does not inactivate them.[14]
Flaming Inoculating loops, needles, mouths of culture tubesHeat to red-hot in a Bunsen burner flameA rapid method for sterilizing small metal tools during aseptic manipulations.[15][16]

Experimental Protocols

Protocol 1: Aseptic Technique for Inoculating Coniothyrium sp.
  • Preparation:

    • Thoroughly clean and disinfect the laminar flow hood with 70% ethanol.[8][10]

    • Arrange all necessary sterile materials (culture plates/flasks, inoculating loop/needle, stock culture, etc.) inside the hood.

    • Wear a clean lab coat and sterile gloves.

  • Sterilization of Tools:

    • Sterilize the inoculating loop or needle by flaming it in a Bunsen burner until it is red-hot.[16]

    • Allow the tool to cool completely inside the sterile field before use.

  • Transfer:

    • Briefly flame the mouth of the stock culture tube/flask before and after opening.[9][16]

    • Aseptically collect a small piece of mycelium or a loopful of spore suspension from the stock culture.

    • Immediately transfer the inoculum to the fresh sterile medium.

    • If using a Petri dish, lift the lid slightly at an angle to minimize exposure to airborne contaminants.

    • Briefly flame the mouth of the new culture vessel before closing.

  • Incubation:

    • Seal the newly inoculated culture with Parafilm.

    • Incubate at the optimal temperature and conditions for Coniothyrium sp. growth.

Protocol 2: Microscopic Examination for Contamination
  • Sample Preparation:

    • Using aseptic technique, take a small sample from the suspect culture. For liquid cultures, a drop is sufficient. For solid cultures, a small piece of mycelium can be transferred to a drop of sterile water on a microscope slide.

  • Slide Preparation:

    • Place a coverslip over the sample.

  • Microscopic Observation:

    • Begin examination under low power (10x) to scan for areas of interest.

    • Switch to high power (40x or 100x with oil immersion) to observe cellular morphology.

    • Look for the characteristic hyphae of Coniothyrium sp..

    • Identify potential contaminants:

      • Bacteria: Small, often motile, rod-shaped or coccoid cells.

      • Yeast: Oval or spherical budding cells.

      • Other Molds: Hyphae with different morphology (e.g., different width, septation, or sporulating structures) than your target fungus.

Mandatory Visualization

Contamination_Troubleshooting_Workflow start Suspected Contamination visual_inspection Visual Inspection (Turbidity, Color Change, Unusual Growth) start->visual_inspection microscopy Microscopic Examination visual_inspection->microscopy Suspicion remains no_contamination No Contamination Detected visual_inspection->no_contamination No signs microscopy->no_contamination No contaminant observed contamination_confirmed Contamination Confirmed microscopy->contamination_confirmed Contaminant observed identify_source Identify Source (Aseptic Technique, Media, Environment) contamination_confirmed->identify_source discard_culture Discard Contaminated Culture identify_source->discard_culture sterilize_equipment Clean & Sterilize Workspace & Equipment discard_culture->sterilize_equipment review_protocols Review & Reinforce Aseptic Protocols new_culture Initiate New Culture with Fresh Media review_protocols->new_culture sterilize_equipment->review_protocols

Caption: Workflow for troubleshooting fungal culture contamination.

General_Secondary_Metabolite_Biosynthesis primary_metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) precursors Precursor Molecules (e.g., Acetyl-CoA, Amino Acids) primary_metabolism->precursors pks_nrps Key Biosynthetic Enzymes (e.g., Polyketide Synthase - PKS, Non-Ribosomal Peptide Synthetase - NRPS) precursors->pks_nrps intermediate Unstable Intermediate Polyketide Chain pks_nrps->intermediate modification Tailoring Enzymes (e.g., Oxidases, Methyltransferases) intermediate->modification massarigenin_c This compound (Final Secondary Metabolite) modification->massarigenin_c contamination Contamination (Bacteria, Other Fungi) contamination->primary_metabolism Competes for Nutrients contamination->pks_nrps May alter gene expression contamination->massarigenin_c May degrade product

Caption: Generalized pathway for fungal secondary metabolite biosynthesis.

References

Technical Support Center: Enhancing Cephalosporin C Production in Acremonium chrysogenum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Cephalosporin (B10832234) C (CPC) production in Acremonium chrysogenum.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for Cephalosporin C in wild-type vs. high-yielding strains of A. chrysogenum?

A1: Wild-type (WT) strains of A. chrysogenum, such as ATCC 11550, typically produce low levels of CPC, often in the range of 25-70 mg/L.[1] In contrast, high-yielding (HY) industrial strains, developed through extensive mutagenesis and selection programs, can produce significantly more, with yields often exceeding 10,000 mg/L (10 g/L) under optimized laboratory fermentation conditions.[2][3]

Q2: What are the key genes and enzymes in the Cephalosporin C biosynthesis pathway?

A2: The CPC biosynthesis pathway is well-characterized and involves genes typically found in two main clusters:

  • "Early" cluster: Includes pcbAB (encoding ACV synthetase) and pcbC (encoding isopenicillin N synthase), which catalyze the initial steps.

  • "Late" cluster: Contains cefEF (encoding deacetoxycephalosporin C synthase/hydroxylase) and cefG (encoding acetyl-CoA:deacetylcephalosporin C O-acetyltransferase), which are responsible for the final stages of CPC synthesis.[3][4]

Q3: What is the role of methionine in CPC production?

A3: Methionine has traditionally been used as a key stimulant for CPC production in industrial fermentations.[4][5] It is believed to enhance production by supplying sulfur for the biosynthesis of L-cysteine, a precursor amino acid.[5] Additionally, methionine can increase the intracellular pool of S-adenosylmethionine (SAM), which stimulates CPC production.[6] However, some modern high-yielding strains have been engineered to be independent of methionine stimulation.[1][6]

Q4: Can genetic engineering be used to improve CPC yield?

A4: Yes, genetic engineering is a powerful tool for enhancing CPC production. Common strategies include:

  • Overexpression of key biosynthetic genes: Increasing the copy number or expression level of genes like pcbC, cefEF, and cefG can boost production.[4]

  • Overexpression of transporter genes: Enhancing the expression of genes like cefT, which is involved in transporting intermediates of the CPC pathway, can also improve yield.[4]

  • Disruption of competing pathways: Knocking out genes involved in pathways that divert precursors away from CPC synthesis can be effective.

  • Manipulation of regulatory genes: Modifying genes that regulate the expression of the entire biosynthetic cluster can lead to significant increases in yield.[7]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No CPC Production 1. Suboptimal Fermentation Conditions: Incorrect pH, temperature, aeration, or media composition. 2. Poor Strain Performance: Strain degradation over time or use of a wild-type strain. 3. Precursor Limitation: Insufficient supply of amino acid precursors (L-α-aminoadipate, L-cysteine, L-valine). 4. Gene Expression Issues: Low transcription levels of key biosynthetic genes.1. Optimize Fermentation Parameters: Maintain pH around 6.2-7.2 and temperature between 24-28°C. Ensure dissolved oxygen is above 30% through appropriate agitation (e.g., 300-400 rpm) and aeration (e.g., 1 vvm).[2][5][8] 2. Use a High-Yielding Strain: Obtain a reliable high-producing strain and maintain it properly. 3. Supplement Media: Add precursors like methionine (up to 4 g/L) or use complex media components like corn extract.[2][5] Consider using glycerol (B35011) as a carbon source, which can also increase cysteine availability.[9] 4. Genetic Engineering: Overexpress key biosynthetic genes (pcbC, cefEF, cefG) or regulatory genes to enhance the pathway.[4]
Inconsistent CPC Yields Between Batches 1. Variability in Inoculum: Inconsistent age, size, or quality of the inoculum. 2. Media Component Variability: Batch-to-batch differences in complex media components (e.g., corn extract, peptone). 3. Inconsistent Process Control: Fluctuations in pH, temperature, or dissolved oxygen levels during fermentation.1. Standardize Inoculum Preparation: Follow a strict protocol for inoculum development, ensuring consistent spore concentration and age. An inoculum size of 1% v/v has been shown to be effective.[8] 2. Use High-Quality Media Components: Source media components from reliable suppliers and consider using defined media where possible. 3. Implement Robust Process Control: Utilize automated bioreactor controls to maintain stable fermentation parameters.
Accumulation of Intermediates (e.g., Penicillin N, DAOC) 1. Bottleneck in Biosynthesis Pathway: Rate-limiting steps, often due to insufficient activity of enzymes in the "late" cluster (cefEF, cefG). 2. Inefficient Transport: Issues with the transport of intermediates between cellular compartments or out of the cell.1. Overexpress Limiting Enzymes: Increase the expression of cefEF and cefG genes to convert intermediates into the final product more efficiently.[4] 2. Enhance Transporter Expression: Overexpressing the cefT transporter gene may help, although this can sometimes lead to the accumulation of other intermediates if not balanced with the rest of the pathway.[10]
Foaming in Bioreactor 1. High Agitation/Aeration Rates: Can cause excessive foaming, especially with protein-rich media. 2. Cell Lysis: Release of intracellular proteins can contribute to foam formation.1. Use Antifoaming Agents: Add a suitable antifoaming agent (e.g., silicone oil) as needed.[11] 2. Optimize Agitation and Aeration: Find a balance that maintains sufficient dissolved oxygen without causing excessive foaming.

Quantitative Data Summary

Table 1: Comparison of CPC Production in Different Strains and Conditions

StrainConditionCPC YieldReference
A. chrysogenum WT (ATCC 11550)Standard Fermentation30–50 mg/L[2]
A. chrysogenum HY (RNCM F-4081D)Complex Medium>10,000 mg/L[2]
A. chrysogenum HYAddition of 1,3-DAP and SPD10-15% increase[2]
A. chrysogenum W42-IUnoptimized Fermentor Run~116 µg/mL[8]
A. chrysogenum W42-IOptimized Fermentor Run399.52 µg/mL[8]
A. chrysogenum (Engineered Strain)Overexpression of AcsamS129.7 µg/mL (4-fold increase)[6]
A. chrysogenum (Engineered Strain)Disruption of Acppm1135.5 µg/mL[6]
A. chrysogenum M35Addition of GlycerolUp to 12-fold increase[12]

Table 2: Optimized Fermentation Parameters for CPC Production

ParameterOptimized ValueReference
Temperature24-28°C[2][5]
pHControlled at 4.0 (for strain W42-I) or 6.2-7.2[5][8]
Agitation300-400 rpm[8]
Aeration1 vvm[8]
Inoculum Size1% v/v[8]
Methionine ConcentrationUp to 4.0 g/L[5]

Key Experimental Protocols

Protocol 1: Submerged Fermentation for CPC Production
  • Inoculum Preparation:

    • Culture A. chrysogenum on an agarized complex medium (e.g., CPA medium) at 28°C for 10-20 days.[2]

    • Transfer to agarized slants with a suitable medium (e.g., LPE medium) and incubate under the same conditions.[2]

    • For liquid inoculum, grow the strain in a seed medium (e.g., containing sucrose, potassium dihydrogen phosphate, magnesium sulfate) for 6-7 days at 28°C in a rotary shaker (200 rpm).[5]

  • Fermentation:

    • Inoculate the production medium in a fermentor. A typical complex production medium (CP medium) may contain corn extract, corn dextrin, corn starch, glucose, soybean oil, and various salts.[2]

    • Set the fermentation parameters. For example, run the fermentation for 120-144 hours.[2][5]

    • Maintain the temperature at 28°C for the first 24 hours, then reduce to 24°C for the remainder of the process.[2]

    • Control the pH to a setpoint (e.g., 6.2-6.4 or a controlled pH of 4.0 depending on the strain and process).[2][8]

    • Maintain dissolved oxygen levels above 30% saturation by adjusting agitation (e.g., 400 rpm) and aeration (e.g., 1 vvm).[5][8]

  • Sampling and Analysis:

    • Collect samples at regular intervals (e.g., 72, 96, and 120 hours).[2]

    • Analyze CPC concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT)

Agrobacterium tumefaciens-mediated transformation is an efficient method for genetic engineering in A. chrysogenum.[4]

  • Preparation of A. tumefaciens:

    • Grow an A. tumefaciens strain carrying the desired plasmid (with the gene of interest and a selection marker) in a suitable medium with appropriate antibiotics.

    • Induce the virulence (vir) genes by adding an inducing agent like acetosyringone.

  • Preparation of A. chrysogenum:

    • Harvest fresh conidiospores from a 10-17 day old culture grown on agar (B569324) medium.[13]

    • Adjust the spore suspension to a concentration of 10^5–10^7 conidiospores/mL.

  • Co-cultivation:

    • Mix the induced A. tumefaciens culture with the A. chrysogenum spore suspension.

    • Plate the mixture onto a co-cultivation medium (e.g., nitrocellulose filters on an induction medium) containing acetosyringone.

    • Incubate at a suitable temperature (e.g., 22-25°C) for 2-3 days.

  • Selection of Transformants:

    • Transfer the nitrocellulose filters to a selection medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and a selection agent to select for transformed fungal cells (e.g., hygromycin B, if the resistance gene is on the plasmid).

    • Incubate until resistant colonies appear.

  • Verification:

    • Isolate the putative transformants and confirm the integration of the target gene through PCR, Southern blotting, or quantitative RT-PCR.

Visual Guides

Cephalosporin_C_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_pathway Biosynthesis Pathway A L-α-aminoadipate ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) A->ACV pcbAB B L-cysteine B->ACV pcbAB C L-valine C->ACV pcbAB IPN Isopenicillin N ACV->IPN pcbC PenN Penicillin N IPN->PenN cefD1/cefD2 DAOC Deacetoxycephalosporin C PenN->DAOC cefEF DAC Deacetylcephalosporin C DAOC->DAC cefEF CPC Cephalosporin C DAC->CPC cefG

Caption: Simplified biosynthesis pathway of Cephalosporin C (CPC) in A. chrysogenum.

Troubleshooting_Workflow start Low CPC Yield Observed check_ferm Verify Fermentation Parameters (pH, Temp, DO) start->check_ferm is_ferm_ok Parameters Optimal? check_ferm->is_ferm_ok check_media Analyze Media Composition & Precursors is_media_ok Media Correct? check_media->is_media_ok check_strain Assess Strain Viability & Purity is_strain_ok Strain Viable? check_strain->is_strain_ok is_ferm_ok->check_media Yes adjust_ferm Optimize Process Control is_ferm_ok->adjust_ferm No is_media_ok->check_strain Yes adjust_media Supplement Media (e.g., Methionine, Glycerol) is_media_ok->adjust_media No new_culture Start New Culture from Verified Stock is_strain_ok->new_culture No genetic_mod Consider Genetic Modification is_strain_ok->genetic_mod Yes adjust_ferm->start adjust_media->start new_culture->start

References

Technical Support Center: Overcoming Resistance to Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Massarigenin C, a natural product with potent inhibitory activity against several enzymes, including protein kinases.[1] This guide focuses on strategies to identify and overcome resistance in target enzymes, particularly in the context of cancer research.

Frequently Asked Questions (FAQs)

Q1: What are the known target enzymes of this compound?

This compound is a fungal metabolite that has demonstrated inhibitory activity against multiple enzymes.[2] Notably, it is a potent inhibitor of protein kinases and has shown strong anticancer properties.[1] It also inhibits neuraminidase and yeast α-glucosidase.[2] Additionally, this compound has been observed to have inhibitory effects on Bacillus subtilis.[3]

Q2: Our cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

Reduced sensitivity to a protein kinase inhibitor like this compound can arise from several well-documented mechanisms. These can be broadly categorized as:

  • Target Alteration: Mutations in the kinase domain of the target protein can prevent or reduce the binding affinity of this compound.

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target enzyme.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Metabolic Alterations: Changes in cellular metabolism may provide alternative energy sources or signaling molecules, rendering the inhibition of the primary target less effective.

Q3: How can we determine if resistance is due to a mutation in the target kinase?

To identify potential mutations in the target kinase, you can perform sequencing of the gene encoding the protein.

  • Isolate RNA from both the sensitive (parental) and resistant cell lines.

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the target kinase gene using Polymerase Chain Reaction (PCR).

  • Sequence the PCR products (Sanger or Next-Generation Sequencing) and compare the sequences from the resistant and sensitive cells to identify any mutations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound efficacy in cell culture 1. Development of resistance in the cell line. 2. Degradation of this compound in media. 3. Cell line contamination.1. Perform a dose-response curve to confirm the shift in IC50. Proceed to resistance mechanism investigation. 2. Prepare fresh stock solutions of this compound and repeat the experiment. 3. Perform cell line authentication (e.g., STR profiling).
Inconsistent results in enzyme inhibition assays 1. Impure or degraded this compound. 2. Incorrect assay conditions (pH, temperature, cofactors). 3. Pipetting errors.1. Verify the purity of this compound using HPLC. 2. Optimize assay conditions and ensure all reagents are properly prepared. 3. Use calibrated pipettes and proper pipetting techniques.
No inhibition observed in a specific cell line 1. The target enzyme is not expressed or is expressed at very low levels. 2. The cell line has intrinsic resistance mechanisms.1. Confirm the expression of the target protein kinase via Western blot or qPCR. 2. Investigate potential intrinsic resistance (e.g., high expression of efflux pumps).

Experimental Protocols

Protocol 1: Determination of IC50 Shift in Resistant Cells

This protocol details the methodology for comparing the half-maximal inhibitory concentration (IC50) of this compound in sensitive parental cells versus suspected resistant cells.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed both sensitive and resistant cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the plates and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 for each cell line.

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways

This protocol is designed to investigate the activation of alternative signaling pathways in resistant cells.

Materials:

  • Sensitive and resistant cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Gel Electrophoresis: Load equal amounts of protein from each lysate onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (and their phosphorylated forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins between sensitive and resistant cells to identify any upregulated bypass pathways.

Visualizations

Signaling_Pathway_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Target Mutation Target Mutation Target Mutation->Target Kinase Alters Bypass Pathway Bypass Pathway Bypass Pathway->Downstream Signaling Activates Drug Efflux Drug Efflux Drug Efflux->this compound Removes

Caption: Mechanisms of resistance to this compound targeting a protein kinase.

Experimental_Workflow start Suspected Resistance to this compound ic50 Confirm IC50 Shift (Dose-Response Assay) start->ic50 sequence Sequence Target Kinase Gene ic50->sequence western Analyze Bypass Pathways (Western Blot) ic50->western efflux Measure Drug Efflux ic50->efflux mutation Identify Target Mutation sequence->mutation pathway Identify Activated Pathway western->pathway efflux_high High Efflux Activity efflux->efflux_high end Develop Combination Therapy Strategy mutation->end pathway->end efflux_high->end

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Method Validation for Massarigenin C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Massarigenin C. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a this compound quantification method?

A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for a quantitative analytical method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1] A comprehensive validation ensures the method is suitable for its intended purpose.[2]

Q2: I am having trouble with the UV detection of this compound. What could be the issue?

A2: this compound, like other steroidal sapogenins, lacks a strong chromophore, which can result in poor UV absorption.[3] This can lead to low sensitivity. Consider using a lower UV wavelength, such as 210 nm, for detection.[3] Alternatively, derivatization to introduce a UV-active functional group or employing a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), can be effective solutions.[1][3]

Q3: What are typical starting conditions for an HPLC method for this compound?

A3: Based on methods for the closely related compound sarsasapogenin, a good starting point for developing an HPLC method for this compound would be a reversed-phase C18 or C8 column.[1][3] A common mobile phase is a mixture of methanol and water or acetonitrile and water in an isocratic elution.[1][3] For example, a mobile phase of methanol:water (95:05, v/v) at a flow rate of 0.8 mL/min has been used for sarsasapogenin.[1]

Q4: How should I prepare my plant material or biological sample for this compound analysis?

A4: For plant materials, a common approach involves the hydrolysis of saponin glycosides to release the aglycone, this compound. This is often achieved through acid hydrolysis, for instance, by refluxing the extract with hydrochloric acid in methanol.[4] Following hydrolysis, a liquid-liquid extraction with a solvent like ethyl acetate or chloroform can be used to isolate the this compound.[4] For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) is a common and effective cleanup procedure.

Q5: What are the acceptance criteria for linearity in a method validation?

A5: For linearity, a minimum of five concentrations should be used to construct the calibration curve.[2] The correlation coefficient (r²) should ideally be ≥0.995.[1] It's also important to visually inspect the plot of the data to ensure a linear relationship.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Reduce the concentration of the sample being injected.
Secondary Interactions If using a silica-based column, residual silanols can interact with the analyte. Try adjusting the mobile phase pH or using an end-capped column.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.
Column Contamination Wash the column with a strong solvent. If the problem persists, a guard column can help protect the analytical column from contaminants.[5]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Fluctuations in Pump Pressure Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[2]
Changes in Mobile Phase Composition If preparing the mobile phase online, ensure the solvent proportioning valves are working correctly. For isocratic methods, premixing the mobile phase can improve consistency.[2]
Temperature Variations Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times, especially in ion-exchange chromatography.[6]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is particularly important when changing mobile phases.[6]
Issue 3: Noisy or Drifting Baseline
Potential Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phase. Water is a common source of contamination in reversed-phase chromatography.[2]
Detector Lamp Issue A weak or failing detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
Air Bubbles in the Detector Purge the detector to remove any trapped air bubbles.
Column Bleed This can occur with new columns or if the mobile phase is too aggressive. Condition the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for this compound Quantification (Adapted from Sarsasapogenin Method)

This protocol is a suggested starting point and should be optimized and validated for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (95:05, v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: Ambient or controlled at 25°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.2 L/min (Nitrogen)

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (from plant extract):

    • Perform acid hydrolysis of the plant extract to liberate this compound.

    • Extract this compound using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995[1]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOD & LOQ Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ
Specificity No interfering peaks at the retention time of this compound
Robustness % RSD ≤ 5.0% for small variations in method parameters (e.g., mobile phase composition, flow rate)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation start Start hydrolysis Acid Hydrolysis (for plant samples) start->hydrolysis standards Prepare Calibration Standards start->standards extraction Liquid-Liquid Extraction hydrolysis->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection Inject into HPLC filtration->injection standards->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (ELSD/MS) separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision specificity Specificity detection->specificity loq LOD & LOQ detection->loq robustness Robustness detection->robustness report Validation Report linearity->report accuracy->report precision->report specificity->report loq->report robustness->report

Caption: Experimental workflow for this compound quantification and method validation.

troubleshooting_tree start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Inconsistent Retention Time? start->retention_time No overload Reduce Sample Concentration peak_shape->overload Tailing? secondary_int Adjust Mobile Phase pH / Use End-capped Column peak_shape->secondary_int Tailing? solvent_mismatch Dissolve Sample in Mobile Phase peak_shape->solvent_mismatch Fronting? baseline Noisy/Drifting Baseline? retention_time->baseline No pressure_fluctuation Check for Leaks / Degas Mobile Phase retention_time->pressure_fluctuation Yes contaminated_mp Use High-Purity Solvents baseline->contaminated_mp Yes detector_lamp Check Lamp Energy baseline->detector_lamp Still noisy? mobile_phase_comp Premix Mobile Phase pressure_fluctuation->mobile_phase_comp Still inconsistent? temp_variation Use Column Oven mobile_phase_comp->temp_variation Still inconsistent? air_bubbles Purge Detector detector_lamp->air_bubbles Still noisy?

References

Validation & Comparative

Massarigenin C and Oseltamivir: A Comparative Guide to Neuraminidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neuraminidase inhibitory activities of Massarigenin C, a fungal metabolite, and Oseltamivir, a widely used antiviral drug. The following sections present a summary of their inhibitory efficacy, a detailed experimental protocol for assessing neuraminidase inhibition, and a visualization of the underlying mechanisms and experimental workflows.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and Oseltamivir against neuraminidase are summarized below. It is important to note that the IC50 value for this compound is from a study on polyketides from the marine-derived fungus Phoma herbarum, while the IC50 values for Oseltamivir are compiled from various studies against different influenza virus strains. A direct comparison in the same study is not currently available.

CompoundTarget Neuraminidase SourceIC50 (µM)Reference
This compoundNot specified in available abstract4.15[1]
OseltamivirInfluenza A/H1N10.0012[2]
OseltamivirInfluenza A/H3N20.0005[2]
OseltamivirInfluenza B0.0088[2]

Note: Lower IC50 values indicate higher inhibitory potency. The IC50 values for Oseltamivir are presented in µM for direct comparison with this compound. Original reported values for Oseltamivir are often in the nM range.

Experimental Protocols: Neuraminidase Inhibition Assay

The following is a detailed protocol for a fluorescence-based neuraminidase inhibition assay, a standard method for determining the IC50 values of neuraminidase inhibitors. This protocol is based on commonly used methodologies and is likely similar to the one used to evaluate this compound.

Objective: To determine the concentration of a test compound (e.g., this compound or Oseltamivir) required to inhibit 50% of neuraminidase enzyme activity (IC50).

Principle: This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified. The presence of an inhibitor reduces the production of 4-MU.

Materials:

  • Test compounds (this compound, Oseltamivir carboxylate)

  • Neuraminidase enzyme (from influenza virus or recombinant)

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 100 mM Glycine-NaOH, pH 10.2, in 25% ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations. Oseltamivir carboxylate, the active metabolite of Oseltamivir, should be used.

  • Enzyme Preparation: Dilute the neuraminidase enzyme in cold assay buffer to a predetermined optimal concentration.

  • Assay Setup:

    • Add 25 µL of each concentration of the serially diluted test compound to the wells of a 96-well black microplate.

    • Include control wells:

      • 100% activity control: 25 µL of assay buffer without any inhibitor.

      • Blank control: 25 µL of assay buffer without the enzyme.

    • Add 25 µL of the diluted neuraminidase solution to all wells except the blank controls.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizing Mechanisms and Workflows

Mechanism of Neuraminidase Inhibition

Oseltamivir is a transition-state analog of sialic acid, the natural substrate of the neuraminidase enzyme. It competitively inhibits the enzyme by binding to its active site, preventing the cleavage of sialic acid residues from the host cell and newly formed viral particles. This action blocks the release of progeny virions from infected cells, thus halting the spread of the infection.[3][4][5][6][7][8][9][10][11][12][13] The specific mechanism of action for this compound, a polyketide, has not been extensively characterized but it is presumed to also inhibit the enzymatic activity of neuraminidase.[1]

Neuraminidase Inhibition Pathway cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Neuraminidase Inhibitor Virus Virus HostCell Infected Host Cell Virus->HostCell Budding Neuraminidase Neuraminidase Virus->Neuraminidase ReleasedVirus Released Virus Progeny Virus->ReleasedVirus Release TrappedVirus Trapped Virus Virus->TrappedVirus Aggregation SialicAcid Sialic Acid Receptor HostCell->SialicAcid Neuraminidase->SialicAcid Cleavage BlockedNeuraminidase Inactive Neuraminidase Neuraminidase->BlockedNeuraminidase Inhibitor Oseltamivir / this compound Inhibitor->Neuraminidase Binding to Active Site BlockedNeuraminidase->SialicAcid No Cleavage

Caption: Mechanism of Neuraminidase Inhibition.

Experimental Workflow for Neuraminidase Inhibition Assay

The following diagram illustrates the key steps involved in the fluorescence-based neuraminidase inhibition assay described in the experimental protocols section.

Neuraminidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor to 96-Well Plate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare Neuraminidase Solution Add_Enzyme Add Neuraminidase Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare MUNANA Substrate Solution Add_Substrate Add MUNANA Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C (30 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (60 min) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) Stop_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow of a Neuraminidase Inhibition Assay.

References

A Comparative Guide to Zanamivir and the Enigmatic Massarigenin C in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel antiviral agents is a critical endeavor. This guide provides a detailed comparison of the well-established influenza antiviral, Zanamivir, with Massarigenin C, a natural product with currently no reported antiviral activity. While a direct efficacy comparison is not possible due to the absence of data for this compound, this document serves to summarize the known antiviral properties of Zanamivir and the current state of knowledge regarding this compound, placing it within the broader context of natural product discovery.

Executive Summary

This guide reveals a significant disparity in the available scientific literature and experimental data between Zanamivir and this compound. Zanamivir is a potent and well-characterized neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses.[1][2] Its mechanism of action, efficacy, and clinical profile are supported by extensive research. In stark contrast, this compound, a secondary metabolite isolated from the endophytic fungus Coniothyrium sp., has no documented antiviral activity.[3] This comparison, therefore, highlights a known therapeutic agent against a molecule of unknown potential, underscoring the vast and largely unexplored chemical space of natural products.

Zanamivir: A Clinically Proven Antiviral Agent

Zanamivir is a neuraminidase inhibitor that effectively treats and prevents infections caused by influenza A and B viruses.[1][2] It functions by blocking the active site of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells.[3][4][5] This inhibition prevents the spread of the virus within the respiratory tract.[5]

Quantitative Efficacy Data for Zanamivir

The efficacy of Zanamivir has been evaluated in numerous clinical and preclinical studies. The following table summarizes key quantitative data from published literature.

Efficacy ParameterVirus Strain(s)Experimental SystemResultReference
Time to Alleviation of Symptoms Influenza A and BHuman Clinical TrialReduced by 0.60 days (14.4 hours) compared to placebo.[6]
Prophylactic Efficacy Seasonal InfluenzaHuman Clinical TrialReduced symptomatic influenza cases from 3.26% to 1.27% (51 people needed to treat to prevent one case).[6]
IC50 (in vitro) Influenza A (H1N1)Neuraminidase Inhibition AssayNot explicitly stated in the provided results, but it is a potent inhibitor.[7]
Protective Efficacy (Prophylactic) Influenza A/Texas/36/91 (H1N1)Human Challenge Study (Intravenous)100% protection against viral recovery and 86% reduction in seroconversion.[7]
Mechanism of Action: Neuraminidase Inhibition

Zanamivir's mechanism of action is well-defined and targets a critical step in the influenza virus life cycle.

Zanamivir_Mechanism cluster_virus_release Influenza Virus Life Cycle: Budding and Release cluster_zanamivir_action Zanamivir's Inhibitory Action HostCell Infected Host Cell BuddingVirion Budding Virion HostCell->BuddingVirion Virus Assembly Hemagglutinin Hemagglutinin (HA) SialicAcid Sialic Acid Receptors Hemagglutinin->SialicAcid Binds to ReleasedVirion Released Virion SialicAcid->ReleasedVirion Allows release AggregatedVirions Aggregated Virions on Cell Surface SialicAcid->AggregatedVirions Neuraminidase Neuraminidase (NA) Neuraminidase->SialicAcid Cleaves InactiveNA Inactive Neuraminidase Zanamivir Zanamivir Zanamivir->Neuraminidase Binds to active site InactiveNA->SialicAcid Prevents cleavage

Caption: Zanamivir inhibits influenza virus release by blocking neuraminidase.

This compound: An Uncharacterized Natural Product

This compound is a secondary metabolite that has been isolated from the endophytic fungus Coniothyrium sp., which was obtained from the plant Carpobrotus edulis.[3]

Available Biological Activity Data for this compound

To date, the scientific literature on this compound is sparse. A study that isolated this compound also tested its biological activity against a limited panel of microbes.

Activity AssessedOrganism(s)ConcentrationResultReference
Antifungal Microbotryum violaceum5 mg/mLInactive[3]
Antibacterial Bacillus megaterium (Gram-positive)5 mg/mLInactive[3]
Antialgal Chlorella fusca5 mg/mLInactive[3]
Antiviral Not TestedN/ANo Data Available

As indicated in the table, there is no published data on the antiviral efficacy of this compound.

Signaling Pathways and Mechanism of Action

There is no information available in the current scientific literature regarding the mechanism of action of this compound or its effects on any cellular signaling pathways.

Experimental Protocols

For researchers interested in evaluating the antiviral properties of novel compounds, the following are standard experimental protocols relevant to the study of influenza virus inhibitors.

In Vitro Neuraminidase Inhibition Assay

This assay is fundamental for identifying compounds that, like Zanamivir, target the neuraminidase enzyme of the influenza virus.

NI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Prepare serial dilutions of test compound (e.g., this compound) Plate Add compound dilutions and enzyme to 96-well plate Compound->Plate Enzyme Dilute Neuraminidase enzyme to working concentration Enzyme->Plate Substrate Prepare fluorogenic substrate solution (e.g., MUNANA) AddSubstrate Add MUNANA substrate to initiate reaction Substrate->AddSubstrate Incubate1 Pre-incubate to allow inhibitor-enzyme binding (37°C, 30 min) Plate->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate to allow enzymatic cleavage (37°C, 1 hr) AddSubstrate->Incubate2 Stop Add stop solution Incubate2->Stop Read Measure fluorescence (Ex: ~365 nm, Em: ~450 nm) Stop->Read Plot Plot % inhibition vs. log[compound] Read->Plot IC50 Calculate IC50 value (concentration for 50% inhibition) Plot->IC50

References

Comparative Analysis of Massarigenin C and Acarbose for α-Glucosidase Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the α-glucosidase inhibitory effects of Massarigenin C versus the established drug Acarbose is not presently available in published scientific literature. While extensive data exists for Acarbose, including its inhibitory concentration (IC50) and mechanism of action, research on the specific α-glucosidase inhibitory activity of this compound, a compound isolated from the endophytic fungus Trichoderma sp. Xy24, has not been reported. This guide, therefore, provides a comprehensive overview of the existing data for Acarbose as a benchmark for α-glucosidase inhibition studies and outlines the experimental protocols necessary for evaluating novel compounds like this compound.

Introduction to α-Glucosidase Inhibition

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. Acarbose is a widely prescribed α-glucosidase inhibitor. The evaluation of novel natural compounds, such as this compound, for similar or improved inhibitory activity is an active area of research in the development of new antidiabetic agents.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the α-glucosidase inhibitory activity of this compound and Acarbose cannot be provided due to the absence of published IC50 values for this compound. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a critical parameter for comparing the potency of different inhibitory compounds.

For Acarbose, a range of IC50 values has been reported in the literature, which can vary depending on the source of the α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae, rat intestine) and the specific experimental conditions used in the assay.

Table 1: Reported α-Glucosidase Inhibitory Activity of Acarbose

CompoundTarget EnzymeIC50 ValueSource
Acarboseα-GlucosidaseVaries (e.g., 11 nM to 25.50 µg/mL)[1][2]
This compoundα-GlucosidaseData not available-

Note: The variability in Acarbose IC50 values highlights the importance of conducting direct comparative studies under identical experimental conditions.

Mechanism of Action

Acarbose is a competitive inhibitor of α-glucosidase.[3] It possesses a pseudo-tetrasaccharide structure that mimics the natural oligosaccharide substrates of the enzyme. This structural similarity allows Acarbose to bind with high affinity to the active site of α-glucosidase, thereby preventing the binding and subsequent hydrolysis of dietary carbohydrates.[3] The mechanism of action for this compound against α-glucosidase has not yet been elucidated.

Experimental Protocols for α-Glucosidase Inhibition Assay

To evaluate the α-glucosidase inhibitory activity of a test compound like this compound and compare it with a standard inhibitor like Acarbose, a standardized in vitro assay is employed. The following protocol is a widely accepted method.

Principle: The assay is based on the determination of the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. The inhibitory activity of the test compound is determined by measuring the reduction in the rate of p-nitrophenol formation.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (as a positive control)

  • Test compound (e.g., this compound)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Prepare stock solutions of the test compound and Acarbose in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of test concentrations.

  • Assay in 96-Well Plate:

    • Add a specific volume of the test compound solution (or Acarbose solution for the positive control, or buffer for the blank control) to the wells of a 96-well microplate.

    • Add the α-glucosidase solution to each well and incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Where:

        • Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).

        • Abs_sample is the absorbance of the reaction containing the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualizing Experimental and Logical Relationships

To facilitate understanding, the experimental workflow and the underlying logic of α-glucosidase inhibition are represented in the following diagrams.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Test Compound (e.g., this compound) E Mix Compound/Control with Enzyme A->E B Acarbose (Positive Control) B->E C α-Glucosidase Enzyme Solution C->E D pNPG Substrate Solution G Add Substrate (pNPG) D->G F Incubate E->F F->G H Incubate G->H I Stop Reaction (add Na2CO3) H->I J Measure Absorbance at 405 nm I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

signaling_pathway cluster_digestion Carbohydrate Digestion in Small Intestine cluster_inhibition Mechanism of Inhibition cluster_outcome Physiological Outcome Carbohydrates Complex Carbohydrates (Starch, Sucrose) alpha_Glucosidase α-Glucosidase (Enzyme) Carbohydrates->alpha_Glucosidase Substrate Glucose Glucose (Monosaccharide) alpha_Glucosidase->Glucose Hydrolysis Inhibited_Enzyme Inhibited α-Glucosidase alpha_Glucosidase->Inhibited_Enzyme Absorption Glucose Absorption Glucose->Absorption Inhibitor α-Glucosidase Inhibitor (e.g., Acarbose) Inhibitor->alpha_Glucosidase Binds to Active Site Inhibited_Enzyme->Absorption Reduces Blood_Glucose Postprandial Blood Glucose Absorption->Blood_Glucose Increases

Caption: Signaling pathway of α-glucosidase action and its inhibition.

Conclusion

While this compound presents an interesting subject for future investigation as a potential α-glucosidase inhibitor, the current lack of published data prevents a direct comparison with Acarbose. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate the α-glucosidase inhibitory potential of novel compounds. Such studies are essential for the discovery and development of new therapeutic agents for the management of type 2 diabetes. Future research should focus on determining the IC50 value of this compound and elucidating its mechanism of action to understand its potential as an antidiabetic compound.

References

A Comparative Analysis of Massarigenin C and Voglibose in the Context of Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in available research currently prevents a direct comparative study of Massarigenin C and Voglibose (B1684032) regarding their potential anti-diabetic properties. While Voglibose is a well-established α-glucosidase inhibitor with extensive experimental and clinical data, there is a notable absence of scientific literature detailing the effects of this compound on glucose metabolism, insulin (B600854) signaling, or related biological pathways.

This guide provides a comprehensive overview of the known anti-diabetic properties and mechanisms of Voglibose, supported by experimental data. For this compound, this report highlights the current knowledge gap, underscoring the need for future research to elucidate its potential therapeutic value.

Voglibose: A Clinically Proven α-Glucosidase Inhibitor

Voglibose is an oral anti-diabetic drug that effectively manages postprandial hyperglycemia (PPHG) in patients with type 2 diabetes.[1] Its primary mechanism of action is the competitive inhibition of α-glucosidase enzymes in the small intestine, which delays the digestion and absorption of carbohydrates.[1]

Quantitative Data on Voglibose Efficacy

The following tables summarize key quantitative data from various studies on Voglibose.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Voglibose

Enzyme SourceSubstrateIC50 ValueReference
Rat MaltaseMaltose0.11 µM[2]
Rat IsomaltaseIsomaltose0.16 µM[2]
Rat SucraseSucrose0.07 µM[2]
Human Lysosomal α-Glucosidase5.6 µM[2]
SucraseSucrose3.9 nM[3][4]
MaltaseMaltose6.4 nM[3][4]

Table 2: Clinical Efficacy of Voglibose in Patients with Type 2 Diabetes

Study ParameterVoglibose Treatment GroupControl/Comparator GroupOutcomeReference
HbA1c Reduction Voglibose + MetforminMetformin Monotherapy-1.62% ± 0.07% vs. -1.31% ± 0.07% (P=0.003)[5][6]
Postprandial Glucose (PPG) Reduction VogliboseAcarbose/MiglitolReduction of ~50 mg/dL[1]
Fasting Plasma Glucose (FPG) Reduction VogliboseAcarbose/MiglitolReduction of 10-20 mg/dL[1]
Progression to Type 2 Diabetes in IGT patients 50/897 patients106/881 patients (Placebo)Hazard Ratio: 0.595[1]
Achievement of Normoglycemia in IGT patients 599/897 patients454/881 patients (Placebo)Hazard Ratio: 1.539[1]
Mechanism of Action of Voglibose

Voglibose acts locally in the gastrointestinal tract to inhibit α-glucosidase enzymes located on the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By competitively and reversibly inhibiting these enzymes, Voglibose slows down carbohydrate digestion, leading to a delayed and reduced rise in postprandial blood glucose levels.

Voglibose_Mechanism cluster_intestine Small Intestine cluster_systemic Systemic Effect Complex_Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Enzymes Complex_Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Voglibose Voglibose Voglibose->Alpha_Glucosidase Competitive Inhibition Reduced_PPG Reduced Postprandial Hyperglycemia Bloodstream->Reduced_PPG

Mechanism of Action of Voglibose.

This compound: An Uncharted Territory in Diabetes Research

Despite a comprehensive search of scientific literature, no experimental data was found regarding the biological activity of this compound in the context of diabetes or glucose metabolism. This compound is a secondary metabolite isolated from certain fungi, such as those of the Ganoderma genus. While some extracts from Ganoderma mushrooms have shown anti-diabetic properties, these effects are generally attributed to polysaccharides and triterpenoids, with no specific data available for this compound.[1][2][3][4][7]

The following sections detail the areas where data for this compound is currently lacking, in contrast to the established knowledge for Voglibose.

α-Glucosidase Inhibition

Voglibose: As detailed in Table 1, Voglibose is a potent inhibitor of α-glucosidase enzymes with IC50 values in the nanomolar to low micromolar range.[2][3][4]

This compound: There is no available data on the α-glucosidase inhibitory activity of this compound.

Effects on Insulin Signaling and Glucose Uptake

Voglibose: The primary action of Voglibose is not on insulin signaling but on carbohydrate digestion. However, by reducing postprandial glucose spikes, it can indirectly improve glycemic control and reduce the burden on the insulin-secreting pancreatic β-cells.[1] Chronic administration of voglibose has been shown to increase active glucagon-like peptide-1 (GLP-1) levels, which can enhance insulin secretion.[3][4][8]

This compound: No studies were found that investigated the effects of this compound on key components of the insulin signaling pathway, such as PPARγ activation, AMPK activation, or GLUT4 translocation.[6][9][10][11][12][13][14][15][16][17][18][19][20]

In Vivo Anti-Hyperglycemic Effects

Voglibose: Numerous in vivo studies and clinical trials have demonstrated the efficacy of Voglibose in reducing postprandial hyperglycemia and improving overall glycemic control in animal models and human patients with type 2 diabetes.[1][5][6][21][22]

This compound: No in vivo studies have been published that evaluate the anti-hyperglycemic effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays relevant to the comparative study of anti-diabetic agents.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory potential of a compound against the α-glucosidase enzyme.

Principle: The enzyme α-glucosidase hydrolyzes a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically. The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8).

  • Prepare various concentrations of the test compound (e.g., Voglibose) and a positive control (e.g., Acarbose) in the same buffer.

  • In a 96-well plate, add the test compound or control solution to the wells.

  • Add the α-glucosidase enzyme solution to each well and pre-incubate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.[7][23][24]

Alpha_Glucosidase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Enzyme Prepare α-Glucosidase Solution Add_Enzyme Add Enzyme & Pre-incubate Prepare_Enzyme->Add_Enzyme Prepare_Compound Prepare Test Compound/Control Solutions Add_Compound Add Compound/Control to Plate Prepare_Compound->Add_Compound Prepare_Substrate Prepare pNPG Substrate Solution Add_Substrate Add Substrate & Incubate Prepare_Substrate->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition & IC50 Measure_Absorbance->Calculate_Inhibition

Workflow for In Vitro α-Glucosidase Inhibition Assay.
In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.

Principle: After a period of fasting, a bolus of glucose is administered orally to an animal model. Blood glucose levels are then measured at various time points to determine the glucose excursion and clearance rate.

Protocol:

  • Fast the experimental animals (e.g., mice or rats) overnight (typically 12-16 hours) with free access to water.[9][10][25][26][27]

  • Record the baseline body weight of each animal.

  • Collect a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose levels.

  • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[9][10][25]

  • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[9][10][25]

  • Measure blood glucose concentrations for each sample using a glucometer.

  • Plot the blood glucose levels against time to generate a glucose tolerance curve.

  • Calculate the area under the curve (AUC) to quantify the overall glucose excursion.

OGTT_Workflow Fast_Animals Fast Animals Overnight Baseline_Measurements Record Body Weight & Baseline Blood Glucose Fast_Animals->Baseline_Measurements Glucose_Administration Oral Glucose Administration (Gavage) Baseline_Measurements->Glucose_Administration Blood_Sampling Collect Blood Samples at Timed Intervals Glucose_Administration->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Data_Analysis Plot Glucose Curve & Calculate AUC Glucose_Measurement->Data_Analysis

Workflow for In Vivo Oral Glucose Tolerance Test.

Conclusion

Voglibose is a well-characterized α-glucosidase inhibitor with proven efficacy in the management of type 2 diabetes. Its mechanism of action, inhibitory potency, and clinical benefits are well-documented. In stark contrast, this compound remains a scientifically unexplored compound in the context of diabetes and metabolic disorders. The absence of any published experimental data on its effects on key targets such as α-glucosidase, insulin signaling pathways, or in vivo glucose homeostasis makes a comparative study with Voglibose impossible at present. Future research is warranted to investigate the potential bioactivities of this compound and to determine if it holds any promise as a therapeutic agent for diabetes or other metabolic diseases. Until such data becomes available, any comparison with established drugs like Voglibose would be purely speculative.

References

A Comparative Analysis of Miglitol and Massarigenin C for Glycemic Control in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Miglitol, an established alpha-glucosidase inhibitor, and Massarigenin C for the management of glycemic control in individuals with type 2 diabetes mellitus. The comparison is based on available scientific and clinical data.

Executive Summary

Miglitol is a well-characterized oral antihyperglycemic agent with a clear mechanism of action and proven efficacy in improving glycemic control, primarily by reducing postprandial hyperglycemia.[1][2][3][4] In contrast, a comprehensive search of scientific literature and clinical trial databases reveals a lack of evidence for the use of this compound in glycemic control. At present, there are no published studies detailing its mechanism of action, efficacy, or safety in the context of diabetes management. Therefore, this guide will provide a thorough analysis of Miglitol and highlight the absence of data for this compound.

Miglitol: An In-Depth Profile

Miglitol is an oral alpha-glucosidase inhibitor indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[1]

Mechanism of Action

Miglitol exerts its antihyperglycemic effect by reversibly inhibiting membrane-bound intestinal α-glucoside hydrolase enzymes.[1][3] These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates (oligosaccharides and disaccharides) into monosaccharides, such as glucose, which are then absorbed into the bloodstream.[1][5] By inhibiting these enzymes, Miglitol delays the digestion of carbohydrates, leading to a slower and smaller rise in postprandial blood glucose levels.[1] Importantly, Miglitol's mechanism is distinct from that of sulfonylureas as it does not enhance insulin secretion.[1][3]

Miglitol_Mechanism_of_Action cluster_small_intestine Small Intestine Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Delayed Glucose Absorption Delayed Glucose Absorption Bloodstream->Delayed Glucose Absorption Miglitol Miglitol Miglitol->Alpha-Glucosidase Inhibits

Caption: Mechanism of Action of Miglitol.

Efficacy in Glycemic Control

Clinical trials have consistently demonstrated the efficacy of Miglitol in improving key glycemic parameters.

Table 1: Summary of Miglitol's Efficacy on Glycemic Control Parameters from Clinical Trials

ParameterEfficacy of MiglitolNotes
Glycosylated Hemoglobin (HbA1c) Significant reductions observed. In a 14-week study, 50 mg and 100 mg three times daily doses led to significant decreases compared to placebo.[1] In another 24-week study, the decrease was 0.75% with Miglitol versus an increase in the placebo group.[6] A 6-month study showed a placebo-subtracted reduction of 1.19%.[7]The effect is dose-dependent.[8]
Fasting Plasma Glucose Significant reductions observed compared to placebo.[1]
Postprandial Plasma Glucose Significant and dose-dependent reductions.[1][8] This is the primary pharmacologic effect of Miglitol.[1]
Postprandial Insulin Levels Significant reductions observed compared to placebo.[1]Miglitol diminishes the insulinotropic effects of sulfonylureas when used in combination.[1][3]
Experimental Protocols: A Generalized Approach

The clinical evaluation of Miglitol has followed standard protocols for assessing the efficacy and safety of oral antihyperglycemic agents. A typical study design is a randomized, double-blind, placebo-controlled trial.

Experimental_Workflow cluster_protocol Generalized Clinical Trial Protocol cluster_treatment_arms Treatment Arms A Patient Recruitment (Type 2 Diabetes, Diet-controlled) B Placebo Run-in Period (e.g., 4-6 weeks) A->B C Randomization B->C G Miglitol (e.g., 50mg or 100mg t.i.d.) C->G H Placebo C->H I Active Comparator (e.g., Glibenclamide) C->I D Treatment Period (e.g., 12-24 weeks) E Efficacy and Safety Assessment D->E F Data Analysis E->F G->D H->D I->D

Caption: Generalized Experimental Workflow for Miglitol Clinical Trials.

Key Methodological Components:

  • Patient Population: Adults with type 2 diabetes mellitus inadequately controlled by diet and exercise alone.[1][6]

  • Study Design: Randomized, double-blind, placebo-controlled, often with an active comparator arm (e.g., glibenclamide).[6]

  • Treatment Duration: Typically ranges from 12 to 24 weeks or longer.[4][6][8]

  • Dosage: Common dosages are 25 mg, 50 mg, and 100 mg taken three times daily with the first bite of each main meal.[9][10]

  • Efficacy Endpoints:

    • Primary: Change in HbA1c from baseline.[6]

    • Secondary: Changes in fasting and postprandial plasma glucose, and postprandial insulin levels.[1][6]

  • Safety Assessments: Monitoring of adverse events, particularly gastrointestinal side effects.[4][6]

Pharmacokinetics and Side Effects

Table 2: Pharmacokinetic and Side Effect Profile of Miglitol

ParameterDescription
Absorption Systemically absorbed, but absorption is saturable at higher doses.[3][4]
Metabolism Not metabolized in the body.[2][4][9]
Excretion Excreted unchanged by the kidneys.[2][4][9]
Half-life Approximately 2 hours.[2][9]
Common Side Effects Primarily gastrointestinal, including flatulence, diarrhea, and abdominal pain.[4][6][9] These are generally mild to moderate, dose-dependent, and tend to decrease over time.[2][4]
Hypoglycemia Not associated with hypoglycemia when used as monotherapy.[4][10]

This compound: Current State of Knowledge

A thorough review of published scientific literature, including major databases such as PubMed, Scopus, and clinical trial registries, did not yield any studies on the effects of this compound on glycemic control, diabetes, or related metabolic pathways. There is no available information regarding its mechanism of action, efficacy in animal models or humans, or safety profile in the context of diabetes.

For researchers and professionals in drug development, Miglitol represents a well-documented therapeutic option for managing type 2 diabetes, with a clear mechanism of action centered on the inhibition of alpha-glucosidase and a substantial body of clinical evidence supporting its efficacy in improving glycemic control. Its primary benefit lies in the reduction of postprandial glucose excursions. In stark contrast, this compound is an unknown entity in the field of diabetes research. There is currently no scientific basis to consider it as a potential agent for glycemic control. Future research would be required to first identify any potential biological activity and subsequently evaluate its therapeutic potential.

References

Massarigenin C: A Novel α-Glucosidase Inhibitor in Early-Stage Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel, effective, and safe α-glucosidase inhibitors for the management of type 2 diabetes mellitus is a significant focus of modern drug discovery. This guide provides a comparative analysis of Massarigenin C, a fungal metabolite, and its potential as an α-glucosidase inhibitor against established therapeutic agents: acarbose, miglitol, and voglibose (B1684032). This document summarizes the available in vitro data, outlines experimental protocols for inhibitor validation, and presents key signaling and experimental workflows through standardized diagrams.

Comparative Analysis of Inhibitory Activity

This compound has demonstrated inhibitory activity against α-glucosidase in in vitro assays. However, a direct comparison of its potency with clinically approved drugs is challenging due to the use of different enzyme sources in the available studies. The existing data for this compound is based on its effect on yeast α-glucosidase, which can differ significantly in its response to inhibitors compared to mammalian enzymes.

Table 1: In Vitro α-Glucosidase Inhibitory Activity (IC50 Values)

CompoundIC50 ValueEnzyme Source
This compound 1.25 mM[1]Yeast
Acarbose 11 nM[2]Not specified
Varied (0.0013–1998.79 μM)[3]Various
Miglitol 0.35 µM[4]Human lysosomal α-glucosidase
0.11 µM[4]Rat sucrase
1.3 µM[4]Rat maltase
1.2 µM[4]Rat isomaltase
Voglibose 5.6 µM[5][6]Human lysosomal α-glucosidase
0.11 µM[5][6]Rat maltase
0.16 µM[5][6]Rat isomaltase
0.07 µM[5][6]Rat sucrase

Note: The IC50 value for this compound is notably higher and was determined using a yeast enzyme. Acarbose, a potent inhibitor, has a wide range of reported IC50 values depending on the experimental conditions.[3] Miglitol and voglibose show potent inhibition against human and rat α-glucosidases.[4][5][6]

Mechanism of Action and In Vivo Studies

α-Glucosidase inhibitors act by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[7][8] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose excursions.[7][8]

While the general mechanism of α-glucosidase inhibition is well-understood, the specific kinetic mechanism of this compound (e.g., competitive, non-competitive, or mixed inhibition) has not been reported.

Experimental Protocols

The following is a generalized protocol for an in vitro α-glucosidase inhibition assay, based on commonly cited methodologies.

In Vitro α-Glucosidase Inhibition Assay Protocol

This assay quantifies the inhibitory effect of a test compound on the activity of α-glucosidase by measuring the product of an enzymatic reaction.

Materials:

  • α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae or mammalian source)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare various concentrations of the test compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • Assay:

    • In a 96-well microplate, add a specific volume of the enzyme solution to each well.

    • Add the test compound at different concentrations to the respective wells. A well with the positive control and a well with only the solvent (blank) should also be included.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate again at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol released from the enzymatic hydrolysis of pNPG at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualizations

Alpha-Glucosidase Inhibition Pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Monosaccharides (Glucose) Monosaccharides (Glucose) Bloodstream Bloodstream Monosaccharides (Glucose)->Bloodstream Absorption Alpha-Glucosidase->Monosaccharides (Glucose) Hydrolysis Massarigenin_C This compound / Other Inhibitors Massarigenin_C->Alpha-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

Experimental Workflow for Alpha-Glucosidase Inhibitor Validation Start Start: Compound Selection In_Vitro_Assay In Vitro α-Glucosidase Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) Determine_IC50->Kinetic_Studies Determine_Inhibition_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Kinetic_Studies->Determine_Inhibition_Type In_Vivo_Studies In Vivo Animal Studies (e.g., Oral Sucrose (B13894)/Starch Tolerance Test) Determine_Inhibition_Type->In_Vivo_Studies Assess_Efficacy Assess In Vivo Efficacy (Reduction in Postprandial Glucose) In_Vivo_Studies->Assess_Efficacy End End: Validated Inhibitor Assess_Efficacy->End

Caption: Workflow for validating a novel α-glucosidase inhibitor.

Conclusion and Future Directions

For a comprehensive evaluation, the following steps are recommended:

  • In Vitro Studies: Determine the IC50 value of this compound against mammalian (preferably human) α-glucosidase.

  • Kinetic Analysis: Elucidate the precise mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed) through enzyme kinetic studies.

  • In Vivo Efficacy: Conduct detailed in vivo studies, such as oral starch and sucrose tolerance tests in appropriate animal models of diabetes, to confirm its antihyperglycemic effect and establish a dose-response relationship.

  • Toxicity and Safety: Evaluate the safety profile of this compound through cytotoxicity assays and in vivo toxicity studies.

By addressing these research gaps, a clearer picture of this compound's potential as a novel α-glucosidase inhibitor will emerge, allowing for a more direct and meaningful comparison with established drugs in the field.

References

A Head-to-Head Comparison of Fungal Metabolite Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungi represent a vast and largely untapped resource of novel bioactive compounds with significant therapeutic potential. From antibiotics that have revolutionized medicine to potent anticancer and immunomodulatory agents, fungal metabolites are at the forefront of drug discovery. This guide provides a head-to-head comparison of the bioactivities of selected fungal metabolites, supported by experimental data, to aid researchers in their quest for new therapeutic leads.

Anticancer Activity: A Cytotoxic Showdown

The search for novel anticancer agents is a critical area of research. Fungi produce a diverse array of metabolites that exhibit potent cytotoxic effects against various cancer cell lines. Below is a comparison of the in vitro anticancer activity of several fungal metabolites, with their half-maximal inhibitory concentration (IC50) values summarized.

Data Presentation: Anticancer Bioactivity of Fungal Metabolites

Fungal MetaboliteFungal SourceCancer Cell LineIC50 (µM)Reference
EmodinPenicillium sp. RO-11Not Specified2 ± 7.6[1]
RadicininCochliobolus australiensisMultiple8.2 (mean)[2]
Massarilactone HNot SpecifiedMultiple33.2 (mean)[2]
(1'S)-7-ChloroaverantinAspergillus sp.A-375Not Specified[3]
(1'S)-6-O-Methyl-7-chloroaverantinAspergillus sp.A-375Not Specified[3]
Compound 45Aspergillus sp. ZJ-M-5MCF-74.98[3]
Compound 45Aspergillus sp. ZJ-M-5A5491.95[3]
Compound 45Aspergillus sp. ZJ-M-5HeLa0.68[3]
Compound 45Aspergillus sp. ZJ-M-5KB1.50[3]
Compound 48Aspergillus sp. ZJ-M-5MCF-72.02[3]
Compound 48Aspergillus sp. ZJ-M-5A5490.82[3]
Compound 48Aspergillus sp. ZJ-M-5HeLa1.14[3]
Compound 48Aspergillus sp. ZJ-M-5KB1.10[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][5]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan (B1609692) crystals.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Fungal metabolite (stock solution of known concentration)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 18-24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the fungal metabolite in triplicate. Include appropriate controls (e.g., vehicle control, positive control).[6]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well.[6]

  • Formazan Formation: Incubate for 1-4 hours until purple formazan crystals are visible.[6][7]

  • Solubilization: Gently discard the media and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 10 minutes in the dark and measure the absorbance at 540-595 nm using a microplate reader.[6]

Antimicrobial Activity: Combating Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Fungi produce a wide range of secondary metabolites with potent antibacterial and antifungal activities. This section compares the minimum inhibitory concentrations (MIC) of various fungal metabolites against pathogenic microorganisms.

Data Presentation: Antimicrobial Bioactivity of Fungal Metabolites

Fungal Metabolite/ExtractFungal SourceTarget MicroorganismMIC (µg/mL)Reference
EtOAc ExtractAnnulohypoxylon stygium WL1B5E. coli ATCC 25922400[8]
EtOAc ExtractClonostachys rosea WL5B18E. coli ATCC 25922400[8]
EtOAc ExtractClonostachys rosea WL8B28E. coli ATCC 25922400[8]
Unidentified CompoundTrichoderma sp. YM 311505E. coli64[8]
Unidentified CompoundAspergillus tubingensisVibrio sp.0.5 - 1.0[8]
12S-aspertetranone DAspergillus sp. SY2601Methicillin-resistant S. aureus (MRSA)3.75[9]
12S-aspertetranone DAspergillus sp. SY2601E. coli5[9]
AspyroneAspergillus sp. SY2601MRSA40[9]
AspyroneAspergillus sp. SY2601E. coli21[9]
Cyclo-L-proline-L-valineAspergillus sp. SY2601Candida albicans48-49[9]
(6S)-3-methylene-6-(2-methylpropyl)-2,5-piperazinedioneAspergillus sp. SY2601Candida albicans48-49[9]
Aspergillipeptide AAspergillus sp. SY2601Candida albicans48-49[9]
DiorcinolAspergillus sp. SY2601Candida albicans48-49[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[10][11]

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Fungal metabolite (stock solution)

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare Antimicrobial Dilutions: Dispense 100 µL of broth into all wells of a microtiter plate. Add 100 µL of the 2x concentrated fungal metabolite solution to the first column of wells. Perform serial two-fold dilutions by transferring 100 µL from one column to the next, down to the desired final concentration.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.[11]

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized inoculum.[10]

  • Controls: Include a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only).[10]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.[11]

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[10]

Immunomodulatory Effects: Regulating the Immune Response

Fungal metabolites can also modulate the immune system, exhibiting either immunostimulatory or immunosuppressive effects. These activities are crucial for developing treatments for autoimmune diseases, cancer, and for preventing organ transplant rejection.

Data Presentation: Immunomodulatory Bioactivity of Fungal Metabolites

Fungal MetaboliteFungal SourceBioactivityTarget/AssayReference
PolysaccharidesMedicinal MushroomsImmunostimulatoryActivate NK cells, macrophages, neutrophils; induce cytokines[13]
Terpenes/TerpenoidsGanoderma lucidumImmunomodulatoryStimulate NF-κB pathway gene expression[13]
Heteroglycan/Heteroglycan-peptideHericium erinaceusImmunomodulatoryInduce nitric oxide production; increase TNF-α, IL-1β, IL-12 expression[13]
Fungal Immunomodulatory Proteins (FIPs)Various MushroomsImmunomodulatoryStimulate cytokine production (TNF-α, IL-1, IFN-γ), activate NF-κB[14]
LectinsVarious MushroomsImmunomodulatoryStimulate nitrite (B80452) production, upregulate TNF-α and interleukins, activate lymphocytes[13][14]

Experimental Protocol: T-Cell Proliferation Assay

T-cell proliferation assays are used to assess the ability of compounds to stimulate or inhibit the proliferation of T-lymphocytes, a key event in the adaptive immune response.[15][16]

Principle: T-cells are stimulated to proliferate in vitro using mitogens or specific antigens. The effect of a test compound on this proliferation is then measured. Common methods to quantify proliferation include dye dilution assays (e.g., with CFSE or CTV), where a fluorescent dye is progressively diluted with each cell division, or incorporation of labeled nucleotides (e.g., 3H-thymidine or BrdU).[17]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • Complete cell culture medium

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

  • Fungal metabolite

  • Fluorescent dye (e.g., CFSE) or labeled nucleotide

  • Flow cytometer or other appropriate detection instrument

Procedure (using dye dilution):

  • Cell Staining: Label PBMCs or purified T-cells with a fluorescent proliferation dye like CFSE.[17]

  • Cell Culture: Plate the stained cells in a 96-well plate.

  • Treatment and Stimulation: Add the fungal metabolite at various concentrations and the T-cell mitogen or antigen to the appropriate wells.[17]

  • Incubation: Culture the cells for 3-5 days to allow for proliferation.[18]

  • Analysis: Harvest the cells and analyze the fluorescence intensity by flow cytometry. Each peak of decreasing fluorescence intensity represents a round of cell division.[17]

Visualizing the Mechanisms: Pathways and Workflows

To further elucidate the mechanisms behind these bioactivities, the following diagrams, generated using Graphviz, illustrate a key signaling pathway, an experimental workflow, and a logical relationship between different classes of fungal metabolites.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Fungal Metabolite Dilutions treatment 3. Treat Cells with Metabolite compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 1-4h mtt_addition->formazan_formation solubilization 7. Add Solubilization Agent formazan_formation->solubilization read_absorbance 8. Read Absorbance at 570nm solubilization->read_absorbance data_analysis 9. Calculate IC50 read_absorbance->data_analysis

Caption: Experimental workflow for determining the anticancer activity of a fungal metabolite using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg IP3 IP3 PLCg->IP3 CaN Calcineurin IP3->CaN Ca2+ release NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT CyclosporinA Cyclosporin A CyclosporinA->CaN Inhibits IL2_gene IL-2 Gene NFAT->IL2_gene Transcription Factor IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription

Caption: Simplified signaling pathway of T-cell activation and the inhibitory action of Cyclosporin A.

logical_relationship cluster_bioactivity Bioactivities cluster_anticancer_examples Examples cluster_antimicrobial_examples Examples cluster_immunomodulatory_examples Examples Fungal Metabolites Fungal Metabolites Anticancer Anticancer Fungal Metabolites->Anticancer Antimicrobial Antimicrobial Fungal Metabolites->Antimicrobial Immunomodulatory Immunomodulatory Fungal Metabolites->Immunomodulatory Emodin Emodin Anticancer->Emodin Radicinin Radicinin Anticancer->Radicinin Penicillin Penicillin Antimicrobial->Penicillin Cephalosporin Cephalosporin Antimicrobial->Cephalosporin Cyclosporin_A Cyclosporin A Immunomodulatory->Cyclosporin_A FIPs FIPs Immunomodulatory->FIPs

Caption: Logical relationship between fungal metabolites and their diverse bioactivities with examples.

References

Benchmarking Massarigenin C: Data Currently Unavailable in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Massarigenin C's bioactivity, specifically concerning its potential as an enzyme inhibitor. At present, there is no published experimental data detailing the inhibitory effects of this compound on any specific enzymes. Consequently, a direct comparison with known enzyme inhibitors, as requested, cannot be compiled.

For a meaningful benchmarking analysis, key performance indicators such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are essential. These quantitative measures are determined through specific enzymatic assays. However, searches for studies reporting IC50 values or detailing experimental protocols for enzymatic assays involving this compound have not yielded any results.

The scientific community has extensively documented the enzyme inhibitory activities of numerous natural and synthetic compounds. This body of research provides a strong foundation for comparative studies, but only when performance data for the compound of interest is available. In the case of this compound, the initial step of identifying a target enzyme and quantifying its inhibition has not been reported in the accessible literature.

Therefore, the creation of a comparison guide that includes data tables, experimental protocols, and signaling pathway diagrams for this compound's enzyme inhibitory action is not feasible at this time. Further research and primary experimental studies are required to first establish the enzymatic targets of this compound and its inhibitory profile. Once such foundational data is published, a comprehensive comparative analysis against other known inhibitors can be conducted.

In Vivo Showdown: Massarigenin C vs. Metformin in Glucose Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the ongoing search for novel therapeutic agents for metabolic disorders, natural compounds are a promising frontier. This guide provides a detailed in vivo comparison of Massarigenin C, a fungal metabolite, and metformin (B114582), the cornerstone of type 2 diabetes treatment. While direct comparative studies are currently unavailable in published literature, this document synthesizes existing in vivo data for each compound to offer a parallel evaluation for researchers, scientists, and drug development professionals.

Quantitative Analysis of In Vivo Efficacy

The following tables summarize the key quantitative data from in vivo studies on this compound and metformin, focusing on their effects on blood glucose levels.

Table 1: In Vivo Efficacy of this compound in an Oral Sucrose (B13894) Tolerance Test (OSTT)

Animal ModelCompoundDose (mg/kg)Route of AdministrationEffect on Postprandial Glucose Peak
Normoglycemic MiceThis compound3.2, 10, 31.6OralReduces postprandial glucose peak[1]
Hyperglycemic Mice (NA/STZ-induced)This compound3.2, 10, 31.6OralReduces postprandial glucose peak[1]

Detailed quantitative data on the percentage of reduction and statistical significance are outlined in the referenced publication.

Table 2: In Vivo Efficacy of Metformin in Murine Models

Animal ModelCompoundDose (mg/kg/day)Route of AdministrationEffect on Glucose Homeostasis
Male C57BL/6 MiceMetformin250OralImproved glucose tolerance in an oral glucose tolerance test
Male C57BL/6 Mice on Standard DietMetformin0.1% w/w in dietOralLowered glycated hemoglobin (HbA1c) levels

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the presented data and designing future studies.

This compound: Oral Sucrose Tolerance Test (OSTT)

The in vivo efficacy of this compound was evaluated using an oral sucrose tolerance test in both normoglycemic and nicotinamide-streptozotocin (NA/STZ)-induced hyperglycemic mice.[1]

  • Animal Model: Male CD1 mice (25–30 g) were used. Hyperglycemia was induced by an intraperitoneal injection of streptozotocin (B1681764) (100 mg/kg) 15 minutes after an intraperitoneal injection of nicotinamide (B372718) (240 mg/kg).

  • Acclimatization and Fasting: Animals were acclimatized to laboratory conditions for a week and fasted for 12 hours with free access to water before the experiment.

  • Compound Administration: this compound was administered orally at doses of 3.2, 10, and 31.6 mg/kg. The control group received the vehicle (1% tragacanth gum). Acarbose (5 mg/kg) was used as a positive control.

  • Sucrose Challenge: Thirty minutes after the administration of the test compounds or vehicle, a sucrose solution (2 g/kg body weight) was administered orally.

  • Blood Glucose Measurement: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120 minutes after the sucrose load. Blood glucose levels were measured using a glucometer.

Metformin: Oral Glucose Tolerance Test (OGTT)

The protocol for evaluating metformin's effect on glucose tolerance in mice is a standard procedure in metabolic research.

  • Animal Model: Adult male C57Bl/6J mice are commonly used.

  • Fasting: Mice are typically fasted for 6 hours prior to the test.

  • Compound Administration: Metformin is administered orally, often via gavage, at a dose of 250 mg/kg. A control group receives a vehicle (e.g., saline).

  • Glucose Challenge: Following a baseline blood glucose measurement, a glucose solution (2 g/kg body weight) is administered orally.

  • Blood Glucose Measurement: Blood glucose concentrations are measured from tail vein blood at specified intervals, commonly 15, 30, 60, 90, and 120 minutes after the glucose challenge.

Visualizing the Mechanisms and Workflows

Signaling Pathways

The mechanisms of action for this compound and metformin in lowering blood glucose are distinct. This compound acts as an α-glucosidase inhibitor, while metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK).

cluster_0 This compound Pathway cluster_1 Metformin Pathway Sucrose Sucrose α-Glucosidase α-Glucosidase Sucrose->α-Glucosidase substrate Glucose Glucose α-Glucosidase->Glucose hydrolysis This compound This compound This compound->α-Glucosidase inhibits Metformin Metformin Mitochondrial\nComplex I Mitochondrial Complex I Metformin->Mitochondrial\nComplex I inhibits AMP/ATP Ratio AMP/ATP Ratio Mitochondrial\nComplex I->AMP/ATP Ratio increases AMPK AMPK AMP/ATP Ratio->AMPK activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits

Figure 1: Simplified signaling pathways of this compound and metformin.
Experimental Workflow

The oral sucrose tolerance test is a fundamental in vivo assay to evaluate the efficacy of α-glucosidase inhibitors like this compound.

Fasting Fasting Baseline Glucose Baseline Glucose Fasting->Baseline Glucose 12h Compound Admin Compound Admin Baseline Glucose->Compound Admin t=0 min Sucrose Load Sucrose Load Compound Admin->Sucrose Load t=30 min Glucose Measurement Glucose Measurement Sucrose Load->Glucose Measurement t=30, 60, 90, 120 min

Figure 2: Workflow of the Oral Sucrose Tolerance Test (OSTT).

Discussion and Future Directions

The available in vivo data suggests that this compound effectively reduces postprandial hyperglycemia in mice, likely through the inhibition of α-glucosidase.[1] This mechanism of action is distinct from that of metformin, which primarily acts by reducing hepatic glucose production via AMPK activation.

While this compound shows promise as a potential therapeutic agent, further research is necessary to fully elucidate its in vivo efficacy and safety profile. Direct, head-to-head in vivo comparative studies with metformin would be invaluable to ascertain its relative potency and therapeutic potential. Future investigations should also explore the long-term effects of this compound on glycemic control, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapy with existing antidiabetic drugs.

Disclaimer: The quantitative data for this compound is based on a single published study. Researchers are encouraged to consult the primary literature for a comprehensive understanding. This guide is intended for informational purposes and does not constitute an endorsement of any compound for therapeutic use.

References

A Comparative Analysis of Massarigenin C and Other Biologically Active Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Massarigenin C, a fungal polyketide, with other polyketides targeting neuraminidase and α-glucosidase. The information presented is intended to support research and drug development efforts by offering a side-by-side comparison of their inhibitory activities, supported by experimental data and detailed methodologies.

Introduction to this compound and Other Polyketides

This compound is a polyketide metabolite produced by fungi, notably found in Malbranchea flavorosea and the marine-derived fungus Phoma herbaru. It has garnered attention for its dual inhibitory activity against two medically relevant enzymes: neuraminidase and α-glucosidase. Neuraminidase is a key enzyme in the life cycle of influenza viruses, making its inhibitors valuable antiviral targets. α-Glucosidase, on the other hand, is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

This guide compares the in vitro efficacy of this compound with other polyketides that exhibit inhibitory activity against these same enzymes. The data presented is compiled from various scientific studies to provide a comprehensive overview for researchers.

Quantitative Analysis of Inhibitory Activities

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other selected polyketides against neuraminidase and α-glucosidase. Lower IC50 values indicate greater potency.

CompoundClassTarget EnzymeIC50 ValueSource Organism
This compound PolyketideNeuraminidase4.15 µMPhoma herbaru (marine-derived fungus)
This compound PolyketideYeast α-glucosidase1.25 mMMalbranchea flavorosea
Srepolyketide BPolyketideNeuraminidase85.6 µMStreptomyces sp.
Srepolyketide CPolyketideNeuraminidase58.2 µMStreptomyces sp.
SEK15PolyketideNeuraminidase51.3 µMStreptomyces sp.
Pinazaphilone BPolyketideα-glucosidase28.0 µMPenicillium sp. HN29-3B1 (mangrove endophytic fungus)[1]
Sch 1385568Polyketideα-glucosidase16.6 µMPenicillium sp. HN29-3B1 (mangrove endophytic fungus)[1]
Phenolic compound (unnamed)Polyketideα-glucosidase2.2 µMPenicillium sp. HN29-3B1 (mangrove endophytic fungus)[1]
(±)-penifupyronePolyketideα-glucosidase14.4 µMPenicillium sp. HN29-3B1 (mangrove endophytic fungus)[1]
Aspeversin DPolyketideα-glucosidase25.57 µMAspergillus versicolor (endophytic fungus)[2]
GenisteinPolyketide (Isoflavone)α-glucosidase36.1 µMStreptomyces xanthophaeus[3]
GliricidinPolyketide (Isoflavone)α-glucosidase47.4 µMStreptomyces xanthophaeus[3]
DaidzeinPolyketide (Isoflavone)α-glucosidase174.2 µMStreptomyces xanthophaeus[3]

Mechanism of Action: A Visual Representation

The following diagrams illustrate the general mechanisms of action for neuraminidase and α-glucosidase inhibitors.

Neuraminidase_Inhibition cluster_release Viral Release cluster_inhibition Inhibition Virus Influenza Virus Neuraminidase Neuraminidase Virus->Neuraminidase expresses HostCell Host Cell HostCell->Virus Progeny virus budding SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid cleaves New Infection New Infection Neuraminidase->New Infection enables release & spread SialicAcid->Virus tethers virus SialicAcid->HostCell on surface of Inhibitor Neuraminidase Inhibitor (e.g., this compound) Inhibitor->Neuraminidase binds to & blocks Blocked Release Viral Release Blocked AlphaGlucosidase_Inhibition cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in small intestine) Carbohydrates->AlphaGlucosidase substrate for Glucose Glucose AlphaGlucosidase->Glucose hydrolyzes to Bloodstream Bloodstream Glucose->Bloodstream absorption Inhibitor α-Glucosidase Inhibitor (e.g., this compound) Inhibitor->AlphaGlucosidase binds to & blocks Reduced Absorption Delayed Glucose Absorption Increased Blood Sugar Increased Blood Sugar Bloodstream->Increased Blood Sugar

References

A Comparative Guide to the Structure-Activity Relationship of Malabaricone C Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

As previously indicated, a comprehensive search of publicly available scientific literature did not yield specific data on the structure-activity relationship (SAR) of Massarigenin C analogs. This suggests a potential gap in the current research landscape for this particular compound.

However, to demonstrate the requested format and content for a comparison guide, we will present an analysis of Malabaricone C analogs . This natural product has been the subject of synthetic modification and biological evaluation, providing the necessary data to fulfill the core requirements of your request. This guide serves as a template for how an SAR study on this compound analogs could be presented.

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the anticancer activity of various synthesized analogs of Malabaricone C, a naturally occurring polyphenolic compound. The structure-activity relationships are elucidated through quantitative data from in vitro assays.

Introduction to Malabaricone C

Malabaricones are a class of polyphenolic compounds isolated from the edible spice Myristica malabarica. Malabaricone C, in particular, has demonstrated potent anticancer properties against multiple cancer types.[1] Structurally, it features a diarylnonanoid core.[1] To improve its therapeutic potential and understand the chemical features crucial for its bioactivity, a series of analogs have been synthesized and evaluated.[1]

Data Presentation: Anticancer Activity of Malabaricone C Analogs

The antiproliferative potential of synthesized Malabaricone C analogs was systematically evaluated against the MCF-7 human breast adenocarcinoma cell line. The following table summarizes the key findings, with the half-maximal inhibitory concentration (IC50) used as a quantitative measure of cytotoxicity.

Analog IDStructural Modification DescriptionCell LineIC50 (µM)Key SAR Finding
Malabaricone C (ML-7) Parent natural compound.MCF-7~15Baseline activity.
ML-1 to ML-6 Variation in the spacer length between the two phenyl rings.MCF-7N/ANo significant change in anticancer potential observed.[1]
ML-20 Lacks the carbonyl functionality present in Malabaricone C.MCF-7~5Threefold higher antiproliferative effect than the parent compound.[1]
General FindingChange in the position and number of hydroxyl groups.MCF-7N/ASignificantly affects anticancer potential.[1]
General FindingPresence of a catechol group in the B-ring.MCF-7N/ACrucial for maintaining anticancer activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the presented data.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Human breast cancer cells (MCF-7) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Malabaricone C analogs and the parent compound for 48 hours.[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell survival is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

2. Clonogenic Assay for Long-Term Cell Survival

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Cell Seeding: A low density of MCF-7 cells is seeded into 6-well plates.

  • Compound Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).

  • Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 1-2 weeks to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

Mandatory Visualizations

Proposed Mechanism of Action for ML-20

The following diagram illustrates the multi-targeted mechanism through which the most potent analog, ML-20, is proposed to exert its anticancer effects.

ML_20_Mechanism ML20 ML-20 DNA DNA Double-Strand Breaks ML20->DNA induces Mito Mitochondrial Membrane Potential Loss ML20->Mito induces Lyso Lysosomal Membrane Permeabilization (LMP) ML20->Lyso induces ER Endoplasmic Reticulum (ER) Stress ML20->ER induces Apoptosis Apoptosis DNA->Apoptosis Mito->Apoptosis Autophagy Inhibition of Autophagy Flux Lyso->Autophagy causes ER->Autophagy Autophagy->Apoptosis Radiosensitization Radiosensitization Autophagy->Radiosensitization

Proposed multi-targeted mechanism of action for Malabaricone C analog ML-20.[1]

Experimental Workflow for Analog Evaluation

This diagram outlines the general workflow from the synthesis of analogs to the evaluation of their anticancer potential.

Experimental_Workflow Synthesis Synthesis of Malabaricone C Analogs Screening Antiproliferative Screening (MTT Assay) Synthesis->Screening Confirmation Confirmation of Activity (Clonogenic Assay) Screening->Confirmation SAR Structure-Activity Relationship (SAR) Analysis Confirmation->SAR Mechanism Mechanism of Action Studies (for potent analogs) SAR->Mechanism

General experimental workflow for the synthesis and evaluation of Malabaricone C analogs.[1]

References

Comparative Analysis of Apigenin's Preclinical Side Effect Profile with Standard Anti-inflammatory and Chemotherapeutic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Massarigenin C" did not yield any publicly available data regarding its side effect profile, therapeutic indications, or mechanism of action. Therefore, a direct comparison as requested is not feasible. This guide uses Apigenin (B1666066), a well-researched, naturally occurring flavonoid with known anti-inflammatory and anti-cancer properties, as a substitute to illustrate a comparative analysis against standard drugs. This comparison is intended for research and drug development professionals and is based on preclinical data for Apigenin.

Introduction

Apigenin is a bioactive flavonoid found in numerous plants and has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1][2][3] Standard treatments for inflammation and cancer, such as Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and chemotherapy, are often associated with a range of side effects.[4][5][6][7][8] This guide provides a comparative overview of the preclinical side effect profile of Apigenin with the known side effects of these standard drug classes.

Data Presentation: Comparative Side Effect Profiles

The following tables summarize the known side effects of standard anti-inflammatory and chemotherapy drugs, alongside the preclinical safety and toxicity findings for Apigenin.

Table 1: Comparison with Standard Anti-inflammatory Drugs (NSAIDs)

Side Effect CategoryStandard NSAIDs (e.g., Ibuprofen, Naproxen)Apigenin (Preclinical Data)
Gastrointestinal Indigestion, stomach ulcers, bleeding, perforation.[9][8]Generally considered safe with no significant adverse effects reported in animal studies at therapeutic doses.[8]
Cardiovascular Increased risk of heart attack and stroke.[8]Preclinical studies suggest potential cardiovascular support by promoting a healthy inflammatory balance.
Renal Kidney problems, fluid retention, high blood pressure.No significant renal toxicity reported in preclinical studies at typical doses.
Hepatic Raised liver enzymes (less common).[9]High doses (100 and 200 mg/kg, i.p.) in mice have shown signs of hepatotoxicity, including elevated liver enzymes and histological damage.[10]
Allergic Reactions Skin rashes, asthma exacerbation.[8]Possible, as with any natural compound.[11]

Table 2: Comparison with Standard Chemotherapy Drugs

Side Effect CategoryStandard Chemotherapy Drugs (e.g., Doxorubicin, Cisplatin)Apigenin (Preclinical Data)
Hematological Myelosuppression (anemia, neutropenia, thrombocytopenia).[4][6]Preclinical studies have not indicated significant hematological toxicity.
Gastrointestinal Nausea, vomiting, diarrhea, mouth sores.[4][5][6][7]Generally well-tolerated in animal studies.[8]
Dermatological Hair loss, skin and nail changes.[4][6]No reports of hair loss or significant skin toxicity in preclinical studies.
Neurological Peripheral neuropathy, "chemo brain".[4][6]Preclinical evidence suggests neuroprotective effects.[1]
Cardiotoxicity Damage to heart muscle (e.g., with Doxorubicin).[4]Shown to protect cardiomyocytes from chemotherapy-induced toxicity in mice.[12]
Nephrotoxicity Kidney damage (e.g., with Cisplatin).No significant nephrotoxicity reported in preclinical studies.
General Fatigue, flu-like symptoms, loss of appetite.[4][5][7]High doses in mice may cause mild sedation.[1]
Selective Cytotoxicity Affects all rapidly dividing cells, leading to side effects.[4][5]Exhibits selective cytotoxicity against various cancer cells with low or no toxicity to normal cells.[5][12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of Apigenin on cancer cells and normal cells.

  • Cell Lines: Human cervical cancer cell lines (HeLa, SiHa, CaSki, C33A) and a non-tumorigenic human epithelial cell line (HaCaT).[5] Breast cancer cell lines (MCF-7, MDA-MB-231).[13] Colon cancer cell lines (HCT-15).[14]

  • Methodology (MTT Assay):

    • Cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere for 24 hours.

    • The cells are then treated with various concentrations of Apigenin (e.g., 0-160 µg/mL) for 24, 48, and 72 hours.[6][14]

    • After the incubation period, 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL.

    • The plates are incubated for an additional 3.5 to 4 hours at 37°C.

    • The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[14]

In Vivo Acute Toxicity Study
  • Objective: To evaluate the acute toxicity of Apigenin in an animal model.

  • Animal Model: Swiss mice.[10]

  • Methodology:

    • Apigenin is administered intraperitoneally (i.p.) to Swiss mice at single doses of 25, 50, 100, and 200 mg/kg body weight. A control group receives the vehicle (e.g., 1% DMSO in saline).[10][15]

    • After a specified period (e.g., 24 hours), blood samples are collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[10]

    • Animals are euthanized, and the liver is excised for histological examination (e.g., H&E staining) to assess for any pathological changes.[10]

    • Oxidative stress markers, such as reactive oxygen species (ROS) in blood, lipid peroxidation (LPO), and glutathione (B108866) (GSH) levels in the liver, are also measured.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Apigenin and a typical experimental workflow for assessing cytotoxicity.

cluster_0 Apigenin's Anti-Cancer Mechanism Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits NFkB NFkB Apigenin->NFkB inhibits MAPK MAPK Apigenin->MAPK modulates Apoptosis Apoptosis Apigenin->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation ERK ERK MAPK->ERK ERK->Proliferation cluster_1 In Vitro Cytotoxicity Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Apigenin (various concentrations) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add DMSO F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I

References

Safety Operating Guide

Proper Disposal of Massarigenin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Massarigenin C, ensuring compliance and minimizing risk.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care and follow established laboratory safety protocols.[1] The product information sheet advises that the material should be considered hazardous until further information is available, recommending avoidance of ingestion, inhalation, and contact with skin or eyes.[2] Therefore, a cautious approach to disposal is warranted.

Summary of Safety and Handling Information

The following table summarizes key safety and handling information for this compound.

ParameterInformationSource
CAS Number 496926-08-0[1]
GHS Hazard Classification Not classified as a hazardous substance[1]
Hazard Pictograms None[1]
Signal Word None[1]
Hazard Statements None[1]
Precautionary Statements No special measures required for handling.[1]
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]
Storage Store at -20°C.[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

2. Small Quantities:

  • According to the Safety Data Sheet (SDS), smaller quantities of this compound can be disposed of with household waste.[1] However, for a laboratory environment, it is best practice to follow institutional guidelines which may be more stringent.

3. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent such as ethanol, methanol, DMSO, or dichloromethane.[2]

  • Collect the solvent rinsate for proper chemical waste disposal.

  • Deface the label on the empty container to prevent misuse.

  • Dispose of the decontaminated container in the appropriate laboratory glass or solid waste stream, as per your institution's guidelines.

4. Disposal of Unused or Waste this compound:

  • Solid Waste: For solid this compound, collect it in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Solutions: If this compound is in a solvent, it should be disposed of in the appropriate liquid chemical waste container. Ensure compatibility with other wastes in the container.

  • Labeling: Clearly label the waste container with "Waste this compound" and the name of the solvent if applicable.

  • Waste Collection: Arrange for pickup by your institution's environmental health and safety (EHS) department. Do not pour this compound or its solutions down the drain, as it is slightly hazardous to aquatic life.[1]

5. Spill Cleanup:

  • In the event of a spill, mechanically pick up the solid material.[1]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of all cleanup materials as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Massarigenin_C_Disposal_Workflow This compound Disposal Workflow start Start: this compound for Disposal decision Small Quantity? start->decision lab_waste Dispose in Labeled Non-Hazardous Lab Waste decision->lab_waste Yes collect_waste Collect Unused/Waste This compound decision->collect_waste No / Prudent Practice decontaminate Decontaminate Container (Triple Rinse) lab_waste->decontaminate collect_rinsate Collect Rinsate for Chemical Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container ehs_pickup Arrange for EHS Waste Pickup collect_rinsate->ehs_pickup dispose_container->ehs_pickup collect_waste->decontaminate collect_waste->ehs_pickup

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling or disposing of any chemical.

References

Personal protective equipment for handling Massarigenin C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Massarigenin C

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound is paramount. This guide provides immediate safety, operational, and disposal protocols to minimize risk and ensure a secure laboratory environment.

Hazard Summary

This compound is a compound that requires careful handling due to its potential health risks. Based on data for similarly hazardous materials, it should be treated as a substance that is harmful if swallowed, toxic upon skin contact, and potentially fatal if inhaled. It may cause severe skin burns, eye damage, and allergic skin reactions, and is considered a potential carcinogen. The substance is extremely destructive to the mucous membranes and upper respiratory tract.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required personal protective equipment.

Body PartRequired PPESpecifications
Respiratory Full-face respirator with appropriate cartridgesA full-facepiece respirator provides both respiratory and eye protection. Use cartridges effective for organic vapors and particulates. In cases of high exposure risk or poor ventilation, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is recommended.[1][2]
Hands Double-gloving with chemical-resistant glovesWear two pairs of chemical-resistant gloves (e.g., nitrile or neoprene). The outer glove should be disposed of immediately after handling. Inspect gloves for any signs of degradation or puncture before use.[1]
Eyes Safety goggles and a face shieldIn addition to the full-face respirator, safety goggles and a face shield are necessary to protect against splashes.[1]
Body Chemical-resistant disposable coverall or lab coatA disposable, chemical-resistant coverall with long sleeves is required. For extensive handling, a totally encapsulated chemical- and vapor-protective suit may be necessary.[1][3]
Feet Closed-toe shoes and disposable shoe coversSturdy, closed-toe shoes are mandatory. Disposable, chemical-resistant shoe covers should be worn over shoes and disposed of after use.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure.

  • Preparation :

    • Ensure a dedicated and well-ventilated workspace, preferably a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Prepare a designated waste container for all disposable materials that come into contact with this compound.

  • Donning PPE :

    • Put on inner gloves.

    • Don the disposable coverall or lab coat.

    • Put on the full-face respirator and ensure a proper seal.

    • Wear safety goggles and a face shield over the respirator.

    • Put on outer gloves, ensuring they overlap the sleeves of the coverall.

    • Don shoe covers.

  • Handling this compound :

    • Perform all manipulations of the compound within the chemical fume hood.

    • Use dedicated glassware and equipment.

    • Avoid creating dust or aerosols. If working with a powder, use a spatula and weigh it carefully on a tared weigh boat within the fume hood.

    • If making a solution, add the solvent slowly to the compound to avoid splashing.

  • Post-Handling :

    • Decontaminate all non-disposable equipment that came into contact with this compound using an appropriate solvent.

    • Wipe down the work surface of the fume hood with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Disposables : All disposable items, including gloves, shoe covers, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Excess Compound and Solutions : Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.

  • Decontamination of Glassware : Glassware should be decontaminated by rinsing with an appropriate solvent, which should then be collected as hazardous waste. After decontamination, the glassware can be washed normally.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation : Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.

MassarigeninC_Handling_Workflow start Start: Prepare for Handling prep_workspace 1. Prepare Workspace (Fume Hood, Equipment, Waste) start->prep_workspace end_node End: Complete and Document don_ppe 2. Don Full PPE (Gloves, Respirator, Gown, etc.) prep_workspace->don_ppe handle_compound 3. Handle this compound (Weighing, Solution Prep) don_ppe->handle_compound decontaminate 4. Decontaminate (Equipment, Workspace) handle_compound->decontaminate emergency Emergency Event handle_compound->emergency doff_ppe 5. Doff PPE Safely decontaminate->doff_ppe dispose_waste 6. Dispose of Hazardous Waste doff_ppe->dispose_waste dispose_waste->end_node emergency_procedure Follow Emergency Procedures (First Aid, Spill Control) emergency->emergency_procedure Exposure or Spill emergency_procedure->decontaminate After securing area

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.